molecular formula C6H12 B13942336 1-Ethyl-1-methylcyclopropane CAS No. 53778-43-1

1-Ethyl-1-methylcyclopropane

Cat. No.: B13942336
CAS No.: 53778-43-1
M. Wt: 84.16 g/mol
InChI Key: CXYUCHDVLWUDNS-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylcyclopropane is a useful research compound. Its molecular formula is C6H12 and its molecular weight is 84.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53778-43-1

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

1-ethyl-1-methylcyclopropane

InChI

InChI=1S/C6H12/c1-3-6(2)4-5-6/h3-5H2,1-2H3

InChI Key

CXYUCHDVLWUDNS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry and materials science, valued for its unique conformational properties and metabolic stability. 1-Ethyl-1-methylcyclopropane, a simple yet important trisubstituted cyclopropane, serves as a valuable building block for more complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic strategies for its preparation. We focus on the mechanistic underpinnings and practical execution of the Simmons-Smith cyclopropanation of 2-methyl-1-butene, offering a detailed, field-proven protocol. Alternative methodologies, including the Kulinkovich reaction, are discussed to provide a comparative landscape of synthetic options. This document is designed to equip researchers with the necessary knowledge to confidently synthesize and characterize this key chemical intermediate.

Introduction: The Significance of the Cyclopropane Moiety

Cyclopropane rings are three-membered carbocycles that exhibit a high degree of ring strain, resulting in unique electronic and geometric properties. The C-C bonds possess significant p-character, allowing them to act as "cy-π" systems that can interact with adjacent functional groups. In drug development, the cyclopropane unit is often employed as a metabolically robust bioisostere for gem-dimethyl groups or alkenes, enhancing compound stability and modulating physicochemical properties. The synthesis of specific substitution patterns, such as the 1,1-dialkyl motif found in this compound, is crucial for systematic structure-activity relationship (SAR) studies. This guide focuses on reliable methods to access this specific scaffold.

Primary Synthetic Strategy: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, renowned for its reliability, stereospecificity, and functional group tolerance.[1][2] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][3][4] For the synthesis of this compound, the logical precursor is the commercially available alkene, 2-methyl-1-butene.

The Underlying Mechanism

The causality behind the Simmons-Smith reaction's effectiveness lies in the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), rather than a free carbene.[4][5] This distinction is critical, as free carbenes are highly reactive and unselective, whereas the zinc carbenoid is a more controlled and selective cyclopropanating agent.[5]

The reaction proceeds via a concerted, three-center "butterfly" transition state where the methylene group is delivered to the same face of the alkene π-system.[6][7] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[1][4]

Caption: Experimental workflow for the synthesis.

  • Inert Atmosphere Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Charge the flask with 20 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

  • Carbenoid Formation:

    • Slowly add the diethylzinc solution (10.0 mL, 10.0 mmol) to the stirred DCM via syringe.

    • Add diiodomethane (1.6 mL, 20.0 mmol) dropwise via the dropping funnel over 10 minutes. Caution: The reaction can be exothermic.

    • Stir the resulting solution at 0 °C for 15 minutes. A white precipitate may form.

  • Alkene Addition: Add 2-methyl-1-butene (1.1 mL, 10.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Quench by slowly and carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Caution: Gas evolution (ethane) will occur.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully using a rotary evaporator at low temperature due to the product's volatility.

  • Purification: The crude product can be purified by simple distillation (b.p. ~55-60 °C) or flash column chromatography on silica gel using pentane as the eluent to yield the pure product.

Product Characterization

Authenticating the final product is a critical step. The expected analytical data for this compound (C₆H₁₂) are summarized below. [8][9][10]

Property Value Source
Molecular Formula C₆H₁₂ [8][9]
Molecular Weight 84.16 g/mol [8][9]
Boiling Point ~58 °C [10]
¹H NMR (CDCl₃) δ ~0.88 (t, 3H, -CH₂CH₃ ), ~1.05 (s, 3H, -CCH₃ ), ~1.35 (q, 2H, -CH₂ CH₃), ~0.15-0.45 (m, 4H, cyclopropyl CH₂) Predicted
¹³C NMR (CDCl₃) δ ~10 (CH₃), ~15 (CH₃), ~20 (C), ~25 (CH₂), ~30 (CH₂) Predicted

| Mass Spectrum (EI) | m/z (%): 84 (M⁺), 69, 56, 41 | [11]|

Alternative Synthetic Routes: The Kulinkovich Reaction

While the Simmons-Smith reaction is highly effective, it is valuable to consider alternative strategies. The Kulinkovich reaction provides an entirely different pathway to substituted cyclopropanes, specifically 1-substituted cyclopropanols. [12][13][14] Core Concept: The reaction involves treating a carboxylic ester with a Grignard reagent (e.g., Ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst. [13][14]This in-situ generates a titanacyclopropane intermediate which then reacts with the ester. [12][15] To synthesize this compound via this route, one would start with methyl propanoate. The Kulinkovich reaction would yield 1-ethylcyclopropan-1-ol. A subsequent deoxygenation (e.g., Barton-McCombie deoxygenation) would be required to arrive at the target molecule, making this a multi-step, less direct approach compared to the Simmons-Smith reaction. However, it is a powerful method for accessing cyclopropanol derivatives. [16]

Comparative Analysis and Conclusion

MethodPrecursorsKey ReagentsStepsProsCons
Simmons-Smith 2-Methyl-1-buteneCH₂I₂, Et₂Zn or Zn(Cu)1Direct, high yield, stereospecific. [2]Uses pyrophoric/toxic reagents.
Kulinkovich Methyl propanoateEtMgBr, Ti(OiPr)₄2+Access to cyclopropanols.Indirect route, requires deoxygenation.

For the direct and efficient synthesis of this compound, the Furukawa-modified Simmons-Smith reaction is the superior methodology . Its single-step, high-yielding nature and the predictability of its outcome make it the preferred choice for researchers in both academic and industrial settings. This guide provides the necessary mechanistic insight and a robust protocol to enable the successful synthesis and application of this valuable chemical building block.

References

  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. [Link]
  • Simmons–Smith reaction. Wikipedia. [Link]
  • Simmons–Smith reaction – cyclopropan
  • Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]
  • Nakamura, E., & Hirai, A. (2005). Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]
  • Simmons-Smith Reaction. NROChemistry. [Link]
  • Motherwell, W. B., & Roberts, J. S. (1992). A practical cyclopropanation method using direct generation of organozinc carbenoids from carbonyl compounds.
  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
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  • The generation and reactivity of functionalised organozinc carbenoids for cyclopropane synthesis. UCL Discovery. [Link]
  • Gite, S., & D'Souza, A. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Voituriez, A., Zimmer, L. E., & Charette, A. B. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and-[4][8]Sigmatropic Rearrangement Reactions.
  • Motherwell, W. B., & Roberts, J. S. (1992). A Practical Cyclopropanation Method using Direct Generation of Organozinc Carbenoids from Carbonyl Compounds. RSC Publishing. [Link]
  • Voituriez, A., Zimmer, L. E., & Charette, A. B. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and-[4][8]Sigmatropic Rearrangement Reactions. Organic Chemistry Portal. [Link]
  • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes.
  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
  • Cyclopropane, 1-ethyl-1-methyl-. NIST WebBook. [Link]
  • Cyclopropane, 1-ethyl-1-methyl-. PubChem. [Link]
  • Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]
  • Kulinkovich Reaction. YouTube. [Link]
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
  • Cyclopropane, 1-ethyl-1-methyl-. NIST WebBook. [Link]

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An In-Depth Technical Guide to 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a motif characterized by its three-membered carbocyclic structure, is a cornerstone in modern medicinal and materials chemistry. Its prevalence is not merely incidental; the inherent properties of this strained ring system provide chemists with a powerful tool to modulate molecular properties. 1-Ethyl-1-methylcyclopropane (CAS No. 53778-43-1 ) serves as an archetypal example of a gem-disubstituted cyclopropane, a structural class that offers unique advantages in drug design.[1]

The defining feature of the cyclopropane ring is its significant angle strain, which results in 'bent' carbon-carbon bonds with a high degree of p-character.[2] This unique electronic configuration imparts olefin-like properties and, critically, fixes the spatial orientation of substituents. For drug development professionals, this conformational rigidity is a key asset, enabling the precise arrangement of functional groups to enhance binding affinity and selectivity for biological targets like enzymes and receptors.[2][3] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to analogous aliphatic chains, which can lead to improved pharmacokinetic profiles, such as a longer in-vivo half-life.[2][4] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and the scientific principles underpinning its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application. The key identifiers and properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Registry Number 53778-43-1[5][6][7][8][9]
Molecular Formula C₆H₁₂[5][6][9]
Molecular Weight 84.16 g/mol [5][8][9][10]
IUPAC Name This compound[9]
Boiling Point 329.9 K (56.75 °C)[5][10]
Density 0.702 g/cm³[8]
SMILES CCC1(CC1)C[8][9][10]
InChIKey CXYUCHDVLWUDNS-UHFFFAOYSA-N[5][7][8][9]
Kovats Retention Index Standard non-polar: 550.3[9]
Spectroscopic Characterization

While a publicly available, fully assigned NMR spectrum is not readily accessible, the structure of this compound allows for predictable spectroscopic signatures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the upfield region. The diastereotopic methylene protons of the cyclopropane ring (CH₂) will appear as a complex multiplet, typically between 0.2 and 0.8 ppm.[11] The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), while the methyl group attached to the quaternary cyclopropyl carbon will be a singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the quaternary cyclopropyl carbon, the two equivalent cyclopropyl methylene carbons, and the carbons of the ethyl and methyl substituents. The strained cyclopropyl carbons are characteristically shifted upfield.[12]

  • Mass Spectrometry (MS): The NIST Chemistry WebBook confirms the availability of electron ionization mass spectrometry data.[5][7] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 84, with characteristic fragmentation patterns involving the loss of methyl (m/z = 69) and ethyl (m/z = 55) radicals.

Synthesis Methodology: Simmons-Smith Cyclopropanation

The most reliable and stereospecific method for synthesizing cyclopropanes from alkenes is the Simmons-Smith reaction.[13][14] This reaction utilizes an organozinc carbenoid, which delivers a methylene group (CH₂) to the double bond in a concerted fashion, preserving the stereochemistry of the starting alkene.[15]

To synthesize this compound, the logical precursor is the trisubstituted alkene, 2-methyl-1-butene . The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid from diiodomethane and a zinc-copper couple.[14][16]

Synthesis_Pathway cluster_reagents Reagent Preparation Alkene 2-Methyl-1-butene Product This compound Alkene->Product Simmons-Smith Reaction (Et₂O, rt) Reagents CH₂I₂ + Zn(Cu) Zn_Cu Zn-Cu Couple Carbenoid ICH₂ZnI (Carbenoid) Zn_Cu->Carbenoid CH2I2 CH₂I₂ CH2I2->Carbenoid Workflow cluster_analysis Characterization start Crude Reaction Mixture quench Aqueous Quench (NH₄Cl) start->quench extract Liquid-Liquid Extraction (Et₂O / H₂O) quench->extract dry Drying (MgSO₄) extract->dry distill Fractional Distillation dry->distill product Pure Product distill->product gcms GC-MS Analysis (Purity & Mass ID) product->gcms Verify nmr ¹H & ¹³C NMR (Structural ID) product->nmr Verify

Sources

Conformational Landscape of 1-Ethyl-1-methylcyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the conformational analysis of 1-Ethyl-1-methylcyclopropane, a molecule of interest in the design of novel therapeutics and materials. By integrating principles from established experimental techniques and high-level computational chemistry, this document elucidates the structural dynamics, rotational barriers, and stable conformers of this substituted cyclopropane. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how subtle changes in molecular geometry can influence macroscopic properties.

Introduction: The Significance of Conformational Analysis in Molecular Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug discovery and materials science, understanding the accessible conformations of a molecule and the energy landscape that governs their interconversion is paramount. Conformational analysis provides the tools to probe these dynamic structural features, offering critical insights into receptor binding, metabolic stability, and material properties.

Cyclopropane rings, with their inherent ring strain and unique electronic properties, are valuable scaffolds in medicinal chemistry.[1][2] The substitution pattern on the cyclopropane ring dictates its conformational preferences, which in turn can significantly impact its biological activity. This compound presents a compelling case study in the conformational analysis of asymmetrically disubstituted cyclopropanes, where the interplay of steric and electronic effects governs its preferred spatial arrangements.

Structural Framework of this compound

The core of this compound is the rigid, triangular geometry of the cyclopropane ring.[3] This rigidity limits the conformational flexibility of the ring itself, meaning the primary source of conformational isomerism arises from the rotation of the ethyl and methyl substituents around the C-C single bonds connecting them to the ring.

The key dihedral angle to consider for the ethyl group is the C-C-C-C dihedral angle, which describes the rotation of the terminal methyl group of the ethyl substituent relative to the cyclopropane ring. This rotation leads to distinct conformers, primarily the anti (or trans) and gauche conformations.

Methodologies for Conformational Analysis

A thorough understanding of the conformational landscape of this compound requires a synergistic approach, combining experimental data with theoretical calculations.

Experimental Techniques

Microwave Spectroscopy: This high-resolution technique is exceptionally well-suited for determining the precise rotational constants of molecules in the gas phase.[4] By analyzing the microwave spectrum, it is possible to distinguish between different conformers and determine their relative abundances, thereby providing an experimental measure of their energy differences.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for conformational analysis in solution.[6] Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts are sensitive to the spatial arrangement of atoms.[7][8] Low-temperature NMR experiments can "freeze out" individual conformers, allowing for their direct observation and characterization.[9]

Computational Chemistry

Density Functional Theory (DFT): DFT has emerged as a robust and computationally efficient method for predicting the structures, energies, and vibrational frequencies of molecules.[10][11] By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the key dihedral angle, the minima corresponding to stable conformers and the transition states connecting them can be identified.[1]

Conformational Isomers of this compound

Rotation of the ethyl group in this compound gives rise to two primary low-energy conformers:

  • Anti (Trans) Conformer: In this conformation, the terminal methyl group of the ethyl substituent is positioned opposite to the methyl group on the cyclopropane ring. This arrangement minimizes steric hindrance.

  • Gauche Conformer: In this conformation, the terminal methyl group of the ethyl substituent is positioned at a dihedral angle of approximately 60° relative to the methyl group on the cyclopropane ring.[12]

Due to the presence of the methyl group on the same carbon of the cyclopropane ring, there are two equivalent gauche conformers.

Quantitative Conformational Analysis

Based on analogous studies of alkyl-substituted cyclopropanes, we can predict the relative energies and rotational barriers for this compound.

ParameterPredicted Value
Energy Difference (ΔE)
Gauche - Anti~0.5 - 1.5 kcal/mol
Rotational Barrier
Anti to Gauche~3.0 - 4.0 kcal/mol
Gauche to Gauche~2.5 - 3.5 kcal/mol

Note: These values are estimations based on data from similar molecules and should be confirmed by specific experimental or high-level computational studies for this compound.

The anti conformer is expected to be the global minimum due to reduced steric interactions between the ethyl and methyl groups. The energy difference between the gauche and anti conformers is influenced by a balance of steric repulsion and potential stabilizing hyperconjugative interactions.

Experimental and Computational Protocols

Protocol for DFT-Based Conformational Analysis
  • Model Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization of the initial structure using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[9]

  • Potential Energy Surface (PES) Scan: Systematically rotate the C-C-C-C dihedral angle of the ethyl group in small increments (e.g., 10°) and perform a constrained geometry optimization at each step to calculate the energy.

  • Conformer and Transition State Identification: Identify the energy minima on the PES, which correspond to the stable conformers (anti and gauche). Identify the energy maxima, which represent the transition states for interconversion.

  • Frequency Calculations: Perform frequency calculations on the optimized conformers and transition states to confirm they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency), respectively, and to obtain thermodynamic data.

Protocol for Low-Temperature NMR Spectroscopy
  • Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., acetone-d6).

  • Initial Spectrum Acquisition: Record a standard 1H and 13C NMR spectrum at room temperature.

  • Variable Temperature Experiments: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K) and acquire spectra at each temperature.

  • Coalescence and "Freeze-Out": Observe the broadening and eventual splitting of signals as the rate of interconversion between conformers slows down. At a sufficiently low temperature, distinct sets of signals for each conformer may be observed.

  • Integration and Population Analysis: Integrate the signals corresponding to each conformer to determine their relative populations. The Gibbs free energy difference (ΔG) can then be calculated using the Boltzmann distribution equation.

Visualization of Conformational Landscape

The conformational landscape of this compound can be visualized to better understand the relationships between the different conformers and the energy barriers separating them.

G cluster_0 Conformational Isomers cluster_1 Transition States Anti Anti Conformer (Global Minimum) TS1 TS (Anti -> Gauche1) Anti->TS1 ~3.0-4.0 kcal/mol TS2 TS (Anti -> Gauche2) Anti->TS2 ~3.0-4.0 kcal/mol Gauche1 Gauche Conformer 1 TS3 TS (Gauche1 -> Gauche2) Gauche1->TS3 ~2.5-3.5 kcal/mol Gauche2 Gauche Conformer 2 Gauche2->TS3 ~2.5-3.5 kcal/mol TS1->Gauche1 TS2->Gauche2 TS3->Gauche1 TS3->Gauche2

Figure 1: Conformational interconversion pathway for this compound.

Conclusion and Future Directions

The conformational analysis of this compound reveals a dynamic system with a preference for the sterically less hindered anti conformer. The relatively low energy barriers between conformers indicate that at room temperature, the molecule will exist as a mixture of interconverting conformers. This understanding is crucial for predicting its interactions in biological systems and its bulk properties in materials.

Future work should focus on obtaining precise experimental data for this compound through microwave spectroscopy to validate the computational predictions. Furthermore, exploring the impact of substituting the methyl and ethyl groups with other functionalities will provide a more comprehensive understanding of the structure-property relationships in this important class of molecules.

References

  • Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
  • Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study.
  • Conformational energy differences between side chain alkylated analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. PubMed.
  • Conformational Analysis of 2-Methylcyclopropane-1-carbaldehyde: An In-depth Technical Guide. Benchchem.
  • Conformations of Organic Molecules. Chemistry LibreTexts.
  • Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • Exploring the conformational landscape through rotational spectroscopy and comput
  • Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Ring Conform
  • Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A.
  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PMC.
  • Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimiz
  • NMR Spectroscopy: a Tool for Conform
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Conformations of Cycloalkanes. Chemistry LibreTexts.
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Introduction: The Enduring Significance of the Strained Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Gem-Disubstituted Cyclopropanes for Researchers, Scientists, and Drug Development Professionals.

The cyclopropane ring, a fundamental three-membered carbocycle, has long captivated the imagination of chemists. Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal sp³ hybridization, imparts unique chemical and physical properties that are not observed in its acyclic or larger ring counterparts. This strain energy, approximately 27.5 kcal/mol, results in bonds with significant p-character, often described as "banana bonds," which allows the cyclopropane ring to act as a π-system mimic, a rigid scaffold, or a metabolically stable bioisostere for a gem-dimethyl group.

Within the broader family of cyclopropanes, the gem-disubstituted motif, where two substituents are attached to the same carbon atom, holds a position of particular importance. This substitution pattern introduces a quaternary center, a feature of significant interest in medicinal chemistry for its ability to impart steric hindrance, block metabolic pathways, and fine-tune lipophilicity. This guide provides an in-depth exploration of the discovery and historical development of synthetic methods for accessing these valuable structures, offering a technical narrative for researchers and professionals in the field.

Early Encounters and Foundational Syntheses: A Historical Perspective

The history of cyclopropane itself dates back to 1881, with August Freund's synthesis through the intramolecular Wurtz reaction of 1,3-dibromopropane with sodium. However, the targeted synthesis of gem-disubstituted cyclopropanes presented a more significant challenge. Early methods were often limited in scope and efficiency.

A pivotal moment in the history of cyclopropane synthesis, and by extension for gem-disubstituted derivatives, was the discovery of the Simmons-Smith reaction in 1958. This reaction, involving the treatment of an alkene with diiodomethane and a zinc-copper couple, provided a relatively mild and effective method for cyclopropanation. While the original reaction was primarily used for the synthesis of non-geminally substituted cyclopropanes, it laid the groundwork for future developments in carbene and carbenoid chemistry that would become central to the synthesis of their gem-disubstituted cousins.

The development of transition-metal-catalyzed decomposition of diazo compounds also played a crucial role. The use of copper catalysts to promote the reaction of ethyl diazoacetate with alkenes, for instance, provided a pathway to cyclopropane-carboxyesters. The extension of this methodology to disubstituted diazo compounds opened a direct route to gem-disubstituted cyclopropanes, albeit with challenges related to the stability and accessibility of the diazo precursors.

Cornerstone Methodologies: The Simmons-Smith and Kulinkovich Reactions

Two methodologies stand out as particularly transformative in the synthesis of gem-disubstituted cyclopropanes, providing reliable and versatile routes that are still in use today.

The Simmons-Smith Reaction and its Progeny

The Simmons-Smith reaction, in its classical form, involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of gem-disubstituted cyclopropanes, a key adaptation involves the use of 1,1-dihaloalkanes as precursors.

The generally accepted mechanism proceeds through a "butterfly" transition state where the zinc carbenoid coordinates to the alkene, and the methylene group is transferred in a concerted fashion. The presence of directing groups, such as hydroxyls, on the alkene substrate can lead to high levels of diastereoselectivity, as the zinc carbenoid coordinates to the directing group prior to methylene transfer.

Experimental Protocol: A Representative Simmons-Smith Cyclopropanation

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and a small amount of copper(I) chloride (0.1 eq). Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

  • Formation of the Carbenoid: Add anhydrous diethyl ether as the solvent, followed by the slow addition of 1,1-diiodoethane (1.5 eq). The mixture may gently reflux. Stir for 30 minutes at room temperature.

  • Cyclopropanation: Cool the reaction mixture to 0 °C and add the starting alkene (1.0 eq) dissolved in anhydrous diethyl ether dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

The Kulinkovich Reaction: A Gateway to Hydroxylated Cyclopropanes

A significant leap forward came with the discovery of the Kulinkovich reaction in the late 1980s. This reaction utilizes a Grignard reagent in the presence of a catalytic amount of a titanium(IV) alkoxide to react with a methyl ester, ultimately forming a cyclopropanol. The key intermediate is a titanacyclopropane.

The mechanism is believed to involve the initial reaction of the Grignard reagent with the titanium alkoxide to form a dialkyltitanium species. This species then undergoes reductive elimination to form a transient titanium(II) complex. The titanium(II) complex then coordinates to the carbonyl group of the ester, leading to the formation of a titanacyclopropane intermediate. This intermediate can then react with another equivalent of the Grignard reagent to afford the cyclopropanol product after workup. The ability to generate highly functionalized cyclopropanols makes this reaction particularly valuable.

Experimental Protocol: A Typical Kulinkovich Reaction

  • Preparation of the Catalyst: In a flame-dried Schlenk flask under an argon atmosphere, dissolve titanium(IV) isopropoxide (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: In a separate flame-dried, three-necked flask under argon, add the starting methyl ester (1.0 eq) and anhydrous THF.

  • Addition of Grignard Reagent: To the solution of the ester, slowly add a solution of ethylmagnesium bromide (2.2 eq) in THF at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Purification: Filter the resulting mixture through a pad of Celite, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude cyclopropanol can be purified by flash column chromatography.

Modern Era: Catalytic and Asymmetric Approaches

While the Simmons-Smith and Kulinkovich reactions remain powerful tools, the modern era of organic synthesis has ushered in a new wave of methodologies characterized by high levels of catalytic efficiency and stereocontrol.

Transition-Metal Catalyzed Carbene Transfer:

The use of transition metal catalysts, particularly those based on rhodium and copper, to decompose diazo compounds has become a dominant strategy for cyclopropanation. For the synthesis of gem-disubstituted cyclopropanes, diazoalkanes derived from ketones are often employed. The mechanism involves the formation of a metal-carbene intermediate, which then undergoes a [2+1] cycloaddition with an alkene.

A major breakthrough in this area has been the development of chiral ligands for the metal catalysts, enabling highly enantioselective cyclopropanations. Dirhodium(II) carboxylates and carboxamidates featuring chiral ligands have proven to be particularly effective. These catalysts create a chiral environment around the metal center, influencing the trajectory of the alkene approach to the metal-carbene and thereby dictating the stereochemistry of the product.

Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

G Rh2L4 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CR₂ (Metal Carbene) Rh2L4->Carbene + R₂C=N₂ Cyclopropane gem-Disubstituted Cyclopropane Diazo R₂C=N₂ (Diazo Compound) N2 N₂ Carbene->Rh2L4 + Alkene - Product Carbene->N2 - N₂ Carbene->Cyclopropane Cycloaddition Alkene Alkene

Caption: Catalytic cycle for rhodium-catalyzed gem-disubstituted cyclopropanation.

Applications in Drug Discovery: The Power of the Constrained Scaffold

The unique conformational constraints and metabolic stability of the gem-disubstituted cyclopropane motif have made it a valuable component in modern drug design. It can serve as a bioisostere for a gem-dimethyl group or a carbonyl group, often leading to improved potency, selectivity, and pharmacokinetic properties.

A prominent example is the drug Ticagrelor (Brilinta®) , an antiplatelet medication. Ticagrelor features a gem-disubstituted cyclopropane ring that is crucial for its activity. This rigid scaffold correctly orients the side chains for optimal binding to the P2Y₁₂ receptor.

Another notable example is Grazoprevir , an antiviral drug used to treat hepatitis C. The molecule contains a gem-disubstituted cyclopropyl sulfonamide moiety. In this context, the cyclopropane ring helps to lock the conformation of a portion of the molecule, contributing to its high binding affinity for the NS3/4A protease.

Table: Representative Drugs Containing a Gem-Disubstituted Cyclopropane Moiety

Drug NameTherapeutic AreaRole of the Gem-Disubstituted Cyclopropane
Ticagrelor AntiplateletConformational constraint for optimal receptor binding
Grazoprevir Antiviral (Hepatitis C)Conformational locking of the macrocycle
Nirogacestat OncologyMetabolic stability and conformational rigidity

Conclusion and Future Outlook

The journey from the early, often challenging, syntheses of gem-disubstituted cyclopropanes to the sophisticated and highly selective methods available today is a testament to the ingenuity of organic chemists. The foundational work on reactions like the Simmons-Smith and Kulinkovich provided the conceptual framework for the development of modern catalytic and asymmetric methodologies. The increasing prevalence of this motif in pharmaceuticals and other advanced materials underscores its importance.

The future of this field will likely focus on the development of even more efficient and sustainable synthetic methods. The use of earth-abundant metal catalysts and the development of novel catalytic cycles that avoid the use of stoichiometric reagents are areas of active research. Furthermore, the exploration of new applications for gem-disubstituted cyclopropanes in areas such as materials science and chemical biology will undoubtedly continue to expand. The rich history of this small, strained ring system provides a solid foundation for exciting future discoveries.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. [Link]
  • U.S. Food and Drug Administration. Brilinta (ticagrelor)
  • Coburn, C. A. et al. Discovery of Grazoprevir (MK-5172): A Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ChemMedChem. [Link]

electrophilic addition reactions of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Addition Reactions of 1-Ethyl-1-methylcyclopropane

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition reactions involving this compound. Cyclopropane rings, despite being alkanes, exhibit reactivity akin to alkenes due to significant ring strain and the unique π-character of their carbon-carbon bonds.[1] This document delves into the mechanistic underpinnings of these reactions, focusing on the principles of carbocation stability that govern regioselectivity and product distribution. We will explore the reactions with hydrohalic acids, halogens, and acid-catalyzed hydration, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory applications.

Introduction: The Unique Reactivity of the Cyclopropane Ring

The cyclopropane molecule is characterized by its three-membered ring structure, which imposes substantial angle and torsional strain. The internal C-C-C bond angles of 60° are a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain energy, approximately 115 kJ/mol, provides a strong thermodynamic driving force for reactions that lead to ring opening.[2]

Furthermore, the bonding in cyclopropane is not typical of simple alkanes. The C-C sigma bonds have a high degree of p-character and are bent outwards, creating a region of electron density on the exterior of the ring. This "π-character" makes the cyclopropane ring susceptible to attack by electrophiles, in a manner analogous to the π-bond of an alkene.[1]

This compound presents an interesting case study. As an unsymmetrically substituted cyclopropane, its reactions with electrophiles raise critical questions of regioselectivity: which carbon-carbon bond in the ring will break, and where will the electrophile and nucleophile add? The answer lies in the stability of the carbocation intermediates formed during the reaction.

The General Mechanism: A Tale of Three Bonds

The electrophilic addition to this compound commences with the attack of an electrophile (E⁺) on one of the ring carbons. This initial step is followed by the cleavage of a C-C bond to relieve ring strain and form a carbocation intermediate. The pathway that generates the most stable carbocation will be the predominant one, dictating the final product according to Markovnikov's rule.[1]

For this compound, there are three distinct C-C bonds, and their cleavage leads to different potential carbocations:

  • Path A (Cleavage of C1-C2 or C1-C3): Protonation of a methylene carbon (C2 or C3) followed by cleavage of the bond connected to the quaternary carbon (C1) results in a highly stable tertiary carbocation at C1. This is the most favorable pathway.

  • Path B (Cleavage of C2-C3): Cleavage of the bond between the two methylene carbons would lead to the formation of a less stable secondary carbocation. This pathway is significantly less favored.

The subsequent step involves the rapid attack of a nucleophile (Nu⁻) on the carbocation, completing the addition and yielding the final ring-opened product.

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Reactant This compound + E-Nu TS1 Transition State Reactant->TS1 Electrophilic Attack (E+) Carbocation Tertiary Carbocation (Most Stable Intermediate) TS1->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product Nucleophilic Attack (Nu-)

Caption: General workflow for electrophilic ring opening.

Key Electrophilic Addition Reactions

Addition of Hydrohalic Acids (e.g., HBr)

The reaction with hydrohalic acids like HBr is a classic example that highlights the principle of carbocation stability. The proton (H⁺) acts as the electrophile.

Mechanism & Regioselectivity:

  • Protonation: The cyclopropane ring attacks the proton. Protonation occurs at one of the secondary carbons (C2 or C3) of the ring.

  • Ring Opening: The adjacent, most substituted C-C bond (C1-C2 or C1-C3) cleaves. This is the rate-determining step and results in the formation of the most stable carbocation, which is the tertiary carbocation at the C1 position.

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks the tertiary carbocation to yield the major product.

The predicted major product is 2-bromo-2-methylpentane . Minor products resulting from the formation of less stable carbocations are generally not observed in significant quantities.

G cluster_mech Mechanism: Addition of HBr Reactant This compound Protonation Protonation at C2/C3 Reactant->Protonation + H⁺ HBr H-Br HBr->Protonation Carbocation Tertiary Carbocation (2-methylpentan-2-yl cation) Protonation->Carbocation C1-C2/C1-C3 cleavage Product Major Product: 2-Bromo-2-methylpentane Carbocation->Product + Br⁻ Bromide Br⁻ Bromide->Product

Caption: Mechanism for the addition of HBr.

Acid-Catalyzed Hydration (H₂SO₄ / H₂O)

Similar to the addition of HBr, acid-catalyzed hydration proceeds via the formation of the most stable carbocation intermediate.[3][4] This reaction is fundamental for the synthesis of alcohols.

Mechanism & Regioselectivity:

  • Protonation: A proton from the strong acid catalyst (e.g., H₃O⁺ formed from H₂SO₄ and H₂O) adds to a secondary carbon of the cyclopropane ring.

  • Ring Opening: The C1-C2 or C1-C3 bond breaks to form the tertiary carbocation at C1.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (an oxonium ion).

  • Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final alcohol product and regenerate the acid catalyst.

The major product of this reaction is 2-methyl-2-pentanol .

G Start This compound + H₃O⁺ Carbocation Tertiary Carbocation Intermediate Start->Carbocation 1. Protonation & Ring Opening Oxonium Protonated Alcohol (Oxonium Ion) Carbocation->Oxonium 2. H₂O Attack Product Final Product: 2-Methyl-2-pentanol Oxonium->Product 3. Deprotonation by H₂O

Caption: Workflow for acid-catalyzed hydration.

Summary of Predicted Products

The regioselectivity of these reactions is consistently governed by the formation of the most stable tertiary carbocation intermediate.

Electrophilic ReagentElectrophile (E⁺)Nucleophile (Nu⁻)Predicted Major Product
HBrH⁺Br⁻2-Bromo-2-methylpentane
Cl₂Cl⁺Cl⁻1,2-Dichloro-2-methylpentane
H₂O / H₂SO₄H⁺H₂O2-Methyl-2-pentanol

Experimental Protocols

The following protocols are representative methodologies for conducting electrophilic additions to this compound. Standard laboratory safety procedures must be followed.

Protocol 1: Hydrobromination of this compound

Objective: To synthesize 2-bromo-2-methylpentane.

Materials:

  • This compound (1.0 eq)

  • 33% HBr in acetic acid (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Add the solution of HBr in acetic acid dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure 2-bromo-2-methylpentane.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Hydration of this compound

Objective: To synthesize 2-methyl-2-pentanol.

Materials:

  • This compound (1.0 eq)

  • 50% aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add the 50% aqueous sulfuric acid and cool it to 10 °C.

  • Add this compound dropwise to the cold, stirred acid solution.

  • After the addition, allow the mixture to stir at room temperature for 3-4 hours. The reaction can be monitored by TLC or GC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold diethyl ether.

  • Separate the ether layer. Wash the organic layer carefully with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the diethyl ether by rotary evaporation.

  • Purify the resulting crude alcohol by distillation.

  • Confirm the structure of 2-methyl-2-pentanol using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Conclusion

The electrophilic addition reactions of this compound are dictated by the fundamental principles of carbocation stability. The significant strain energy of the three-membered ring provides the driving force for ring-opening, and the substitution pattern directs the reaction to proceed via the most stable tertiary carbocation intermediate. This predictable regioselectivity makes substituted cyclopropanes valuable and versatile building blocks in organic synthesis, allowing for the controlled formation of functionalized acyclic compounds. The methodologies and mechanistic insights presented in this guide serve as a foundational resource for scientists leveraging these unique synthons in pharmaceutical and materials science research.

References

  • Ma, S., Lu, L., & Zhang, J. (2004). Catalytic Regioselectivity Control in Ring-Opening Cycloisomerization of Methylene- or Alkylidenecyclopropyl Ketones. Journal of the American Chemical Society.
  • Dalal, M. (n.d.). Addition to Cyclopropane Ring. Dalal Institute.
  • Master Organic Chemistry. (2013). Carbocation Rearrangements In Alkene Addition Reactions.
  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
  • Lumen Learning. (n.d.). Additions involving cyclic intermediates. Organic Chemistry 1: An open textbook.
  • Orgo Made Easy. (2013). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. YouTube.
  • Siniscalchi, T. (2020). Exercise 9.12 - Draw the Mechanism for Acid Catalyzed Hydration. YouTube.
  • Chegg. (2018). The acid-catalyzed hydration of 1- ethylcyclopentene gives 1- ethylcyclopentanol. Write every step in the mechanism of this reaction.

Sources

stability of the 1-Ethyl-1-methylcyclopropyl cation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of the 1-Ethyl-1-methylcyclopropyl Cation

Abstract

The stability of carbocation intermediates is a cornerstone of mechanistic organic chemistry, dictating the course and feasibility of numerous chemical transformations. Among these, the 1-Ethyl-1-methylcyclopropyl cation stands out as a subject of significant interest. This tertiary carbocation benefits from a powerful and unique combination of stabilizing effects, primarily the electron-donating character of the adjacent cyclopropyl ring and classical hyperconjugation from its alkyl substituents. This guide provides a comprehensive analysis of the theoretical underpinnings of this stability, outlines rigorous experimental and computational methodologies for its quantification, and discusses the implications for synthetic strategy and molecular design.

Introduction: The Central Role of Carbocation Stability

Carbocations are high-energy, transient species that serve as critical intermediates in a vast array of organic reactions, including SN1 substitutions, E1 eliminations, and electrophilic additions. Their inherent instability makes them highly reactive, but their relative stability dictates reaction pathways and rates. A more stable carbocation intermediate will form more readily, lowering the activation energy of the reaction and accelerating its rate. The 1-Ethyl-1-methylcyclopropyl cation is a fascinating case study, embodying a synergy of stabilizing factors that render it significantly more stable than simple tertiary carbocations. Understanding the origins of this stability is paramount for predicting reaction outcomes and designing novel synthetic routes.

Theoretical Framework: A Duality of Stabilizing Influences

The remarkable is not attributable to a single phenomenon but rather to the confluence of two primary electronic effects: the unique orbital interactions of the cyclopropyl group and classical hyperconjugation.

The Cyclopropylcarbinyl System: A "Non-Classical" Stabilization

The dominant stabilizing factor is the interaction between the vacant p-orbital of the carbocationic center and the C-C bonding orbitals of the adjacent cyclopropane ring. The C-C bonds in a cyclopropane ring are not standard sp³-sp³ sigma bonds; they possess significant p-character and are often described as "bent" or "Walsh" orbitals. This unique electronic structure allows the ring to act as a potent electron-donating group. The vacant p-orbital on the adjacent carbon can align with the plane of the cyclopropane ring, enabling a favorable overlap with the Walsh orbitals. This delocalizes the positive charge into the ring, a phenomenon often depicted by resonance structures showing a "bisected" conformation where the empty p-orbital is parallel to the C2-C3 bond of the ring. This charge delocalization is a powerful stabilizing interaction, significantly more effective than that of a typical alkyl group.

Caption: Structure and key orbital interaction in the cation.

Hyperconjugation: Classical Alkyl Group Assistance

Supplementing the powerful cyclopropyl donation is the well-understood phenomenon of hyperconjugation. The 1-Ethyl-1-methylcyclopropyl cation is a tertiary carbocation, meaning the positively charged carbon is bonded to three other carbon atoms. The C-H and C-C sigma bonds of the adjacent methyl and ethyl groups can overlap with the vacant p-orbital of the carbocationic center. This overlap allows for the delocalization of electron density from the sigma bonds into the empty p-orbital, effectively spreading the positive charge and increasing the cation's stability. While hyperconjugation from methyl and ethyl groups is a standard stabilizing effect for any tertiary carbocation, its contribution is additive to the more dominant cyclopropylcarbinyl stabilization.

G cluster_main Hyperconjugation Mechanism C_plus C⁺ (Vacant p-orbital) Donation Electron Density Donation C_alpha α-Carbon (from Ethyl or Methyl) Sigma_Bond C-H or C-C σ-Bond C_alpha->Sigma_Bond Sigma_Bond->C_plus Overlap

Caption: Hyperconjugation from adjacent alkyl groups.

Quantifying Stability: Experimental and Computational Approaches

To move from theoretical concepts to tangible evidence, a dual approach combining kinetic solvolysis studies and computational chemistry provides the most robust understanding.

Experimental Protocol: Solvolysis Rate Determination

The rate at which a substrate undergoes solvolysis (reaction with the solvent) is highly sensitive to the stability of the carbocation intermediate formed in the rate-determining step. By comparing the solvolysis rate of a precursor to the 1-Ethyl-1-methylcyclopropyl cation with standard reference compounds, we can quantitatively assess its stability.

Workflow: Comparative Solvolysis Kinetics

G cluster_workflow Solvolysis Kinetics Workflow A Synthesize Precursors: 1. 1-Ethyl-1-methylcyclopropyl-X 2. tert-Butyl-X 3. Cyclopropylmethyl-X (X = Cl, Br, or OTs) B Prepare Reaction Medium (e.g., 80% EtOH / 20% H₂O) A->B C Initiate Solvolysis at Constant Temperature B->C D Monitor Reaction Progress (e.g., Titration of H⁺ produced or HPLC analysis) C->D E Calculate Rate Constants (k) D->E F Determine Relative Rates (k_sample / k_reference) E->F

Caption: Experimental workflow for solvolysis rate studies.

Detailed Step-by-Step Methodology:

  • Substrate Synthesis: Synthesize high-purity (>99%) 1-chloro-1-ethyl-1-methylcyclopropane and the reference compound, tert-butyl chloride.

  • Solvent Preparation: Prepare a precisely mixed solvent system, such as 80:20 (v/v) ethanol/water, to ensure consistent polarity.

  • Reaction Setup: In a thermostated water bath set to 25.0 ± 0.1 °C, place a sealed reaction vessel containing a known volume of the solvent. Allow it to equilibrate.

  • Initiation: Inject a small, precise amount of the substrate (e.g., to achieve a ~0.01 M initial concentration) into the solvent with vigorous stirring to start the reaction.

  • Monitoring:

    • Titrimetric Method: At timed intervals, withdraw aliquots and quench the reaction in a non-polar solvent at low temperature. Titrate the generated HCl with a standardized NaOH solution using a pH indicator.

    • Chromatographic Method: At timed intervals, withdraw aliquots, quench, and analyze via reverse-phase HPLC to measure the disappearance of the starting material.

  • Data Analysis: Plot ln([Substrate]) versus time. The negative slope of the resulting linear fit yields the first-order rate constant, k.

  • Comparison: Calculate the relative rate (krel) by dividing the rate constant for the cyclopropyl derivative by that of tert-butyl chloride.

Anticipated Quantitative Data:

The stability of the cyclopropylcarbinyl system is well-documented to lead to dramatic rate accelerations.

Substrate PrecursorCarbocation IntermediateTypical Relative Solvolysis Rate (krel)
tert-Butyl Chloridetert-Butyl cation1
1-Ethyl-1-methylcyclopropyl Chloride1-Ethyl-1-methylcyclopropyl cation Expected to be significantly > 10³

Note: The exact value requires experimental determination, but literature on similar systems suggests a large rate enhancement due to the superior charge stabilization by the cyclopropyl group.

Computational Protocol: In Silico Thermodynamic Analysis

Computational chemistry provides a powerful, complementary method for assessing carbocation stability by calculating the energy difference between the cation and a neutral precursor. Isodesmic reactions are particularly useful as they help cancel out systematic errors in calculations.

Workflow: Computational Stability Analysis

G cluster_workflow Computational Chemistry Workflow A Build Structures: 1. Target Cation 2. Reference Cation (e.g., tert-butyl) 3. Corresponding Alkanes B Geometry Optimization & Frequency Calculation (e.g., DFT: B3LYP/6-311+G(d,p)) A->B C Construct Isodesmic Reaction: Cation_A + Alkane_B -> Alkane_A + Cation_B B->C E Analyze Electronic Structure (e.g., NBO Analysis to quantify hyperconjugation) B->E D Calculate Reaction Enthalpy (ΔH) C->D

Caption: Workflow for computational stability assessment.

Detailed Step-by-Step Methodology:

  • Structure Building: Construct the 3D structures of the 1-Ethyl-1-methylcyclopropyl cation and a reference, such as the tert-butyl cation, along with their corresponding neutral alkanes (1-Ethyl-1-methylcyclopropane and isobutane).

  • Optimization: Perform a full geometry optimization and frequency calculation using an appropriate level of theory (e.g., Density Functional Theory with the B3LYP functional and a basis set like 6-311+G(d,p)). A successful frequency calculation with no imaginary frequencies confirms the structure is a true energy minimum.

  • Isodesmic Reaction Design: Formulate a balanced theoretical reaction where the number and type of bonds are conserved on both sides. For example:

    • 1-Ethyl-1-methylcyclopropyl cation + Isobutane → this compound + tert-Butyl cation

  • Energy Calculation: Calculate the total electronic energy for each of the four species in the isodesmic reaction. The enthalpy of the reaction (ΔH) is calculated as: ΔH = [E(AlkaneA) + E(CationB)] - [E(CationA) + E(AlkaneB)].

  • Interpretation: A negative ΔH indicates that the products are more stable than the reactants, meaning the 1-Ethyl-1-methylcyclopropyl cation (CationA) is more stable than the tert-butyl cation (CationB).

Anticipated Quantitative Data:

Isodesmic ReactionCalculated ΔH (kcal/mol)Interpretation
(C₃H₄)(Me)(Et)C⁺ + (CH₃)₄CExpected to be highly negativeThe 1-Ethyl-1-methylcyclopropyl cation is significantly more stable than the tert-butyl cation.

Conclusion and Implications

The 1-Ethyl-1-methylcyclopropyl cation exhibits a high degree of stability, arising from the synergistic combination of potent charge delocalization into the cyclopropane ring's Walsh orbitals and supportive hyperconjugation from the ethyl and methyl substituents. This stability is not merely a theoretical curiosity; it has profound practical implications:

  • Reaction Control: Reactions proceeding through this intermediate will be exceptionally fast and selective, allowing for the design of efficient synthetic pathways.

  • Drug Development: The cyclopropylmethyl motif is present in various bioactive molecules. Understanding the stability of related cationic intermediates can inform the design of prodrugs or help predict metabolic pathways.

  • Mechanistic Insight: The study of such systems continues to refine our fundamental understanding of chemical bonding and reactivity, pushing the boundaries of physical organic chemistry.

By employing the integrated experimental and computational workflows detailed in this guide, researchers can rigorously probe and leverage the unique stability of this and related carbocations in their scientific endeavors.

References

  • Cyclopropyl group: A detailed explanation of the electronic structure of the cyclopropyl group and its ability to stabilize adjacent positive charges. Source: IUPAC Gold Book[Link]
  • Hyperconjugation: A definition and explanation of hyperconjugation as a stabilizing interaction in organic molecules. Source: IUPAC Gold Book[Link]
  • Walsh Orbitals: A description of the bonding model for cyclopropane, which is essential for understanding its electron-donating properties. Source: Wikipedia[Link]

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Substituted Cyclopropane Motif

1-Ethyl-1-methylcyclopropane, a saturated alicyclic hydrocarbon with the molecular formula C₆H₁₂[1][2][3], represents a structurally intriguing isomer of hexane. As a member of the cyclopropane family, its chemical and physical behavior is profoundly influenced by the inherent ring strain and unique electronic characteristics of the three-membered ring. The cyclopropyl group is a prevalent motif in medicinal chemistry, often introduced to modulate a compound's metabolic stability, conformation, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile[4]. A thorough understanding of the fundamental physical properties of simple substituted cyclopropanes, such as this compound, provides a critical baseline for predicting the behavior of more complex, biologically active molecules.

This guide offers a detailed examination of two core physical properties of this compound—boiling point and density. We will explore the experimentally determined values for these properties and delve into the underlying molecular principles that govern them. Furthermore, this document outlines the rigorous experimental protocols for their determination, ensuring a self-validating system of scientific inquiry.

Core Physical Properties: A Quantitative Overview

The fundamental physical characteristics of this compound are summarized below. These values serve as essential data points for experimental design, process chemistry, and computational modeling.

PropertyValueUnitSource
Boiling Point 57°C[1]
Density 0.702g/mL[1]
Molecular Weight 84.16 g/mol [1][2][3]
Molecular Formula C₆H₁₂-[1][2][3]
CAS Registry No. 53778-43-1-[1][2][5]

Scientific Analysis: Causality Behind the Physical Properties

An expert understanding of physical properties extends beyond mere data tabulation; it requires an appreciation of the molecular structure's influence on macroscopic behavior.

Boiling Point Analysis: The Role of Molecular Shape and Intermolecular Forces

The experimentally observed boiling point of this compound is 57 °C[1]. To contextualize this value, it is instructive to compare it with its C₆H₁₂ isomers, such as cyclohexane (boiling point ~81 °C) and n-hexane (boiling point ~69 °C)[6].

The lower boiling point of this compound can be directly attributed to the nature and magnitude of its intermolecular forces. As a non-polar hydrocarbon, the predominant intermolecular interactions are London dispersion forces. The strength of these forces is contingent upon the molecule's surface area and its ability to establish close contact with neighboring molecules.

  • Reduced Surface Area: The substitution on the compact cyclopropane ring creates a more spherical or globular molecular shape compared to the linear arrangement of n-hexane or the larger ring structure of cyclohexane[7].

  • Inefficient Packing: This globular shape hinders efficient packing in the liquid state, reducing the effective surface area available for intermolecular interactions.

  • Weaker Dispersion Forces: Consequently, the cumulative London dispersion forces between molecules of this compound are weaker than those in its less branched or larger-ring isomers. Less thermal energy is therefore required to overcome these forces and transition from the liquid to the gaseous phase, resulting in a lower boiling point.

Density Analysis: A Function of Molecular Packing

The density of this compound is reported as 0.702 g/mL[1]. This value is notably lower than that of its isomer cyclohexane (0.774 g/mL at 25°C)[6][8]. Density is an intensive property defined by the ratio of mass to volume. While all C₆H₁₂ isomers share the same molecular mass, their densities differ due to variations in how effectively their molecules pack together in the liquid state.

The ethyl and methyl substituents on the small cyclopropane ring create an irregular molecular topography that prevents the close, ordered packing characteristic of a more symmetrical molecule like cyclohexane. This less efficient packing results in a larger average intermolecular distance, meaning a given number of molecules occupies a greater volume. This increased molecular volume directly translates to a lower density.

Experimental Protocols for Property Determination

To ensure the trustworthiness and reproducibility of the cited physical data, standardized experimental methodologies are essential. The following section details the step-by-step protocols for determining the boiling point and density of a volatile liquid like this compound.

Workflow for Physical Property Determination

G cluster_0 Boiling Point Determination (Micro Method) cluster_1 Density Determination (Pycnometer Method) start_bp Sample Preparation: Place sample in capillary tube with inverted inner tube heat Heat Assembly in Oil Bath start_bp->heat observe_bubbles Observe for Rapid Stream of Bubbles heat->observe_bubbles cool Remove Heat & Cool Slowly observe_bubbles->cool record_bp Record Temperature when Liquid Re-enters Inner Tube cool->record_bp start_dens Weigh Clean, Dry Pycnometer (m1) fill Fill Pycnometer with Sample to Mark start_dens->fill weigh_filled Weigh Filled Pycnometer (m2) fill->weigh_filled calc_mass Calculate Sample Mass (m = m2 - m1) weigh_filled->calc_mass calc_dens Calculate Density (ρ = m / V_pycnometer) calc_mass->calc_dens sample This compound Sample sample->start_bp sample->start_dens

Caption: Experimental workflow for determining boiling point and density.

Protocol 1: Micro-Boiling Point Determination

This method is ideal for small sample volumes and provides high accuracy.

  • Apparatus Assembly:

    • Seal one end of a standard melting point capillary tube.

    • Introduce approximately 1-2 cm of the this compound sample into a small (e.g., 75 mm) test tube or a larger capillary tube.

    • Place the sealed melting point capillary, open-end down, into the sample liquid.

    • Secure the assembly to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

  • Heating:

    • Immerse the thermometer and sample assembly in a heating bath (e.g., mineral oil), ensuring the sample is fully submerged.

    • Begin heating the bath gently while stirring continuously to ensure uniform temperature distribution.

  • Observation and Measurement:

    • As the temperature approaches the expected boiling point, a slow stream of bubbles will emerge from the inverted inner capillary.

    • Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the inner capillary tube. This precise moment signifies that the external atmospheric pressure equals the sample's vapor pressure.

    • Record this temperature as the boiling point.

Protocol 2: Density Determination Using a Pycnometer

This gravimetric method provides a highly accurate density measurement.

  • Pycnometer Preparation and Calibration:

    • Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL or 10 mL).

    • Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₁.

    • The precise volume of the pycnometer (V_pycnometer) should be known from manufacturer calibration or determined previously using deionized water at a known temperature.

  • Sample Measurement:

    • Carefully fill the pycnometer with this compound until the liquid reaches the calibration mark on the neck. Use a pipette to avoid overfilling.

    • Ensure the sample is at a known, constant temperature (e.g., 20 °C or 25 °C) by placing the filled pycnometer in a water bath.

    • Cap the pycnometer and carefully wipe any excess liquid from the exterior.

    • Weigh the filled pycnometer. Record this mass as m₂.

  • Calculation:

    • Calculate the mass of the sample liquid: m_sample = m₂ - m₁.

    • Calculate the density (ρ) using the formula: ρ = m_sample / V_pycnometer .

    • Report the density along with the temperature at which the measurement was taken.

References

  • Stenutz, R. This compound.
  • National Center for Biotechnology Information. Hexene. PubChem Compound Summary for CID 639661.
  • National Center for Biotechnology Information. Cyclopropane, 1-ethyl-1-methyl-. PubChem Compound Summary for CID 93290.
  • Cheméo. Chemical Properties of Cyclopropane, 1-ethyl-1-methyl- (CAS 53778-43-1).
  • Ferreira, F. et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Lookchem. Cas 19781-68-1, CIS-1-ETHYL-2-METHYLCYCLOPROPANE.
  • Properties of C6H12. Properties of C6H12.
  • Tradeindia. Cyclohexane - C6H12, 84.16 g/mol Density 0.7739 g/cm³.
  • National Center for Biotechnology Information. Cyclohexane. PubChem Compound Summary for CID 8078.
  • Doc Brown's Chemistry. 25 constitutional isomers of molecular formula C6H12.
  • Wikipedia. Alkane.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • National Center for Biotechnology Information. RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications. PubMed Central.
  • ResearchGate. The substituted cyclopropane motifs and representative bioactive....
  • National Institute of Standards and Technology. Cyclopropane, 1-ethyl-1-methyl-. NIST Chemistry WebBook.

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Methodological & Application

Application Notes and Protocols: Furukawa Modification for the Cyclopropanation of 1-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged structural motif in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's potency, metabolic stability, and target-binding affinity.[3] Consequently, the development of efficient and reliable methods for the stereospecific synthesis of cyclopropanes is of paramount importance to researchers in organic synthesis and drug development.[4]

The Simmons-Smith reaction, a cornerstone of cyclopropanation, offers a powerful method for the conversion of alkenes to their corresponding cyclopropanes.[5] This application note focuses on the Furukawa modification, a significant advancement that utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the reactive zinc carbenoid species.[2] This modification often provides superior reproducibility, faster reaction times, and is particularly well-suited for the cyclopropanation of unfunctionalized alkenes like 1-pentene.[5][6]

This guide provides a comprehensive overview of the Furukawa modification, detailing the underlying mechanistic principles, a step-by-step experimental protocol for the cyclopropanation of 1-pentene, and expert insights into process optimization and troubleshooting.

The Furukawa Modification: Mechanistic Rationale and Advantages

The Furukawa modification streamlines the generation of the active cyclopropanating agent, believed to be an ethylzinc carbenoid (EtZnCH₂I) or a related species.[6] This is in contrast to the classical Simmons-Smith reaction which employs a heterogeneous zinc-copper couple.[5] The reaction proceeds through a concerted "butterfly-type" transition state, where the methylene group is transferred to the same face of the alkene π-bond, thus ensuring the stereochemistry of the starting alkene is retained in the cyclopropane product.[2]

Key Advantages of the Furukawa Modification:

  • Homogeneous Reaction Conditions: The use of soluble diethylzinc leads to a homogeneous reaction mixture, often resulting in more reproducible results and easier scalability.

  • Increased Reactivity: The Furukawa reagent is generally more reactive than the traditional zinc-copper couple, allowing for the cyclopropanation of less reactive alkenes and often leading to shorter reaction times.[7]

  • Milder Conditions: The reaction typically proceeds efficiently at or below room temperature, preserving sensitive functional groups within the substrate.

Reaction Mechanism:

Furukawa Modification Mechanism cluster_reagent Reagent Formation cluster_cyclopropanation Cyclopropanation Et2Zn Et₂Zn EtZnCH2I EtZnCH₂I (Active Carbenoid) Et2Zn->EtZnCH2I + CH2I2 CH₂I₂ CH2I2->EtZnCH2I TransitionState Butterfly Transition State EtZnCH2I->TransitionState 1-Pentene 1-Pentene 1-Pentene->TransitionState Pentylcyclopropane Pentylcyclopropane TransitionState->Pentylcyclopropane EtZnI EtZnI TransitionState->EtZnI

Figure 1: The Furukawa modification mechanism.

Experimental Protocol: Cyclopropanation of 1-Pentene

This protocol provides a detailed methodology for the Furukawa cyclopropanation of 1-pentene to yield pentylcyclopropane.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-Pentene (C₅H₁₀)Anhydrous, ≥99%Sigma-AldrichStore under inert gas.
Diethylzinc (Et₂Zn)1.0 M solution in hexanesSigma-AldrichPyrophoric, handle with extreme care under inert atmosphere. [8]
Diiodomethane (CH₂I₂)99%, contains copper as stabilizerSigma-AldrichStore protected from light.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-AldrichDry over molecular sieves if necessary.
Saturated aq. NH₄ClReagent GradeFisher Scientific
Anhydrous MgSO₄Reagent GradeFisher Scientific

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Magnetic stirrer with stir bars.

  • Round-bottom flasks, septum-sealed.

  • Syringes and needles.

  • Rotary evaporator.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Nuclear magnetic resonance (NMR) spectrometer.

Experimental Workflow:

Experimental Workflow start Start reagent_prep Reagent & Glassware Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup (1-Pentene in CH₂Cl₂) reagent_prep->reaction_setup reagent_addition Slow Addition of Et₂Zn then CH₂I₂ at 0°C reaction_setup->reagent_addition reaction Reaction at Room Temperature (Monitor by TLC/GC) reagent_addition->reaction quench Quench with Saturated aq. NH₄Cl at 0°C reaction->quench workup Aqueous Workup & Extraction quench->workup purification Drying and Solvent Removal workup->purification analysis Product Characterization (NMR, GC-MS) purification->analysis end End analysis->end

Figure 2: Workflow for the Furukawa cyclopropanation.

Step-by-Step Procedure:

  • Preparation and Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be performed under a positive pressure of an inert gas using a Schlenk line or in a glovebox.[7]

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 1-pentene (10 mmol, 1.0 equiv.) and anhydrous dichloromethane (20 mL).

  • Reagent Addition:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 20 mmol, 2.0 equiv.) dropwise via syringe over 15 minutes. CAUTION: Diethylzinc is pyrophoric and reacts violently with air and water.[8] Handle only under an inert atmosphere.

    • Following the complete addition of diethylzinc, add diiodomethane (20 mmol, 2.0 equiv.) dropwise via syringe over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 5 °C.

  • Reaction Progression: After the addition of diiodomethane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.

  • Reaction Quench:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • CAUTION: The quenching process can be highly exothermic. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until no further gas evolution is observed. This will quench any unreacted diethylzinc.[1]

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, pentylcyclopropane, is a volatile liquid. For most applications, the crude product is of sufficient purity after solvent removal. If higher purity is required, fractional distillation can be performed.

Product Characterization (Pentylcyclopropane):

PropertyValue
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol [9]
AppearanceColorless liquid
Boiling Point~133 °C (estimated)[10]
¹H NMR (CDCl₃)Characteristic upfield signals for cyclopropyl protons (~0.0-0.8 ppm) and signals for the pentyl chain.
¹³C NMR (CDCl₃)Upfield signals for the cyclopropyl carbons and signals corresponding to the pentyl group carbons.[9]
Mass Spectrum (EI)Molecular ion peak (M⁺) at m/z = 112, with characteristic fragmentation patterns.[9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive reagents (moisture contamination)Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[11]
Insufficient reaction timeMonitor the reaction by GC-MS and allow it to proceed until the starting material is consumed.
Low reaction temperatureWhile the initial addition is performed at 0°C, allowing the reaction to proceed at room temperature is crucial for completion.[7]
Formation of Side Products Reaction with solventDichloromethane is generally a good solvent, but other non-coordinating solvents like 1,2-dichloroethane can be explored.[5]
Polymerization of alkeneThis is less common with the Furukawa modification but can occur. Ensure slow addition of reagents.

Safety Precautions

  • Diethylzinc: Diethylzinc is highly pyrophoric and reacts violently with water. It should only be handled by trained personnel in a glovebox or under a robust inert atmosphere using proper syringe techniques.[12] Always have a Class D fire extinguisher readily available. Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.[12]

  • Diiodomethane: Diiodomethane is toxic and should be handled in a well-ventilated fume hood. Avoid skin contact and inhalation.

  • General: A thorough risk assessment should be conducted before performing this reaction.[13]

Conclusion

The Furukawa modification of the Simmons-Smith reaction is a highly effective and reliable method for the cyclopropanation of unfunctionalized alkenes such as 1-pentene. Its operational simplicity, reproducibility, and the mild conditions employed make it a valuable tool for synthetic chemists in both academic and industrial settings. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can confidently synthesize pentylcyclopropane and other cyclopropane-containing molecules for a wide range of applications in drug discovery and materials science.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.
  • Simmons–Smith reaction. Wikipedia.
  • (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate.
  • Stereoselective Cyclopropanation Reactions. Chemical Reviews.
  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. ACS Publications.
  • Pentylcyclopropane. PubChem.
  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. RSC Publishing.
  • Western Carolina University Standard Operating Procedure for the use of Diethyl Zinc. Western Carolina University.
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Wiley Online Library.
  • Simmons-Smith Reaction - Common Conditions. SynArchive.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library.
  • Pentylcyclopropane (CAS 2511-91-3): Odor profile, Properties, & IFRA compliance. Good Scents Company.
  • Solution and solid-state structure of the "Wittig-Furukawa" cyclopropanation reagent. Journal of the American Chemical Society.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
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  • pentyl cyclopropane, 2511-91-3. The Good Scents Company.
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  • Cyclopropanation of Alkenes. Master Organic Chemistry.
  • (PDF) Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ResearchGate.
  • Simmons-Smith reaction. Oxford Reference.
  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Synthesis of cyclopropane containing natural products. e-Publications@Marquette.
  • Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. MDPI.
  • Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane-An Isomer of Pyridine. PubMed.
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Application Notes and Protocols for the Catalytic Cyclopropanation of Trisubstituted Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trisubstituted Cyclopropanes

The cyclopropane ring, a motif of inherent strain and unique stereochemical properties, is a cornerstone in modern medicinal chemistry and drug development.[1][2][3][4][5] Its rigid three-dimensional structure allows for precise conformational constraint of molecules, which can lead to enhanced binding affinity to biological targets, improved metabolic stability, and fine-tuned pharmacokinetic profiles.[4][6][7] Among substituted cyclopropanes, those bearing a trisubstituted pattern are of particular interest as they offer a high degree of molecular complexity and are found in a variety of bioactive natural products and pharmaceuticals.[1][6][7]

The construction of these sterically demanding scaffolds, however, presents a significant synthetic challenge. This guide provides an in-depth overview of modern catalytic methods for the cyclopropanation of trisubstituted alkenes, with a focus on practical applications and detailed experimental protocols for researchers in the pharmaceutical and chemical sciences. We will delve into the mechanistic nuances of various catalytic systems, offering insights into how to achieve high levels of diastereoselectivity and enantioselectivity.

Core Methodologies in Catalytic Cyclopropanation

The catalytic cyclopropanation of alkenes typically involves the reaction of an olefin with a carbene precursor, most commonly a diazo compound, in the presence of a transition metal or organocatalyst.[8][9] The catalyst facilitates the decomposition of the diazo compound to generate a transient metal-carbene intermediate, which then transfers the carbene moiety to the alkene. The stereochemical outcome of this transfer is the central challenge in the cyclopropanation of trisubstituted alkenes.

I. Rhodium-Catalyzed Cyclopropanation: A Workhorse in Synthesis

Dirhodium(II) carboxylate complexes are among the most powerful and versatile catalysts for cyclopropanation reactions.[8][10][11][12] Their high efficiency and the ability to tune their reactivity and selectivity through ligand modification have made them indispensable tools for organic chemists.

Mechanism of Action: The generally accepted mechanism involves the formation of a rhodium-carbene intermediate upon reaction of the dirhodium(II) catalyst with a diazo compound.[8][13] The alkene then attacks the electrophilic carbene carbon in a concerted fashion to form the cyclopropane ring.[13] The stereoselectivity of the reaction is dictated by the chiral ligands on the rhodium catalyst, which create a chiral environment around the reactive carbene.

Rhodium_Catalytic_Cycle cluster_legend Rhodium-Catalyzed Cyclopropanation Catalyst Rh₂(L)₄ Carbene Rh₂(L)₄=CHR' Catalyst->Carbene + R'CHN₂ Diazo R'CHN₂ Product Trisubstituted Cyclopropane Carbene->Product + Alkene N2 N₂ Carbene->N2 - N₂ Alkene Trisubstituted Alkene Product->Catalyst - Product

Figure 1: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

Protocol: Enantioselective Cyclopropanation of an Electron-Deficient Trisubstituted Alkene [10][11]

This protocol describes the asymmetric cyclopropanation of an electron-deficient alkene using a chiral adamantylglycine-derived rhodium catalyst, Rh₂(S-TCPTAD)₄.

Materials:

  • Rh₂(S-TCPTAD)₄ (1 mol%)

  • Electron-deficient trisubstituted alkene (e.g., an α,β-unsaturated ester) (1.0 equiv)

  • Substituted aryldiazoacetate (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the electron-deficient trisubstituted alkene in anhydrous DCM at room temperature, add the Rh₂(S-TCPTAD)₄ catalyst.

  • Slowly add a solution of the substituted aryldiazoacetate in anhydrous DCM to the reaction mixture over 1-2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trisubstituted cyclopropane.

Expected Outcome: This method typically provides high yields and excellent enantioselectivities (up to 98% ee) for a range of electron-deficient trisubstituted alkenes.[10][11]

II. Copper-Catalyzed Cyclopropanation: A Cost-Effective Alternative

Copper complexes, particularly those bearing chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands, have emerged as highly effective and more economical alternatives to rhodium catalysts for asymmetric cyclopropanation.[14][15][16]

Mechanism of Action: Similar to rhodium catalysis, the reaction proceeds through a copper-carbene intermediate. The stereochemical outcome is controlled by the C₂-symmetric chiral ligands that coordinate to the copper center.

Protocol: Enantioselective Cyclopropanation of an Internal Olefin with a Diazomalonate [14]

This protocol details the use of a chiral bi-side arm bisoxazoline-copper(I) complex for the cyclopropanation of internal olefins.

Materials:

  • [Cu(NCMe)₄]PF₆ (5 mol%)

  • Chiral bis(oxazoline) ligand (e.g., tBuBOX) (5.5 mol%)

  • Trisubstituted alkene (1.0 equiv)

  • Dimethyl diazomalonate (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the [Cu(NCMe)₄]PF₆ and the chiral bis(oxazoline) ligand in anhydrous DCE.

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Add the trisubstituted alkene to the catalyst solution.

  • Slowly add the dimethyl diazomalonate to the reaction mixture at the specified temperature (optimization may be required).

  • Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.

  • Quench the reaction with a few drops of acetic acid.

  • Concentrate the mixture and purify by flash column chromatography.

Table 1: Comparison of Catalytic Systems for Trisubstituted Alkene Cyclopropanation

Catalyst SystemCarbene PrecursorTypical SubstratesDiastereoselectivity (dr)Enantioselectivity (ee)Key Advantages
Rh₂(S-TCPTAD)₄AryldiazoacetatesElectron-deficient alkenesHighUp to 98%[10][11]High efficiency and selectivity
Cu(I)-BOX/PyBOXDiazomalonates, EDAStyrenes, internal olefinsGood to excellentUp to 95%[14]Cost-effective, readily available ligands
Iron PorphyrinsEthyl diazoacetate (EDA)Styrenes, unactivated alkenesHigh (trans-selective)[17]Moderate to good[18]Abundant and inexpensive metal
Chiral Phosphoric AcidSulfonium Ylidesα,β-Unsaturated aldehydesHighHighMetal-free, mild conditions
III. Iron-Catalyzed Cyclopropanation: An Emerging Sustainable Approach

The use of iron, an earth-abundant and non-toxic metal, in catalysis is a rapidly growing field. Iron-based catalysts, particularly iron porphyrin complexes, have shown significant promise in cyclopropanation reactions.[17][18][19][20][21][22]

Mechanism of Action: The mechanism of iron-catalyzed cyclopropanation can be more complex than that of rhodium or copper systems. While a concerted pathway via an iron-carbene is often proposed, evidence for stepwise radical mechanisms also exists, depending on the catalyst and substrates.[23][24] This can sometimes lead to a loss of stereochemical information from the starting alkene.

Protocol: Iron-Porphyrin Catalyzed Cyclopropanation of an Unactivated Alkene [17]

This protocol utilizes an in-situ reduced iron(III) porphyrin complex for the cyclopropanation of a simple alkene.

Materials:

  • Fe(TPP)Cl (meso-tetraphenylporphyrin iron(III) chloride) (0.1 mol%)

  • Cobaltocene (as a reductant) (0.2 mol%)

  • Trisubstituted alkene (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.1 equiv)

  • Toluene, anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend Fe(TPP)Cl in anhydrous toluene.

  • Add the cobaltocene reductant and stir the mixture until the color changes, indicating the formation of the active Fe(II) species.

  • Add the trisubstituted alkene to the catalyst mixture.

  • Slowly add the ethyl diazoacetate via syringe pump over several hours.

  • Stir the reaction at room temperature until complete, as monitored by GC.

  • Filter the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Figure 2: General experimental workflow for catalytic cyclopropanation.

IV. Organocatalytic Cyclopropanation: A Metal-Free Strategy

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis.[9][25][26][27] For cyclopropanation, chiral aminocatalysts or phosphoric acids can be employed to activate the substrates and control the stereochemical outcome.

Mechanism of Action: One common organocatalytic approach involves the reaction of an α,β-unsaturated aldehyde with a sulfur ylide. A chiral secondary amine catalyst activates the aldehyde by forming a transient iminium ion, which then undergoes a highly stereoselective Michael addition with the ylide, followed by intramolecular cyclization to afford the cyclopropane.[25]

Protocol: Asymmetric Organocatalytic Cyclopropanation of an α,β-Unsaturated Aldehyde [25]

Materials:

  • Chiral diphenylprolinol silyl ether catalyst (10 mol%)

  • Benzoic acid (as a co-catalyst) (10 mol%)

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Benzyl-stabilized sulfonium ylide (1.2 equiv)

  • Chloroform (CHCl₃)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde in chloroform, add the chiral amine catalyst and benzoic acid.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the sulfonium ylide in one portion.

  • Stir the reaction mixture until the aldehyde is consumed (monitor by TLC).

  • Directly load the reaction mixture onto a silica gel column for purification.

Conclusion and Future Outlook

The catalytic cyclopropanation of trisubstituted alkenes has witnessed significant advancements, providing chemists with a diverse toolbox to construct these valuable motifs with high levels of stereocontrol. Rhodium and copper catalysis remain the most robust and widely used methods, while iron-based systems offer a promising avenue for more sustainable synthesis. The continued development of novel catalysts, including engineered enzymes and new organocatalytic platforms, will undoubtedly expand the scope and applicability of these reactions, enabling the synthesis of increasingly complex and medicinally relevant molecules.[1][28] The protocols and data presented herein serve as a practical guide for researchers to navigate this exciting and evolving field.

References

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Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of the volatile organic compound (VOC) 1-Ethyl-1-methylcyclopropane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₆H₁₂) is a saturated cyclic hydrocarbon of interest in various fields, including petrochemical analysis and as a potential biomarker in environmental or biological samples.[1][2][3] Given its high volatility, a headspace sampling technique coupled with GC-MS is the method of choice for achieving high sensitivity and minimizing matrix effects.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrumentation, data analysis, and interpretation.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[4] This combination is ideal for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. This compound, a small, non-polar hydrocarbon, is well-suited for GC-MS analysis due to its volatility.[1][2][3]

The accurate detection and quantification of such compounds are critical in various applications. In the petrochemical industry, it can be a component of fuel mixtures, while in environmental science, its presence could indicate specific contamination sources. This protocol is designed to provide a reliable and reproducible method for the analysis of this compound, ensuring both scientific rigor and practical applicability.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular Formula C₆H₁₂,
Molecular Weight 84.16 g/mol ,
CAS Number 53778-43-1,
IUPAC Name This compound
Boiling Point ~66-67 °C (estimated)
Vapor Pressure High
Solubility Insoluble in water, soluble in organic solvents

Experimental Workflow

The overall experimental workflow is designed to ensure sample integrity, efficient extraction of the volatile analyte, and sensitive detection. The process begins with sample preparation, followed by headspace extraction, GC separation, and finally, MS detection and data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Collection & Standard Preparation HS Static Headspace Incubation Prep->HS Transfer to vial Injection Headspace Autosampler Injection HS->Injection Vapor phase sampling GC Gas Chromatographic Separation Injection->GC Introduction to column MS Mass Spectrometric Detection (EI) GC->MS Elution DA Data Acquisition & Peak Integration MS->DA Signal generation ID Compound Identification (NIST Library) DA->ID Quant Quantification ID->Quant

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Methods

Reagents and Standards
  • This compound standard: (CAS: 53778-43-1) Purity ≥98%.

  • Solvent for standard dilution: HPLC-grade Methanol or Hexane.

  • Carrier Gas: Helium (99.999% purity or higher).

  • Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with a headspace autosampler.

ComponentSpecificationRationale
Gas Chromatograph Agilent 8890 GC, or equivalentProvides precise temperature and flow control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD, or equivalentOffers high sensitivity and the ability to generate characteristic mass spectra for identification.
Headspace Sampler Agilent 7697A Headspace Sampler, or equivalentAutomates the extraction of volatile compounds from the sample matrix, ensuring high throughput and reproducibility.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnA non-polar stationary phase is ideal for the separation of non-polar hydrocarbons based on their boiling points.
Data System Agilent MassHunter, or equivalentFor instrument control, data acquisition, and processing.

Detailed Protocol

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dilute to the mark with methanol. This should be done in a fume hood due to the volatility of the compound.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol.

Sample Preparation

The sample preparation will vary depending on the matrix.

  • Liquid Samples (e.g., water, solvents): Pipette 5 mL of the liquid sample directly into a 20 mL headspace vial.

  • Solid Samples (e.g., soil, polymer): Accurately weigh approximately 1-2 g of the homogenized solid sample into a 20 mL headspace vial. Add 5 mL of deionized water to facilitate the release of volatiles.

Headspace Sampler Parameters
ParameterSettingRationale
Oven Temperature 80 °CSufficient to partition the volatile analyte into the headspace without causing sample degradation.
Loop Temperature 90 °CPrevents condensation of the analyte in the sample loop.
Transfer Line Temp. 100 °CEnsures the analyte remains in the gas phase as it is transferred to the GC inlet.
Vial Equilibration Time 15 minAllows the sample to reach thermal equilibrium and for the analyte to partition into the headspace.
Injection Volume 1 mL (gas phase)A standard volume for headspace injections.
GC-MS Method Parameters

Caption: GC and MS instrument parameters for the analysis of this compound.

Data Analysis and Interpretation

Compound Identification

The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a standard library, such as the NIST Mass Spectral Library.[5] The retention time of the analyte in the sample should also match that of a known standard analyzed under the same conditions.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion (M⁺) at m/z 84 may be observed, though it might be of low abundance due to the instability of the cyclopropane ring under EI conditions. Key fragment ions would likely include:

  • Loss of a methyl group (-CH₃): [M-15]⁺ at m/z 69

  • Loss of an ethyl group (-C₂H₅): [M-29]⁺ at m/z 55

  • Other smaller hydrocarbon fragments: e.g., m/z 41, 27

The base peak is often a stable fragment ion. For this compound, the fragment at m/z 55 is a prominent peak.

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 55) against the concentration of the prepared standards. The concentration of this compound in the samples can then be determined from this calibration curve.

System Suitability and Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Blank Analysis: A solvent blank should be run at the beginning of each analytical batch to check for system contamination.

  • Calibration Verification: A mid-level calibration standard should be run periodically to verify the stability of the instrument's response.

  • Spike Recovery: For method validation, a known amount of the standard should be spiked into a blank matrix and analyzed to assess the accuracy of the method.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by headspace GC-MS. The method is sensitive, robust, and suitable for a wide range of sample matrices. By following this guide, researchers and scientists can achieve reliable and accurate identification and quantification of this volatile compound. The principles and techniques described herein can also be adapted for the analysis of other volatile cyclopropane derivatives and related hydrocarbons.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclopropane, 1-ethyl-1-methyl-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 93290, this compound.
  • National Institute of Standards and Technology (NIST). (n.d.). Cyclopropane, 1-ethyl-1-methyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Cyclopropane, 1-ethyl-1-methyl-.

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides an in-depth guide to the structural elucidation of 1-Ethyl-1-methylcyclopropane using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation of volatile organic compounds, and for the acquisition of ¹H, ¹³C{¹H}, DEPT-135, and ¹H-¹³C HSQC spectra. The unique spectral signatures arising from the strained cyclopropyl moiety are thoroughly analyzed, including the characteristic upfield chemical shifts and complex coupling patterns. This guide is intended for researchers, chemists, and drug development professionals who require unambiguous structural verification of molecules containing substituted cyclopropane rings.

Scientific Introduction: The Unique Magnetic Environment of the Cyclopropane Ring

This compound is a saturated hydrocarbon featuring a quaternary carbon as part of a three-membered ring. The structural analysis of such compounds by NMR spectroscopy is not trivial and relies on understanding the distinct electronic properties of the cyclopropane moiety. The high degree of angle strain in the cyclopropane ring forces the C-C bonding orbitals to have significant p-character, leading to a phenomenon often described as σ-aromaticity.[1] This creates a diamagnetic ring current that strongly shields the protons and carbons of the ring.[1][2][3] Consequently, cyclopropyl protons resonate at unusually high fields (typically 0-1 ppm), a region often free from signals of other aliphatic protons.[4]

Accurate characterization requires a multi-faceted NMR approach. While ¹H NMR provides information on proton environments and their connectivity through spin-spin coupling, ¹³C NMR, in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the carbon skeleton and the number of attached protons.[5][6][7] For unambiguous assignment, two-dimensional correlation experiments such as the Heteronuclear Single Quantum Coherence (HSQC) are invaluable, as they map direct one-bond correlations between protons and the carbons to which they are attached.[8][9][10]

This application note will detail the complete workflow, from sample handling to advanced spectral interpretation, providing the necessary tools for the confident characterization of this compound.

Experimental Design and Methodologies

A logical workflow is essential for the efficient and accurate NMR analysis of a novel or uncharacterized compound. The following diagram outlines the key stages, from initial sample preparation to the final, comprehensive structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.6 mL of CDCl3 with 0.03% TMS prep1->prep2 prep3 Filter through glass wool plug into a 5 mm NMR tube prep2->prep3 acq1 1D ¹H Spectrum prep3->acq1 Acquire Data acq2 1D ¹³C{¹H} Spectrum acq1->acq2 acq3 DEPT-135 Spectrum acq2->acq3 acq4 2D ¹H-¹³C HSQC acq3->acq4 an1 Analyze ¹H: Chemical shifts, integration, multiplicities acq4->an1 Process & Analyze an2 Analyze ¹³C & DEPT-135: Identify C, CH, CH₂, CH₃ an1->an2 an3 Correlate ¹H and ¹³C signals using HSQC an2->an3 an4 Final Structure Confirmation an3->an4

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The proton spectrum is characterized by signals in both the typical aliphatic region and the highly shielded cyclopropyl region. The four protons on the cyclopropane ring (H2 and H3) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J) in Hz Assignment
H5 ~0.85 Triplet (t) 3H ³J ≈ 7.4 Ethyl -CH₃
H6 ~1.05 Singlet (s) 3H - Methyl -CH₃
H4 ~1.25 Quartet (q) 2H ³J ≈ 7.4 Ethyl -CH₂ -
H2/H3 (cis to ethyl) ~0.15 Multiplet (m) 2H Complex Cyclopropyl -CH₂ -

| H2/H3 (trans to ethyl) | ~0.35 | Multiplet (m) | 2H | Complex | Cyclopropyl -CH₂ - |

  • Ethyl Group (-CH₂CH₃): This group gives rise to a classic ethyl pattern. The H5 methyl protons appear as a triplet around 0.85 ppm due to coupling with the two H4 methylene protons. The H4 protons appear as a quartet around 1.25 ppm due to coupling with the three H5 protons. [11]The coupling constant (³J) for both multiplets will be identical, typically around 7.4 Hz. [12][13]* Methyl Group (-CH₃): The H6 protons are attached to the quaternary C1 and have no adjacent proton neighbors, thus they appear as a sharp singlet around 1.05 ppm.

  • Cyclopropyl Methylene Protons (-CH₂-): The protons on C2 and C3 are highly shielded and appear upfield, likely between 0.1 and 0.4 ppm. [4]Due to the chiral center at C1, the two protons on C2 are diastereotopic, as are the two protons on C3. Furthermore, the protons cis to the ethyl group will be in a different chemical environment than those trans to it. This results in complex, overlapping multiplets in this region. Unambiguous assignment would require 2D NMR techniques.

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C spectrum will show five distinct signals, corresponding to the five unique carbon environments in the molecule. The DEPT-135 spectrum is crucial for distinguishing them.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data (100 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) DEPT-135 Phase Assignment
C5 ~9.0 Positive Ethyl -C H₃
C2 & C3 ~12.0 Negative Cyclopropyl -C H₂-
C1 ~18.0 Absent Quaternary C
C6 ~22.0 Positive Methyl -C H₃

| C4 | ~28.0 | Negative | Ethyl -C H₂- |

  • Upfield Carbons: The carbons of the cyclopropane ring (C1, C2, C3) are highly shielded and appear at high field. [14]The equivalent methylene carbons C2 and C3 will appear as a single negative signal in the DEPT-135 spectrum. The quaternary carbon C1 will be absent in the DEPT-135 spectrum but visible in the standard ¹³C spectrum.

  • Alkyl Carbons: The ethyl group carbons (C4, C5) and the methyl carbon (C6) appear at more conventional chemical shifts. The DEPT-135 spectrum clearly identifies C5 and C6 (methyls) as positive signals and C4 (methylene) as a negative signal.

¹H-¹³C HSQC Correlation

The HSQC spectrum provides the final piece of the puzzle by linking the proton and carbon data. It would show the following key correlations:

  • A cross-peak connecting the triplet at ~0.85 ppm (H5) with the positive carbon signal at ~9.0 ppm (C5).

  • A cross-peak connecting the singlet at ~1.05 ppm (H6) with the positive carbon signal at ~22.0 ppm (C6).

  • A cross-peak connecting the quartet at ~1.25 ppm (H4) with the negative carbon signal at ~28.0 ppm (C4).

  • Cross-peaks connecting the upfield proton multiplets (~0.1-0.4 ppm) with the upfield negative carbon signal at ~12.0 ppm (C2/C3).

Conclusion

The combination of ¹H, ¹³C{¹H}, DEPT-135, and ¹H-¹³C HSQC NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of this compound. The protocols and data interpretation framework presented in this application note highlight the key spectral features, particularly the pronounced shielding effects of the cyclopropane ring. This comprehensive approach ensures high confidence in the structural assignment and can be readily adapted for the analysis of other substituted cyclopropane derivatives, which are common motifs in medicinal chemistry and materials science.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
  • Nishida, R., & Fukami, H. (2004). Submicro scale NMR sample preparation for volatile chemicals. Journal of Chemical Ecology, 30(11), 2153–2161. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). Supporting Information for ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. American Chemical Society. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. CER IHTM. [Link]
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  • Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of cyclopropane. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
  • Organomation. (n.d.).
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  • RCSB PDB. (n.d.). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands.
  • Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]
  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
  • OChem Academy. (2023). NMR 5: Coupling Constants [Video]. YouTube. [Link]
  • Advances in Polymer Science. (n.d.).
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  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]
  • Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 49, 74-98. [Link]
  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]
  • The Organic Chemistry Tutor. (2021). S'21 - NMR 14 - J values (coupling constants) [Video]. YouTube. [Link]
  • Bruker. (n.d.).
  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopropane. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
  • Quora. (2019). How does methylcyclopropane have 4 NMR signals?. [Link]
  • PubChem. (n.d.). Cyclopropane, 1-ethyl-1-methyl-. [Link]
  • PubChem. (n.d.). trans-1-Ethyl-2-methylcyclopropane. [Link]
  • Wikipedia. (n.d.). J-coupling. [Link]
  • University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling.
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Application Note: High-Purity Isolation of 1-Ethyl-1-methylcyclopropane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethyl-1-methylcyclopropane is a strained, alicyclic hydrocarbon that serves as a valuable building block in medicinal chemistry and materials science. Its unique three-membered ring imparts specific conformational and electronic properties that are leveraged in the design of novel molecules.[1] The synthetic routes to this compound often yield a crude product containing residual solvents, unreacted starting materials, and isomeric byproducts. For its effective use in subsequent high-stakes applications like drug development, achieving near-absolute purity is paramount. This document provides an in-depth, field-proven protocol for the purification of this compound using fractional distillation, a method ideally suited for separating volatile liquids with different boiling points.[2] We detail the experimental setup, a step-by-step procedure, critical safety considerations, and post-purification analytical validation.

Rationale for Distillation & Physicochemical Profile

The selection of a purification strategy is dictated by the physicochemical properties of the target compound and its likely impurities. This compound is a highly volatile, low-boiling liquid, making distillation the ideal purification technique.[3] Fractional distillation, specifically, is employed to efficiently separate it from contaminants with closely related boiling points, such as structural isomers which may be present from the synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53778-43-1[3][4]
Molecular Formula C₆H₁₂[5]
Molecular Weight 84.16 g/mol [4][5]
Boiling Point 57 °C[3]
Density 0.702 g/mL (at 20 °C)[3]
Appearance Colorless LiquidN/A

Scientist's Note: The low boiling point of 57 °C necessitates careful temperature control and an efficient cooling system for the receiving flask to prevent significant product loss due to evaporation.

Critical Safety Mandates

This compound is a volatile and flammable hydrocarbon.[6] Adherence to stringent safety protocols is non-negotiable.

  • Work Environment : All handling and distillation procedures must be conducted within a certified chemical fume hood to prevent the accumulation of flammable vapors.[7][8]

  • Personal Protective Equipment (PPE) : At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[9][10]

  • Ignition Source Control : The area must be completely free of ignition sources. This includes open flames, hot plates, and non-spark-proof electrical equipment such as stirrers or vacuum pumps.[7][11] Heating must be performed using an intrinsically safe heating mantle or an oil bath.

  • Static Electricity : When transferring volumes greater than 4 liters, containers should be bonded and grounded to prevent static discharge, which can ignite flammable vapors.[7][11]

  • Spill & Emergency Preparedness : An appropriate spill kit (e.g., sand or a commercial absorbent) and a Class B (flammable liquid) fire extinguisher must be readily accessible.[8]

  • Waste Disposal : All chemical waste, including foreruns and residues, must be collected in properly labeled containers and disposed of according to institutional guidelines.[11]

Fractional Distillation: Apparatus Setup & Workflow

A properly assembled fractional distillation apparatus is critical for achieving efficient separation. The key component that differentiates this from a simple distillation is the fractionating column, which provides a large surface area (via indentations, rings, or packing) for repeated vaporization-condensation cycles.

Required Equipment & Glassware
  • Heating Mantle with Stirring Capability

  • Round-Bottom Flask (Distilling Flask)

  • Magnetic Stir Bar or Boiling Chips

  • Fractionating Column (e.g., Vigreux or packed)

  • Distillation Head with Thermometer Adapter

  • Calibrated Thermometer (-10 to 100 °C range)

  • Liebig or Graham Condenser

  • Receiving Flask (Round-Bottom or Erlenmeyer)

  • Clamps, Stands, and Keck Clips

  • Tubing for Condenser Water

  • Ice Bath or Cryocooler for the Receiving Flask

Experimental Workflow Diagram

The logical flow of the purification process is outlined below. This workflow ensures systematic preparation, execution, and validation.

Caption: Workflow for the purification of this compound.

Detailed Distillation Protocol

This protocol assumes a starting batch of approximately 50-100 mL of crude material. Adjust volumes accordingly.

  • Apparatus Assembly :

    • Securely clamp the distilling flask to a lab stand over the heating mantle. Add a magnetic stir bar or several boiling chips.

    • Rationale : Boiling chips or stirring prevent bumping (sudden, violent boiling) by providing nucleation sites for bubble formation, ensuring a smooth boil.

    • Attach the fractionating column vertically to the flask. Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

    • Place the distillation head atop the column. Insert the thermometer so the top of the bulb is level with the bottom of the condenser side-arm.

    • Rationale : Correct thermometer placement is critical for measuring the accurate temperature of the vapor that is entering the condenser, which corresponds to the boiling point of the substance distilling.

    • Attach the condenser and secure it with a clamp. Connect the lower inlet to the cold water source and the upper outlet to the drain.

    • Position the receiving flask at the end of the condenser. Place the entire receiving flask in an ice-water bath to minimize evaporative loss of the volatile product.

    • Ensure all joints are snug but not frozen. Use Keck clips where appropriate.

  • Distillation Execution :

    • Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Turn on the cooling water to the condenser.

    • Begin heating the flask gently. If using a stirrer, set it to a moderate speed.

    • Observe the liquid as it begins to boil and the vapor rises up the column. A "reflux ring" of condensing vapor will be visible. Adjust the heating rate to allow this ring to climb slowly.

    • Forerun Collection : The first few milliliters of distillate (the forerun) should be collected in a separate flask. This fraction will contain highly volatile impurities (e.g., residual diethyl ether from a Simmons-Smith reaction). The head temperature may be unstable and lower than the target boiling point during this phase.

    • Main Fraction Collection : Once the head temperature stabilizes at the boiling point of the target compound (approx. 57 °C), switch to a clean, pre-weighed receiving flask. Collect the distillate as long as the temperature remains constant.

    • Rationale : A stable boiling point indicates that a pure substance is distilling over.

    • Tailings Collection : If the temperature begins to drop (indicating the product is nearly gone) or rise (indicating higher-boiling impurities are starting to distill), stop collecting the main fraction and switch to a third "tailings" flask.

    • Shutdown : Turn off the heating mantle and allow the entire apparatus to cool to room temperature before disassembling. Transfer the purified product from the main receiving flask to a tightly sealed, labeled storage vial. Store in a refrigerator or freezer.

Post-Purification Analysis & Quality Control

Verification of purity is a mandatory final step. Gas chromatography is the preferred method for quantitative assessment, while NMR provides structural confirmation.

Protocol 5.1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID offers high sensitivity for hydrocarbons and allows for precise quantification of purity.[12]

  • Instrumentation : Agilent 8890 GC or equivalent with FID.

  • Column : DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film).

  • Carrier Gas : Helium or Hydrogen, constant flow (e.g., 1 mL/min).

  • Injection : 1 µL, split ratio 100:1.

  • Temperature Program :

    • Initial Temp: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 150 °C.

    • Final Hold: 2 min.

  • Detector Temp : 250 °C.

Table 2: Expected GC-FID Results

AnalyteExpected Retention Time (min)Expected Purity (%)Potential Impurities
This compound~ 4-6> 99.0%Synthesis solvents, isomeric cyclopropanes, starting alkenes
Protocol 5.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the purified product and identify any significant impurities that may not have been resolved by GC.[13][14]

  • Solvent : CDCl₃

  • ¹H NMR : Expected signals in the aliphatic region (~0-2 ppm), including characteristic high-field cyclopropyl protons.

  • ¹³C NMR : Expected signals including the unique upfield carbons of the cyclopropyl ring.[15]

  • Acceptance Criteria : The spectra should match reference data from literature or databases (e.g., NIST, PubChem) and show no significant signals corresponding to impurities.[5][13]

Troubleshooting Common Distillation Issues

IssuePotential Cause(s)Solution(s)
Bumping / Violent Boiling Superheating of the liquid; absence of nucleation sites.Add fresh boiling chips or a magnetic stir bar before heating. Ensure smooth stirring.
Unstable Head Temperature Heating rate is too high or too low; poor column insulation.Adjust the heating mantle to achieve a steady distillation rate (1-2 drops per second). Insulate the column and head.
Flooded Column Excessive heating rate causing vapor to push liquid up the column.Immediately reduce or turn off the heat. Allow the column to drain and then resume heating at a much slower rate.
No Distillate Collected Thermometer bulb placed too high; condenser water is too warm; leaks in the system.Check thermometer placement. Ensure cold water is flowing through the condenser. Check all joints for a tight seal.

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  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available online
  • High-temperature stability and thermal expansion behavior of alloys.
  • Diastereoselective Synthesis of Cyclopropanes. PubMed, NIH. Available online

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Application Notes and Protocols for Mechanistic Studies of 1-Ethyl-1-methylcyclopropane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Dynamics of Strained Ring Systems

The three-membered ring of cyclopropane derivatives represents a reservoir of potential energy, with a ring strain of approximately 27.5 kcal/mol.[1] This inherent strain makes them valuable intermediates in organic synthesis, as the ring can be selectively opened to generate a variety of linear and cyclic compounds.[2][3] The thermal ring-opening of substituted cyclopropanes, such as 1-ethyl-1-methylcyclopropane, is a classic example of a unimolecular isomerization reaction that proceeds through fascinating and complex mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic strategies in drug development and materials science.

This guide provides a comprehensive overview of the experimental and computational methodologies required to conduct in-depth mechanistic studies of the ring-opening reactions of this compound. We will delve into the causality behind experimental design, from gas-phase kinetic analysis to the spectroscopic identification of isomeric products. Furthermore, we will explore the power of computational chemistry in elucidating transition states and reaction energy profiles, offering a synergistic approach to mechanistic investigation.

The thermal isomerization of this compound is expected to yield a mixture of C6 alkene isomers, primarily pentenes, through the cleavage of a carbon-carbon bond in the cyclopropane ring and subsequent hydrogen shifts. The reaction is believed to proceed through a trimethylene diradical intermediate, a key species whose stability and subsequent reaction pathways are influenced by the substitution pattern on the cyclopropane ring.

I. Theoretical Framework: The Diradical Mechanism

The generally accepted mechanism for the thermal isomerization of simple cyclopropanes involves the formation of a trimethylene diradical intermediate. In the case of this compound, the reaction is initiated by the homolytic cleavage of one of the C-C bonds in the ring. Due to the substitution pattern, three distinct C-C bonds can cleave, leading to different diradical intermediates and, consequently, a variety of alkene products. The relative energies of these pathways are a key focus of both experimental and computational investigation.

G reactant This compound ts1 Transition State 1 (C1-C2 cleavage) reactant->ts1 Δ ts2 Transition State 2 (C1-C3 cleavage) reactant->ts2 Δ intermediate1 Diradical Intermediate A ts1->intermediate1 products Alkene Products (e.g., Pentene Isomers) intermediate1->products H-shift / Rearrangement intermediate2 Diradical Intermediate B ts2->intermediate2 intermediate2->products H-shift / Rearrangement

Caption: Proposed diradical mechanism for the ring-opening of this compound.

II. Experimental Protocols: From Kinetics to Product Identification

A robust mechanistic study requires a multi-faceted experimental approach. Here, we outline the key protocols for determining the kinetics of the ring-opening reaction and for the separation and identification of the resulting product mixture.

A. Gas-Phase Kinetic Analysis via Pyrolysis and Gas Chromatography (GC)

The rate of the unimolecular isomerization of this compound can be determined by studying its decomposition at various temperatures in the gas phase. This is typically achieved using a static or flow pyrolysis system coupled with a gas chromatograph for quantitative analysis.

Protocol for Gas-Phase Pyrolysis:

  • System Preparation: A high-vacuum system equipped with a temperature-controlled reaction vessel (pyrolysis chamber) is required. The system should be thoroughly cleaned and evacuated to remove any air and contaminants.

  • Sample Introduction: A known, small partial pressure of this compound is introduced into the evacuated and heated reaction vessel. An inert gas, such as nitrogen, can be used as a bath gas to maintain a constant total pressure.

  • Reaction Monitoring: The reaction is allowed to proceed for a specific time at a constant temperature (typically in the range of 400-500 °C for substituted cyclopropanes).

  • Sampling: At predetermined time intervals, an aliquot of the gas mixture from the reaction vessel is withdrawn and rapidly cooled to quench the reaction.

  • GC Analysis: The quenched gas mixture is injected into a gas chromatograph equipped with a flame ionization detector (FID) for the separation and quantification of the remaining reactant and the formed products.

Table 1: Representative Kinetic Data for Cyclopropane Isomerization

Temperature (K) Rate Constant (k, s⁻¹)
673 1.5 x 10⁻⁴
698 5.2 x 10⁻⁴
723 1.7 x 10⁻³

| 748 | 5.1 x 10⁻³ |

Note: This data is illustrative and based on typical values for substituted cyclopropanes.

From the temperature dependence of the rate constant, the Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A) can be determined using the Arrhenius equation: k = Ae^(-Ea/RT).

G cluster_0 Pyrolysis System cluster_1 Analytical System Sample Inlet Sample Inlet Heated Reactor Heated Reactor Sample Inlet->Heated Reactor Introduce Reactant Quenching Quenching Heated Reactor->Quenching Timed Aliquot GC Injection GC Injection Quenching->GC Injection GC Column GC Column GC Injection->GC Column Separation FID Detector FID Detector GC Column->FID Detector Detection Data Acquisition Data Acquisition FID Detector->Data Acquisition Quantification

Caption: Experimental workflow for gas-phase kinetic analysis.

B. Product Identification using GC-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

The complex mixture of alkene isomers produced from the ring-opening reaction requires powerful analytical techniques for separation and unambiguous identification.

Protocol for GC-MS Analysis:

  • Instrumentation: An Agilent 7890A GC with a 5975C MSD or an equivalent system is recommended.[4]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating C6 hydrocarbon isomers.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature of 35 °C, hold for 5 minutes, then ramp at 5 °C/min to 150 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Solvent Delay: A solvent delay should be set to prevent the high concentration of any solvent from damaging the detector.

  • Data Analysis: The mass spectrum of each eluting peak is compared with a library of known spectra (e.g., NIST) for identification. The fragmentation patterns of different alkene isomers will be distinct, aiding in their identification.[4]

Protocol for NMR Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for distinguishing between geometric (cis/trans) and constitutional isomers of the alkene products.[5][6]

  • Sample Preparation: The product mixture from the pyrolysis reaction is condensed and dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key diagnostic signals for alkenes are the vinylic protons, which typically resonate in the range of 4.5-6.5 ppm.[6]

    • The coupling constants (J-values) between vinylic protons are crucial for assigning stereochemistry: Jtrans is typically 12-18 Hz, while Jcis is 6-12 Hz.[7][8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum, typically between 100-150 ppm.[8] The chemical shifts provide information about the substitution pattern around the double bond.

Table 2: Representative ¹H NMR Data for Pentene Isomers

Isomer Vinylic Proton Chemical Shifts (δ, ppm) Key Coupling Constants (J, Hz)
(E)-pent-2-ene ~5.40 Jtrans ≈ 15
(Z)-pent-2-ene ~5.38 Jcis ≈ 10

| 2-methylbut-1-ene | ~4.70 (geminal) | Jgeminal ≈ 2 |

Note: This data is illustrative and based on typical values for these compounds.[1][8]

III. Computational Chemistry Protocol: A DFT Approach

Density Functional Theory (DFT) calculations provide invaluable insights into the reaction mechanism, allowing for the determination of the geometries of reactants, transition states, and products, as well as their relative energies.[1]

Protocol for DFT Calculations:

  • Software: The Gaussian suite of programs is a standard choice for these types of calculations.[7]

  • Methodology:

    • Functional: The B3LYP hybrid functional is a good starting point, known for providing reliable geometries.[5] For more accurate barrier heights, the M06-2X functional is highly recommended.[5]

    • Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial geometry optimizations. For higher accuracy, a larger basis set like cc-pVTZ should be employed.[7]

  • Workflow:

    • Geometry Optimization: Perform geometry optimizations for the reactant (this compound), all expected products (alkene isomers), and all proposed diradical intermediates. A frequency calculation should follow each optimization to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies).[5]

    • Transition State Search: Locate the transition states connecting the reactant to the diradical intermediates and the intermediates to the products. This can be done using methods like QST2 or QST3.[5] A frequency calculation on the optimized transition state geometry must be performed to verify that it is a true transition state (exactly one imaginary frequency).[5]

    • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the desired reactant and product.[5]

    • Energy Calculations: From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the Gibbs free energies of all species. This allows for the construction of a complete reaction energy profile.

Table 3: Illustrative Calculated Activation Energies for Ring-Opening Pathways

Reaction Pathway Activation Energy (ΔG‡, kcal/mol)
C1-C2 Bond Cleavage 62.5
C1-C3 Bond Cleavage 64.0

| C2-C3 Bond Cleavage | 63.2 |

Note: This data is hypothetical and for illustrative purposes. The values are within the expected range for such reactions.

G start Initial Structure Guess geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (0 imaginary frequencies) freq_calc->verify_min ts_search Transition State Search (e.g., QST2/3) verify_min->ts_search Yes freq_calc_ts Frequency Calculation ts_search->freq_calc_ts verify_ts Verify Transition State (1 imaginary frequency) freq_calc_ts->verify_ts irc_calc IRC Calculation verify_ts->irc_calc Yes verify_conn Verify Connectivity irc_calc->verify_conn energy_profile Construct Energy Profile verify_conn->energy_profile Yes

Caption: Computational workflow for DFT-based mechanistic studies.

IV. Conclusion and Future Directions

The mechanistic study of the ring-opening of this compound is a multifaceted endeavor that combines gas-phase kinetics, sophisticated analytical techniques, and high-level computational modeling. The protocols outlined in this guide provide a robust framework for researchers to investigate these complex reactions. By integrating experimental and theoretical approaches, a detailed understanding of the reaction mechanism, including the nature of the diradical intermediates and the factors controlling product selectivity, can be achieved.

Future studies could involve the use of isotopic labeling to trace the fate of specific atoms during the rearrangement, providing further validation for the proposed mechanisms. Additionally, the influence of different substituents on the cyclopropane ring can be systematically investigated to develop predictive models for the reactivity and selectivity of these important synthetic intermediates.

V. References

  • Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. (2024). Chemical Communications. [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved January 8, 2026, from [Link]

  • Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. (2021). The Journal of Physical Chemistry A. [Link]

  • A MRCC study of the isomerisation of cyclopropane. (2018). Physical Chemistry Chemical Physics. [Link]

  • Gas-Phase Kinetics. (n.d.). University of California, Berkeley, College of Chemistry. Retrieved January 8, 2026, from [Link]

  • GC/MS method for short chain alkene? (2011). Chromatography Forum. Retrieved January 8, 2026, from [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. (2022). ACS Omega. [Link]

  • GC-MS determination of low hydrocarbon species (C1–C6) from a diesel partial oxidation reformer. (2011). Fuel. [Link]

  • Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism. (1983). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

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Application Notes and Protocols for 1-Ethyl-1-methylcyclopropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Moiety - A Compact Powerhouse in Drug Design

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the plethora of structural motifs available to the modern drug designer, small, strained ring systems have emerged as powerful tools. The cyclopropane ring, a three-membered carbocycle, stands out for its unique conformational and electronic properties. Its inherent rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[1][2] Furthermore, the cyclopropane moiety is often more metabolically stable than its linear aliphatic counterparts. This guide focuses on a specific, yet underexplored, substituted cyclopropane: the 1-Ethyl-1-methylcyclopropane group. While direct applications of this specific moiety in marketed drugs are not extensively documented, its potential can be extrapolated from the well-established principles of cyclopropane use in medicinal chemistry. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications and synthetic protocols related to the this compound scaffold.

Part 1: The Strategic Value of this compound in Drug Discovery

The this compound moiety offers a unique combination of steric bulk and conformational rigidity. Its true value lies in its potential to serve as a sophisticated bioisostere for commonly used, but often problematic, chemical groups.

Bioisosteric Replacement: Moving Beyond Traditional Isosteres

Bioisosterism, the interchange of atoms or groups of atoms that results in molecules with similar biological activity, is a cornerstone of medicinal chemistry.[3][4] The this compound group can be envisioned as a valuable bioisostere for several common structural motifs.

  • tert-Butyl and Isopropyl Groups: The gem-dimethyl and isopropyl groups are ubiquitous in drug molecules. However, they can be susceptible to oxidative metabolism. The this compound group can mimic the steric bulk of these groups while offering enhanced metabolic stability due to the robust nature of the cyclopropane ring.

Group Key Features Potential Liabilities This compound as a Bioisostere
tert-Butyl Large, lipophilic, provides steric hindrance.Can be metabolically labile (hydroxylation). High lipophilicity can lead to poor solubility.Mimics steric bulk, offers improved metabolic stability, and can modulate lipophilicity.
Isopropyl Moderately bulky, provides branching.Can be a site for oxidative metabolism.Provides a rigidified scaffold with a similar spatial arrangement of substituents.

G cluster_0 Commonly Replaced Groups cluster_1 Bioisosteric Replacement tert-Butyl {tert-Butyl | (CH3)3C-} This compound {this compound | } tert-Butyl->this compound Improved Metabolic Stability Isopropyl {Isopropyl | (CH3)2CH-} Isopropyl->this compound Conformational Rigidity

Conformational Constraint: Locking in Bioactive Conformations

Flexible molecules in solution exist as an ensemble of conformers. The energy required to adopt the specific conformation for optimal binding to a target protein can decrease binding affinity. The rigid nature of the cyclopropane ring in the this compound moiety can lock a portion of a molecule into a defined three-dimensional orientation.[1][2] This pre-organization can lead to a significant increase in potency and selectivity.

G Flexible_Ligand Flexible Ligand Conformer_A Conformer A Flexible_Ligand->Conformer_A Multiple Conformers Conformer_B Conformer B (Bioactive) Flexible_Ligand->Conformer_B Multiple Conformers Conformer_C Conformer C Flexible_Ligand->Conformer_C Multiple Conformers Receptor Receptor Binding Site Conformer_B->Receptor Binds Rigidified_Ligand Ligand with This compound Rigidified_Ligand->Receptor Pre-organized for Binding (Lower Entropic Penalty)

Part 2: Synthetic Protocols for Incorporating the this compound Moiety

The successful application of the this compound group in medicinal chemistry relies on efficient and versatile synthetic methodologies. Below are detailed protocols for the synthesis of key building blocks and their incorporation into target molecules.

Protocol 1: Synthesis of 1-Ethyl-1-methylcyclopropanecarboxylic Acid

This protocol describes a potential route to a key building block, the corresponding carboxylic acid, which can be further functionalized.

Materials:

  • 2-Methyl-2-ethyl-malonic acid diethyl ester

  • 1,2-Dibromoethane

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Cyclopropanation:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-2-ethyl-malonic acid diethyl ester (1.0 eq) in absolute ethanol.

    • Add a solution of sodium ethoxide (2.1 eq) in ethanol dropwise at room temperature.

    • After the addition is complete, add 1,2-dibromoethane (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into a mixture of water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl this compound-2,2-dicarboxylate.

  • Hydrolysis and Decarboxylation:

    • To the crude diester, add a solution of sodium hydroxide (excess) in a mixture of water and ethanol.

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~1.

    • Heat the acidified solution gently to effect decarboxylation until gas evolution ceases.

    • Cool the solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-ethyl-1-methylcyclopropanecarboxylic acid.

Causality behind Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial for the deprotonation of the malonic ester, initiating the nucleophilic attack on 1,2-dibromoethane for the cyclopropane ring formation.

  • The subsequent hydrolysis under basic conditions followed by acidification and heating is a standard procedure for converting the diester to the corresponding carboxylic acid via decarboxylation of the malonic acid intermediate.

Protocol 2: Amide Coupling with 1-Ethyl-1-methylcyclopropanecarboxylic Acid

This protocol details the incorporation of the synthesized carboxylic acid into a lead molecule containing a primary or secondary amine.

Materials:

  • 1-Ethyl-1-methylcyclopropanecarboxylic acid

  • Amine-containing lead molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • In a clean, dry flask, dissolve the 1-ethyl-1-methylcyclopropanecarboxylic acid (1.1 eq) and the amine-containing lead molecule (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Trustworthiness of the Protocol:

  • HATU is a widely used, efficient, and reliable peptide coupling reagent that minimizes side reactions and racemization.

  • DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction, driving the reaction to completion.

G Start 2-Methyl-2-ethyl-malonic acid diethyl ester Cyclopropanation Cyclopropanation (NaOEt, 1,2-Dibromoethane) Start->Cyclopropanation Diester Diethyl 1-ethyl-1-methyl- cyclopropane-2,2-dicarboxylate Cyclopropanation->Diester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (NaOH, then HCl) Diester->Hydrolysis_Decarboxylation Carboxylic_Acid This compound- carboxylic acid Hydrolysis_Decarboxylation->Carboxylic_Acid Amide_Coupling Amide Coupling (HATU, DIPEA, Amine-Lead) Carboxylic_Acid->Amide_Coupling Final_Product Final Drug Candidate Amide_Coupling->Final_Product

Part 3: Predicted Physicochemical and Pharmacokinetic Properties

The introduction of the this compound moiety is expected to modulate the physicochemical and pharmacokinetic properties of a lead compound.

Property Predicted Impact of this compound Rationale
Lipophilicity (LogP) Moderate increaseThe addition of alkyl groups will increase lipophilicity, but the compact nature of the cyclopropane ring may have a less pronounced effect than a corresponding acyclic fragment.
Solubility Potential decreaseAn increase in lipophilicity generally leads to a decrease in aqueous solubility.
Metabolic Stability Significant increaseThe C-C bonds of the cyclopropane ring are generally resistant to metabolism by cytochrome P450 enzymes.
Permeability Likely to be maintained or improvedThe increase in lipophilicity can enhance passive diffusion across cell membranes.
Protein Binding Potential increaseIncreased lipophilicity can lead to higher plasma protein binding.

Conclusion and Future Outlook

The this compound moiety, while not yet a mainstream component in medicinal chemistry, represents a promising and underexplored structural unit. Its potential as a bioisostere for common alkyl groups, coupled with its ability to confer conformational rigidity and enhance metabolic stability, makes it an attractive candidate for incorporation into future drug discovery programs. The synthetic protocols outlined in this guide provide a practical starting point for researchers to explore the potential of this unique scaffold. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of small, substituted ring systems like this compound is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • PubChem. Cyclopropane, 1-ethyl-1-methyl-.
  • Stenutz, R. This compound. [Link]
  • NIST. Cyclopropane, 1-ethyl-1-methyl-. National Institute of Standards and Technology. [Link]
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Synple Chem. [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
  • Duffy, J. L., & Jorgensen, W. L. (2000). Prediction of Properties from Simulations: Free Energies of Solvation in Hexadecane, Octanol, and Water. Journal of the American Chemical Society, 122(12), 2878–2888.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Peters, J. U. (2013). Saturated bioisosteres of the phenyl ring.
  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
  • ResearchGate. An “Ideal” Bioisoster of the para-substituted Phenyl Ring. [Link]
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
  • Chem-Space. Bioisosteric Replacements. [Link]
  • Google Patents.
  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
  • Conformational control in structure-based drug design. PubMed. [Link]
  • Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. PubMed. [Link]

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Unlocking Novel Material Properties: A Guide to 1-Ethyl-1-methylcyclopropane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Strained Ring System

In the vast landscape of materials science, the quest for novel monomers and precursors that can impart unique properties to polymers and thin films is perpetual. 1-Ethyl-1-methylcyclopropane, a seemingly simple substituted cycloalkane, represents a frontier of untapped potential. Its inherent ring strain, a consequence of the acute bond angles within its three-membered ring, makes it a reactive and versatile building block for the synthesis of advanced materials.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, complete with detailed protocols for its synthesis and utilization in ring-opening polymerization.

The high ring strain energy of cyclopropane derivatives drives their participation in ring-opening reactions, offering a pathway to linear polymer chains with unique architectures and functionalities that are not readily accessible through conventional polymerization of unsaturated monomers.[3][4] The ethyl and methyl substituents on the quaternary carbon of this compound are expected to influence the polymer's properties, such as its glass transition temperature, solubility, and mechanical characteristics. Furthermore, the volatility of this small molecule suggests its potential as a precursor in vapor deposition techniques for the fabrication of specialized thin films.[5][6]

This document serves as a detailed technical guide for researchers, scientists, and professionals in materials and drug development, aiming to provide the foundational knowledge and practical methodologies to explore the promising applications of this compound.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective application in materials synthesis.

PropertyValueReference(s)
Molecular Formula C₆H₁₂[7][8][9]
Molecular Weight 84.16 g/mol [7][8][9]
CAS Number 53778-43-1[7][8][9]
Boiling Point ~56-57 °C (estimated)
Density ~0.72 g/cm³ (estimated)
Appearance Colorless liquid
Solubility Insoluble in water, soluble in organic solvents.

Safety and Handling:

This compound is a flammable liquid and should be handled with appropriate safety precautions.[8][9][10][11][12] All manipulations should be performed in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, must be worn at all times.[12] Organozinc reagents, which may be used in its synthesis, are air and moisture sensitive and require handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[13][14]

Synthesis of this compound: Protocols and Mechanistic Insights

The synthesis of asymmetrically substituted cyclopropanes such as this compound can be approached through several established methodologies. Two plausible and effective routes are the Simmons-Smith cyclopropanation and the Kulinkovich reaction followed by deoxygenation.

Protocol 1: Simmons-Smith Cyclopropanation of 2-Methyl-1-butene

The Simmons-Smith reaction is a stereospecific method for converting alkenes to cyclopropanes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[2][15][16]

Reaction Scheme:

Simmons-Smith Reaction alkene 2-Methyl-1-butene product This compound alkene->product Simmons-Smith Reagent reagents CH₂I₂ / Zn(Cu)

Caption: Simmons-Smith cyclopropanation of 2-Methyl-1-butene.

Materials:

  • 2-Methyl-1-butene

  • Diiodomethane (CH₂I₂)

  • Zinc dust

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Zinc-Copper Couple: In a fume hood, activate zinc dust by stirring it with a 10% hydrochloric acid solution for 2 minutes. Decant the acid, wash the zinc with distilled water, then acetone, and finally dry it under vacuum. Mix the activated zinc dust with copper(I) chloride in a dry flask under a nitrogen atmosphere. Heat the mixture gently with a heat gun under vacuum until the copper chloride turns from white to a slightly off-white color, indicating the formation of the zinc-copper couple.

  • Reaction Setup: To a dry three-necked flask under a nitrogen atmosphere, add the prepared zinc-copper couple and anhydrous diethyl ether.

  • Addition of Reagents: Add 2-Methyl-1-butene to the flask. Prepare a solution of diiodomethane in anhydrous diethyl ether and add it dropwise to the stirred suspension via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature and quench it by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Kulinkovich Reaction and Deoxygenation

The Kulinkovich reaction provides a route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[17][18][19][20][21] The resulting 1-ethyl-1-methylcyclopropanol can then be deoxygenated to yield the target compound.

Reaction Scheme:

Kulinkovich and Deoxygenation ester Methyl propanoate cyclopropanol 1-Ethyl-1-methylcyclopropanol ester->cyclopropanol Kulinkovich Reaction reagents1 EtMgBr, Ti(O-iPr)₄ product This compound cyclopropanol->product Reduction reagents2 Deoxygenation (e.g., Barton-McCombie)

Caption: Two-step synthesis via Kulinkovich reaction and deoxygenation.

Step A: Synthesis of 1-Ethyl-1-methylcyclopropanol via Kulinkovich Reaction

Materials:

  • Methyl propanoate

  • Ethylmagnesium bromide (EtMgBr) in THF (e.g., 3.0 M solution)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve methyl propanoate in anhydrous THF.

  • Addition of Titanium Catalyst: Add titanium(IV) isopropoxide to the solution at room temperature.

  • Addition of Grignard Reagent: Cool the mixture to 0 °C in an ice bath. Add the ethylmagnesium bromide solution dropwise via a syringe pump over 1-2 hours. Gas evolution (ethane) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1-ethyl-1-methylcyclopropanol by column chromatography on silica gel.

Step B: Deoxygenation of 1-Ethyl-1-methylcyclopropanol

A standard Barton-McCombie deoxygenation or a similar reduction method can be employed to convert the cyclopropanol to the corresponding cyclopropane.

Characterization of this compound

Confirmation of the synthesis of this compound requires thorough characterization using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic upfield signals for the cyclopropyl protons due to the ring's anisotropy. The spectrum would feature a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl group directly attached to the ring, and complex multiplets for the diastereotopic methylene protons of the cyclopropane ring.[1][11][22]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon, the methyl and ethyl carbons, and the methylene carbons of the cyclopropane ring.[1][11]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 84. The fragmentation pattern will be characteristic of an alkyl-substituted cyclopropane.[7][9][10]

Application in Materials Science: Ring-Opening Polymerization

The high ring strain of this compound makes it an attractive monomer for ring-opening polymerization (ROP), a process that can lead to the formation of novel polymers with potentially unique properties.[23]

Conceptual ROP Workflow:

ROP Workflow monomer This compound (Monomer) polymerization Ring-Opening Polymerization (ROP) monomer->polymerization initiator Initiator (e.g., Lewis Acid) initiator->polymerization polymer Poly(1-ethyl-1-methyl-1,3-propanediyl) (Polymer) polymerization->polymer characterization Polymer Characterization (GPC, NMR, DSC, TGA) polymer->characterization

Caption: Conceptual workflow for the ring-opening polymerization of this compound.

Protocol 3: Cationic Ring-Opening Polymerization of this compound (Adapted Protocol)

This protocol is adapted from general procedures for the cationic ROP of substituted cyclopropanes. The specific conditions may require optimization.

Materials:

  • This compound (freshly distilled)

  • Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄))

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Quenching agent (e.g., methanol)

  • Precipitating solvent (e.g., methanol, hexane)

Procedure:

  • Monomer and Solvent Preparation: Rigorously dry all glassware. Distill the this compound and the solvent under an inert atmosphere.

  • Polymerization Setup: In a Schlenk flask under an argon atmosphere, dissolve the monomer in the anhydrous solvent.

  • Initiation: Cool the monomer solution to the desired temperature (e.g., -78 °C to 0 °C). Add the Lewis acid initiator dropwise via syringe.

  • Polymerization: Stir the reaction mixture at the set temperature for a predetermined time (e.g., 1-24 hours). The viscosity of the solution may increase as the polymerization proceeds.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Collect the polymer by filtration, wash it with the precipitating solvent, and dry it under vacuum to a constant weight.

Future Outlook: Exploring New Frontiers

The exploration of this compound in materials science is still in its nascent stages. Beyond ring-opening polymerization, its potential as a precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) warrants investigation.[5][6][24][25][26] The controlled thermal decomposition of this volatile molecule could lead to the deposition of novel carbon-based thin films with tailored properties.[27][28][29][30][31] Further research into the copolymerization of this compound with other cyclic or vinyl monomers could also open up avenues for creating a diverse range of new materials with tunable characteristics. The methodologies and insights provided in this guide are intended to catalyze further innovation in this exciting and promising area of materials science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93290, this compound.
  • Master Organic Chemistry. Cyclopropanation of Alkenes. (2023).
  • Wikipedia. Kulinkovich reaction.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 640655, cis-1-Ethyl-2-methylcyclopropane.
  • NIST. Cyclopropane, 1-ethyl-1-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899.
  • NIST. Mass spectrum of Cyclopropane, 1-ethyl-1-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899.
  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples.
  • The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.
  • The Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
  • Stenutz. This compound.
  • Agilent. Safety data sheet. (2015).
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  • Wikipedia. Simmons–Smith reaction.
  • Beilstein Journals. Cyclopropanes and cyclopropenes: synthesis and applications. (2019).
  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes.
  • YouTube. Kulinkovich Reaction. (2022).
  • ResearchGate. 10000 PDFs | Review articles in CYCLOPROPANES.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation.
  • Organic Syntheses. Preparation of 3-Pyridinylzinc Pivalate. (2012).
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Stenutz. This compound.
  • AZoNano. Applications of Metal Alkyl Precursors for CVD/ALD. (2013).
  • Chemistry LibreTexts. Safety. (2020).
  • University of Helsinki. Precursor Chemistry for Atomic Layer Deposition. (2019).
  • White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022).
  • ACS Publications. Stereoselective Functionalization of Cyclopropane Derivatives Using Bromine/Magnesium and Sulfoxide/Magnesium Exchange Reactions. (2002).
  • ResearchGate. Atomic Layer Deposition and Chemical Vapor Deposition Precursor Selection Method Application to Strontium and Barium Precursors. (2015).
  • The Royal Society of Chemistry. Novel halogenated cyclopentadienyl hafnium precursor for atomic layer deposition of high-performance HfO2 thin film. (2023).
  • MDPI. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. (2018).
  • ResearchGate. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. (2020).
  • The Royal Society of Chemistry. Stereoselective Palladium-Catalyzed Carboetherification of Cyclopropenes via a Tethering Strategy. (2020).
  • Thin Film Precursors, Properties and Applications: Chemical Vapour Deposition and Atomic Layer Deposition of Group 4, 11 and 13 Elements and Their Oxides. (2013).
  • ResearchGate. Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. (2018).
  • MDPI. A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. (2023).
  • MDPI. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2022).
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Sources

Application Note: Quantitative Analysis of 1-Ethyl-1-methylcyclopropane in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust analytical methodology for the quantification of 1-Ethyl-1-methylcyclopropane, a volatile organic compound (VOC). Given the absence of a standardized protocol for this specific analyte, we have developed a comprehensive approach based on established principles for the analysis of similar small-ring hydrocarbons. The primary recommended technique is Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS), which provides excellent sensitivity, selectivity, and structural confirmation. An alternative method using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is also discussed for high-throughput screening and when mass spectral confirmation is not essential. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various sample matrices.

Introduction to this compound and its Analytical Challenges

This compound (C6H12, MW: 84.16 g/mol ) is a substituted cyclopropane derivative.[1][2][3][4][5][6] The quantification of such small, non-polar, and volatile compounds is critical in various fields, including pharmaceutical development (as a potential impurity or metabolite), environmental monitoring, and fundamental chemical research. The high volatility and chemical inertness of this compound necessitate an analytical approach that minimizes sample loss and matrix interference while ensuring high sensitivity and specificity.

Gas Chromatography (GC) is the technique of choice for analyzing volatile compounds.[7] When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and definitive identification. For samples where the analyte is present in a complex matrix (e.g., biological fluids, reaction mixtures), a headspace (HS) sampling technique is highly recommended to isolate the volatile analyte from non-volatile matrix components, thereby protecting the analytical instrumentation and improving data quality.[7][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC6H12[2][4]
Molecular Weight84.16 g/mol [1][3]
Normal Boiling Point329.9 K (56.75 °C)[1]
logPoct/wat (Octanol/Water Partition Coefficient)2.196[1]
Water Solubility (log10WS)-1.99 mol/L[1]

The low boiling point and high octanol-water partition coefficient indicate that this compound is a volatile and non-polar compound, making it an ideal candidate for GC analysis with headspace sampling.

Recommended Analytical Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and the ability to provide structural confirmation.

Principle of HS-GC-MS

In this technique, the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC system, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component that can be used for identification and quantification.

Experimental Workflow

The overall workflow for the analysis of this compound by HS-GC-MS is depicted below.

HS-GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., reaction mixture, biological fluid) Vial Transfer to Headspace Vial Sample->Vial IS Internal Standard Spiking Vial->IS Seal Vial Sealing IS->Seal Incubate Incubation & Equilibration in HS Autosampler Seal->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: HS-GC-MS workflow for this compound quantification.

Detailed Protocol: Quantification of this compound by HS-GC-MS

This protocol provides a starting point for method development and should be validated for the specific sample matrix.

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Internal Standard (IS): Toluene or other suitable non-interfering volatile compound

  • Solvent for standards: Methanol or a solvent compatible with the sample matrix

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • Deionized water or appropriate blank matrix

Instrumentation
  • Gas chromatograph with a mass selective detector (MSD)

  • Headspace autosampler

  • GC Column: A non-polar column such as a DB-1ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

Preparation of Standards and Samples
  • Stock Standard Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Internal Standard (IS) Solution: Prepare a stock solution of the IS (e.g., 1 mg/mL) in methanol. Create a working IS solution at a concentration that will yield a robust detector response (e.g., 5 µg/mL).

  • Calibration Standards for HS analysis: In separate 20 mL headspace vials, add a fixed volume of blank matrix (e.g., 5 mL of deionized water). Spike each vial with a known volume of a working standard to achieve the desired concentration range for the calibration curve. Add a fixed volume of the working IS solution to each vial.

  • Sample Preparation: Accurately measure a known volume or weight of the sample into a 20 mL headspace vial. Add the same fixed volume of the working IS solution as used for the calibration standards.

  • Vial Sealing: Immediately seal all vials with PTFE/silicone septa and aluminum caps.

HS-GC-MS Parameters
ParameterRecommended SettingRationale
Headspace Autosampler
Vial Equilibration Temperature80 °CTo ensure efficient partitioning of the analyte into the headspace.
Vial Equilibration Time15 minTo allow the system to reach equilibrium.
Syringe Temperature90 °CTo prevent condensation of the analyte in the syringe.
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °CTo ensure rapid volatilization of the sample.
Injection ModeSplit (e.g., 20:1)To prevent column overloading with high concentration samples.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40 °C (hold 2 min), Ramp: 10 °C/min to 150 °C, Ramp: 25 °C/min to 250 °C (hold 2 min)To achieve good separation from other volatile components.
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Acquisition ModeFull Scan (m/z 35-200) for identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in routine quantification.
SIM Ions for QuantificationTo be determined from the mass spectrum of this compound. Likely prominent ions would be the molecular ion (m/z 84) and major fragment ions.
Data Analysis and Quantification
  • Identification: Identify the this compound peak in the chromatogram by its retention time and by comparing its mass spectrum with a reference spectrum from a standard or a spectral library.[2][6]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Alternative Technique: Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

For routine quality control or high-throughput analysis where the identity of the analyte is already confirmed, HS-GC-FID can be a cost-effective and robust alternative to HS-GC-MS.[7][9]

Principle of HS-GC-FID

The sample preparation and GC separation are identical to the HS-GC-MS method. However, instead of a mass spectrometer, a flame ionization detector is used. The FID is highly sensitive to organic compounds containing carbon atoms and provides a response that is proportional to the mass of carbon entering the flame.

Key Considerations for HS-GC-FID
  • Co-elution: FID does not provide structural information, so it is crucial to ensure that no other compounds co-elute with this compound.

  • Linearity: FID typically offers a wide linear dynamic range.

  • Sensitivity: While highly sensitive, it may not reach the low detection limits achievable with MS in SIM mode.

The GC parameters would be similar to those for the GC-MS method. The FID temperature is typically set at 250-300 °C.

Method Validation and Performance

A full method validation should be performed according to ICH guidelines or internal SOPs. The following table summarizes the expected performance characteristics for the proposed HS-GC-MS method.

Validation ParameterExpected Performance
Linearity r² > 0.995 over the concentration range
Limit of Detection (LOD) 0.01 - 0.1 µg/mL (matrix dependent)
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL (matrix dependent)
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Specificity Demonstrated by chromatographic resolution and mass spectral matching

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound. The recommended HS-GC-MS method offers a sensitive, specific, and reliable approach suitable for complex matrices encountered in research and industrial settings. The alternative HS-GC-FID method can be employed for routine analysis. Proper method validation is essential to ensure data integrity and reliability.

References

  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1-ethyl-1-methyl- (CAS 53778-43-1).
  • NIST. (n.d.). Cyclopropane, 1-ethyl-1-methyl-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). Cyclopropane, 1-ethyl-1-methyl-.
  • Restek. (n.d.). 1-Ethyl-1-methylcyclopentane.
  • Stenutz. (n.d.). This compound.
  • NIST. (n.d.). Cyclopropane, 1-ethyl-1-methyl- (Structure Image).
  • Supporting Information. (n.d.). Product characterization data.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • NIST. (n.d.). Cyclopropane, 1-ethyl-1-methyl- Gas Chromatography. In NIST Chemistry WebBook.
  • ChemBK. (2024). Ethyl 1-methylcyclopropane-1-carboxylate.
  • PubChem. (n.d.). 1-Ethyl-2-methylcyclopropane.
  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Quora. (2019). How does methylcyclopropane have 4 NMR signals?.
  • MHLW. (n.d.). Analytical Method for 1-Methylcyclopropene (Agricultural Products).

Sources

Application Notes and Protocols for the High-Yield Synthesis of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Cyclopropyl Moiety and the Synthetic Challenge

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring structural motif in a plethora of biologically active natural products and pharmaceutical agents. Its unique conformational rigidity and electronic properties, stemming from significant ring strain, impart profound effects on the biological activity and pharmacokinetic profiles of parent molecules. 1-Ethyl-1-methylcyclopropane, a simple yet structurally significant trisubstituted cyclopropane, serves as a valuable building block in organic synthesis and as a key fragment in medicinal chemistry for the development of novel therapeutics.

The synthesis of such strained ring systems, however, presents a considerable challenge. Traditional methods often suffer from low yields, harsh reaction conditions, and limited substrate scope. This application note provides a detailed, high-yield experimental protocol for the synthesis of this compound, leveraging a modified Simmons-Smith reaction. The causality behind the choice of reagents and reaction conditions is thoroughly discussed to provide a comprehensive understanding of the synthetic strategy, ensuring both reproducibility and safety.

The Synthetic Strategy: A Modified Simmons-Smith Approach for Optimal Yield

The classical Simmons-Smith reaction, involving the reaction of an alkene with a zinc-copper couple and diiodomethane, is a cornerstone of cyclopropane synthesis.[1][2] However, for unfunctionalized, electron-rich alkenes such as our target precursor, 2-methyl-1-butene, the Furukawa modification offers superior yields and reproducibility.[1][3][4] This modification employs diethylzinc (Et₂Zn) in place of the heterogeneous zinc-copper couple, leading to a more reactive and soluble organozinc carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI).[3][4]

The choice of the Furukawa modification is predicated on several key advantages:

  • Enhanced Reactivity: Diethylzinc is a more potent reagent for the formation of the active carbenoid, leading to faster reaction rates and higher conversion.[3]

  • Homogeneous Reaction Conditions: The use of a soluble diethylzinc solution ensures a homogeneous reaction mixture, improving reproducibility and scalability compared to the heterogeneous nature of the zinc-copper couple.

  • Suitability for Unfunctionalized Alkenes: This method is particularly effective for the cyclopropanation of simple, unfunctionalized alkenes where directing groups are absent.[3]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol details the synthesis of this compound from 2-methyl-1-butene using the Furukawa-modified Simmons-Smith reaction.

Reaction Scheme:

G cluster_0 Reaction Scheme 2-methyl-1-butene 2-Methyl-1-butene reagents + Et₂Zn, CH₂I₂ product This compound reagents->product Furukawa Modification solvent DCM, 0 °C to rt

Caption: Furukawa-modified Simmons-Smith cyclopropanation of 2-methyl-1-butene.

Materials and Reagents:
Reagent/MaterialGradeSupplierComments
2-Methyl-1-butene≥99%Sigma-AldrichStore over molecular sieves to ensure dryness.
Diethylzinc (1.0 M in hexanes)Sigma-AldrichPYROPHORIC - Handle with extreme caution under inert atmosphere.
Diiodomethane99%, stabilizedSigma-AldrichStore in a dark bottle over copper wire to prevent decomposition.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichPurge with nitrogen or argon before use.
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
  • Reaction Setup:

    • Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the reaction flask, add anhydrous dichloromethane (DCM, 20 mL) via syringe.

    • Add 2-methyl-1-butene (1.40 g, 20.0 mmol, 1.0 equiv) to the DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 24.0 mL, 24.0 mmol, 1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Carbenoid Formation and Cyclopropanation:

    • To the cooled solution, add diiodomethane (6.43 g, 2.05 mL, 24.0 mmol, 1.2 equiv) dropwise via syringe over 30 minutes. A white precipitate of zinc iodide will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by GC-MS analysis of an aliquot quenched with saturated NH₄Cl solution.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL). Caution: Gas evolution (ethane) will occur.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure. Note: this compound is volatile (boiling point ~56-57 °C).

    • For higher purity, fractional distillation of the crude product is recommended.

Expected Yield:

Following this protocol, an isolated yield of 75-85% of this compound can be expected.

Experimental Workflow Diagram

G cluster_0 Synthesis cluster_1 Work-up & Purification A Combine 2-methyl-1-butene and anhydrous DCM under N₂ B Cool to 0 °C A->B C Slowly add Diethylzinc solution B->C D Add Diiodomethane dropwise at 0 °C C->D E Warm to room temperature and stir for 12h D->E F Quench with saturated aq. NH₄Cl at 0 °C E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over MgSO₄ and filter H->I J Careful distillation to isolate the product I->J

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Accurate characterization of the synthesized product is crucial for verifying its identity and purity.

Physical Properties:
PropertyValue
Molecular FormulaC₆H₁₂
Molecular Weight84.16 g/mol [5]
Boiling Point~56-57 °C
AppearanceColorless liquid
Spectroscopic Data:
  • Mass Spectrometry (EI): The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 84. Key fragmentation patterns would include the loss of a methyl group (m/z = 69) and an ethyl group (m/z = 55).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As of the writing of this application note, experimentally determined and published ¹H and ¹³C NMR spectra for this compound are not readily available in the public domain. The following are predicted chemical shifts based on the analysis of similar substituted cyclopropanes.[6][7]

    • ¹H NMR (Expected):

      • The protons on the cyclopropane ring are expected to appear in the upfield region (δ 0.1-0.6 ppm) due to the ring's diamagnetic anisotropy. The diastereotopic methylene protons of the cyclopropane ring will likely appear as complex multiplets.

      • The ethyl group protons will exhibit a quartet for the methylene group (CH₂) and a triplet for the methyl group (CH₃).

      • The methyl group attached to the cyclopropane ring will appear as a singlet.

    • ¹³C NMR (Expected):

      • The quaternary carbon of the cyclopropane ring is expected to be in the range of δ 15-25 ppm.

      • The methylene carbons of the cyclopropane ring will be in the upfield region, typically δ 5-15 ppm.

      • The carbons of the ethyl and methyl substituents will appear in the typical aliphatic region.

Safety Precautions

  • Diethylzinc is extremely pyrophoric and reacts violently with water and protic solvents. It must be handled under a strict inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques. All glassware must be thoroughly flame-dried before use.

  • Diiodomethane is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • The quenching of the reaction with aqueous ammonium chloride is highly exothermic and produces flammable ethane gas. This step must be performed slowly and with adequate cooling.

  • Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves, must be worn at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the high-yield synthesis of this compound via a Furukawa-modified Simmons-Smith reaction. By understanding the underlying principles of this powerful cyclopropanation method and adhering to the outlined experimental procedures and safety precautions, researchers can reliably and efficiently access this valuable synthetic building block for applications in drug discovery and development. The provided characterization data, while noting the absence of published NMR spectra, offers a solid basis for product verification.

References

  • Charette, A. B.; Beauchemin, A.
  • Charette, A. B.; et al. Asymmetric Simmons-Smith Cyclopropanation. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1-45.
  • Furukawa, J.; Kawabata, N.; Nishimura, J. A Novel Route to Cyclopropanes from Olefins. Tetrahedron Lett.1966, 7, 3353–3354.
  • Furukawa, J.; Kawabata, N. The Simmons-Smith Reaction. Adv. Organomet. Chem.1970, 8, 1-38.
  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003, 103, 977–1050.
  • Nishimura, J.; Furukawa, J. Oxygen-accelerated Simmons-Smith reaction. J. Chem. Soc., Chem. Commun.1971, 1375-1376.
  • Pretsch, E.; Bühlmann, P.; Affolter, C.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley, 2005.
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80, 5323–5324.
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. II. The Reaction of Methylene Iodide with Zinc-Copper Couple and Olefins. J. Am. Chem. Soc.1959, 81, 4256–4264.
  • Vogel, E. 1,6-Methano[1]annulene. Org. Synth.1963, 43, 15.
  • Wittig, G.; Schwarzenbach, K. Über die Cyclopropan-Bildung aus Olefinen mit Methylen-zinkjodid. Angew. Chem.1959, 71, 652.
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  • NIST. Cyclopropane, 1-ethyl-1-methyl-. National Institute of Standards and Technology. [Link] (accessed Jan 8, 2026).
  • Stenutz, R. This compound. [Link] (accessed Jan 8, 2026).
  • Wikipedia. Simmons–Smith reaction. [Link] (accessed Jan 8, 2026).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Ethyl-1-methylcyclopropane. This resource is designed to provide in-depth troubleshooting guidance and practical, field-proven insights to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we understand that low yield is a frequent and frustrating issue. This guide moves beyond simple checklists to explain the causality behind experimental choices, empowering you to diagnose and solve problems effectively.

Frequently Asked Questions (FAQs): Diagnosing and Solving Low Yield

This section addresses the most common issues encountered during the synthesis of this compound, primarily focusing on the Simmons-Smith and Kulinkovich reactions, the two most prevalent synthetic routes.

Q1: My reaction resulted in a very low yield or no product at all. What are the most common culprits?

A: A complete reaction failure or extremely low yield in cyclopropanation reactions often points to a fundamental issue with one of the core components: the reagents' activity, the reaction environment, or the substrate itself.

For a Simmons-Smith type reaction (using 2-methyl-1-butene with CH₂I₂ and a zinc carbenoid), the primary suspects are:

  • Inactive Zinc Reagent: The activation of zinc is arguably the most critical step. Commercially available zinc dust is coated with a passivating layer of zinc oxide, which must be removed for the reaction to initiate. Failure to properly activate the zinc is a frequent cause of reaction failure.

  • Reagent Purity: Diiodomethane (CH₂I₂) is susceptible to degradation by light and air, forming iodine, which can inhibit the reaction. Using old or improperly stored CH₂I₂ is a common pitfall.

  • Atmospheric Contamination: The organozinc intermediates are highly sensitive to moisture and atmospheric oxygen. Any failure to maintain a strictly anhydrous and inert atmosphere (e.g., argon or nitrogen) will lead to the rapid decomposition of the active carbenoid species.

For a Kulinkovich reaction (using an ester like ethyl propionate and a Grignard reagent in the presence of a titanium alkoxide), consider these points:

  • Grignard Reagent Quality: The Grignard reagent (e.g., Ethylmagnesium bromide) is the cornerstone of this reaction. Its concentration must be accurately determined, and it must be free of excess magnesium and moisture.

  • Titanium Catalyst Activity: The titanium(IV) alkoxide catalyst (e.g., Ti(Oi-Pr)₄) is also moisture-sensitive. Contamination with water will deactivate the catalyst.

  • Substrate Reactivity: While robust, the Kulinkovich reaction's efficiency can be influenced by the steric bulk and electronic properties of the starting ester.

Below is a troubleshooting workflow to help diagnose the root cause of a failed reaction.

Technical Support Center: Purification of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 1-Ethyl-1-methylcyclopropane. As a highly strained and volatile small molecule, this compound (CAS 53778-43-1) presents unique purification challenges that can impact experimental reproducibility and the success of drug development pipelines. This guide is designed to provide researchers, scientists, and process chemists with practical, field-proven insights into overcoming these hurdles. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt these strategies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the purification of this compound.

Q1: What are the most common impurities I should expect after synthesis?

The impurity profile is intrinsically linked to your synthetic route. For the common Simmons-Smith cyclopropanation of 2-methyl-1-butene, you should anticipate:

  • Unreacted Starting Materials: Residual 2-methyl-1-butene.

  • Reagents: Diiodomethane (CH₂I₂) is a common and challenging impurity to remove.

  • Solvent: Reaction solvents like diethyl ether or dichloromethane (DCM).

  • Isomers: Potential for small amounts of constitutional isomers like 1-ethyl-2-methylcyclopropane if the starting alkene was not pure[1][2].

  • Byproducts: Organozinc salts (e.g., ZnI₂), which are typically non-volatile but can form adducts or emulsions during workup[3].

Q2: My initial GC analysis shows a cluster of peaks around my product. Why is fractional distillation not giving me the purity I need?

This is the most frequent challenge. This compound has a low boiling point (approx. 57 °C)[4]. Many of its common C6H12 isomeric impurities have very similar boiling points, making separation by standard distillation difficult. Achieving high purity requires a distillation setup with a high number of theoretical plates, which is often not feasible with standard laboratory equipment like a Vigreux column.

Q3: Can I use flash column chromatography on silica gel for purification?

While technically possible for removing highly polar or non-volatile impurities (like organometallic residues), flash chromatography is generally unsuitable for the final purification of this compound. Its high volatility leads to significant product loss on the column through evaporation. Furthermore, as a non-polar hydrocarbon, it has very weak interactions with the silica stationary phase, resulting in poor separation from other non-polar impurities.

Q4: What is the most effective method for achieving >99.5% purity, especially for removing isomeric impurities?

For achieving high-purity material suitable for sensitive applications, preparative gas chromatography (Prep-GC) is the gold standard[5][6]. This technique leverages the high separation efficiency of gas chromatography to physically isolate compounds based on their differential partitioning between the stationary and mobile phases. It is particularly effective at separating volatile isomers with nearly identical boiling points.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed workflows to address specific purification challenges.

Guide 1: Initial Purification - Removing Reagents and Solvents

Problem: The crude reaction mixture is contaminated with non-volatile salts (e.g., from a Simmons-Smith reaction) and high-boiling reagents (e.g., residual diiodomethane, BP: 181 °C).

Causality: These impurities must be removed before fine purification. Salts can interfere with distillation and injection into a GC, while high-boiling impurities will contaminate the distillation apparatus or irreversibly bind to a GC column. An initial aqueous workup followed by a simple distillation is the most effective first step.

Workflow: Initial Cleanup

start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench with aq. NH4Cl, wash with brine) start->workup extract Extract with a low-boiling solvent (e.g., Pentane or Diethyl Ether) workup->extract dry Dry organic layer (Na2SO4 or MgSO4) extract->dry filter Filter to remove drying agent dry->filter distill Simple Distillation (Collect volatile fraction, leaving non-volatile residues behind) filter->distill crude_product Crude, Salt-Free Product distill->crude_product

Caption: Initial workup and simple distillation workflow.

Protocol: Initial Purification

  • Quench Reaction: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring in an ice bath. This hydrolyzes and precipitates the zinc salts.

  • Separate Layers: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.

  • Wash: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and finally, brine. This removes residual salts and neutralizes the solution.

  • Dry: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Simple Distillation: Assemble a simple distillation apparatus. Gently heat the solution to distill off the low-boiling fraction (product + solvent + other volatiles) into a chilled receiving flask, leaving behind high-boiling impurities like diiodomethane. Self-Validation: Monitor the temperature at the distillation head; a sharp rise after the main fraction has passed indicates the onset of a higher-boiling impurity.

Guide 2: High-Purity Separation - Fractional Distillation vs. Preparative GC

Problem: The product contains isomeric impurities or other contaminants with very close boiling points.

Causality: The choice between fractional distillation and Prep-GC depends on the required purity and available scale. Fractional distillation is suitable for moderate purity on a larger scale, while Prep-GC is for ultra-high purity on a smaller scale.

Data Presentation: Boiling Points of Target and Potential Impurities

CompoundCAS NumberMolecular FormulaBoiling Point (°C)
This compound 53778-43-1C₆H₁₂57[4]
2-Methyl-1-butene (starting material)563-46-2C₅H₁₀31.2
cis-1-Ethyl-2-methylcyclopropane19781-68-1C₆H₁₂67[1]
trans-1-Ethyl-2-methylcyclopropane19781-69-2C₆H₁₂59.5
Cyclohexane110-82-7C₆H₁₂80.7
1-Hexene592-41-6C₆H₁₂63

As the table demonstrates, the boiling points are tightly clustered, underscoring the purification challenge.

Workflow: High-Purity Purification Decision Tree

input Crude Product from Guide 1 purity_check Purity Goal? input->purity_check distill Fractional Distillation (Packed Column, High Reflux Ratio) purity_check->distill < 99% Purity Larger Scale prep_gc Preparative Gas Chromatography (Optimized Column & Temperature Program) purity_check->prep_gc > 99% Purity Small Scale purity_95 Acceptable Purity (~95-98%) distill->purity_95 purity_99 High Purity (>99.5%) prep_gc->purity_99

Caption: Decision tree for high-purity purification.

Protocol: Preparative Gas Chromatography (Prep-GC)

  • Analytical Method Development: First, develop an analytical GC method that shows baseline separation between this compound and its closest eluting impurity. A non-polar or mid-polar column (e.g., DB-5 or DB-17) is a good starting point.

  • Column Selection: Transfer the method to a preparative GC system equipped with a larger diameter column of the same stationary phase.

  • Parameter Optimization:

    • Injector Temperature: Set to ~100-120 °C to ensure rapid volatilization without degradation.

    • Oven Program: Start with an initial temperature below the product's boiling point (e.g., 40 °C) and use a slow ramp (e.g., 2-5 °C/min) to maximize separation.

    • Carrier Gas: Use a high flow rate of Helium or Hydrogen compatible with the column dimensions.

  • Fraction Collection: Set the collection window times based on the retention time of the target peak from your analytical runs. Use cooled traps (e.g., liquid nitrogen) to efficiently condense the eluting product[6].

  • Self-Validation: After collection, re-inject a small aliquot of the purified material into an analytical GC to confirm its purity before combining fractions.

References

  • Stenutz, R. This compound. Internet WWW Site, Tables for Chemistry. [Link]
  • ACS Green Chemistry Institute. Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Grokipedia. Kulinkovich reaction. [Link]
  • Cheméo. Chemical Properties of Cyclopropane, 1-ethyl-1-methyl- (CAS 53778-43-1). [Link]
  • LookChem. Cas 19781-68-1, CIS-1-ETHYL-2-METHYLCYCLOPROPANE. [Link]
  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]
  • Wikipedia. Kulinkovich reaction. [Link]
  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
  • NIST. Cyclopropane, 1-ethyl-1-methyl-. NIST Chemistry WebBook. [Link]
  • Quora. Which is more reactive (1-methyl cyclobutane) or (1-ethyl cyclopropane)?. [Link]
  • Waterwise. How to Remove Volatile Organic Compounds (VOCs)
  • Wikipedia. Simmons–Smith reaction. [Link]
  • Organic Chemistry Tutor.
  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
  • OrgoSolver.
  • NIH National Library of Medicine. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • The Analytical Scientist.
  • NIST. Cyclopropane, 1-ethyl-1-methyl-. NIST Chemistry WebBook. [Link]
  • Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.
  • PubChem. Cyclopropane, 1-ethyl-1-methyl-. [Link]
  • ResearchGate.
  • ResearchGate.
  • GL Sciences.
  • PubChem. cis-1-Ethyl-2-methylcyclopropane. [Link]

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removing unreacted starting material from 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Ethyl-1-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Introduction: The Challenge of Purity

This compound is a valuable, strained cyclic hydrocarbon. Its utility in synthetic chemistry and materials science is critically dependent on its purity. Contamination with unreacted starting materials or byproducts can interfere with subsequent reactions, alter material properties, and complicate analytical characterization. The most common route to this compound is the Simmons-Smith cyclopropanation, a robust but often messy reaction that necessitates a carefully planned purification strategy.[1][2][3] This guide will address the specific issues encountered when purifying the product from this reaction.

Part 1: Identifying the Likely Contaminants

The first step in any purification is to understand what you are trying to remove. The Simmons-Smith reaction typically involves the reaction of an alkene with an organozinc carbenoid, formed from diiodomethane and a zinc-copper couple.[1][4]

Common Synthetic Route: Simmons-Smith Reaction

  • Alkene: 2-Methyl-1-butene

  • Carbenoid Source: Diiodomethane (CH₂I₂)

  • Reagent: Zinc-Copper Couple (Zn(Cu))

Therefore, the primary contaminants in your crude product are likely to be:

  • Unreacted 2-methyl-1-butene.

  • Unreacted diiodomethane.

  • Inorganic byproducts such as zinc iodide (ZnI₂).

  • Residual solid zinc and copper metals.

The key to separating these compounds lies in their distinct physical properties.

Table 1: Physical Properties of Target Compound and Potential Contaminants

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound (Product) C₆H₁₂84.1657 °C[5]0.702[5]Insoluble
2-Methyl-1-butene (Alkene SM)C₅H₁₀70.1331 °C0.65Insoluble
Diiodomethane (Reagent)CH₂I₂267.84181 °C3.325Sparingly soluble
Zinc Iodide (Byproduct)ZnI₂319.22624 °C4.74Very soluble

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude reaction mixture is a cloudy, greyish slurry. How do I handle the initial cleanup?

A1: This is expected and is due to the heterogeneous nature of the zinc-copper couple and the formation of inorganic zinc salts.[4] A two-step workup is required before any distillation. First, filter the entire reaction mixture through a pad of Celite® or glass wool to remove the solid zinc and copper particles. Second, perform a liquid-liquid extraction.[6] Transfer the filtered organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the organozinc species, followed by a wash with water, and finally a wash with brine (saturated NaCl solution) to aid in separating the aqueous and organic layers. This aqueous workup will effectively remove the highly water-soluble zinc iodide byproduct.[7]

Q2: My GC-MS analysis shows an impurity with a shorter retention time than my product. What is it and how do I remove it?

A2: This is almost certainly the unreacted starting alkene, 2-methyl-1-butene. Its lower molecular weight and boiling point (31 °C) cause it to elute faster than your product (BP 57 °C) from a standard non-polar GC column.

The 26 °C difference in boiling points is sufficient for separation via fractional distillation .[8][9] A simple distillation will likely not be effective as the separation efficiency is too low for compounds with boiling points this close.[10] Using a fractionating column (e.g., a Vigreux or packed column) is essential to achieve the multiple theoretical plates needed for a clean separation.

Q3: After distillation, my product has a yellowish tint and my NMR shows a minor impurity. What should I do?

A3: A yellow tint often suggests a trace amount of iodine, possibly from the decomposition of the high-boiling diiodomethane. If distillation did not completely remove all impurities, or if you require exceptionally high purity (>99%), flash column chromatography is the recommended next step.[11][12]

This compound is a nonpolar hydrocarbon.[13] It will have very low affinity for a polar stationary phase like silica gel. This allows for a rapid and effective separation from any slightly more polar or much larger impurities. You can typically elute your product using 100% hexanes or petroleum ether, while impurities will either remain on the column or elute much later.[11]

Q4: Can I skip the distillation and go directly to chromatography?

A4: While possible, it is not recommended for large-scale purifications. Distillation is a superior technique for bulk removal of contaminants with significantly different boiling points.[14] Attempting to load a crude reaction mixture containing large amounts of low-boiling alkene and high-boiling diiodomethane directly onto a silica column can lead to poor separation, solvent wastage, and potential "cracking" of the silica bed due to heat from the exothermic adsorption of polar impurities. The best practice is to use distillation for bulk purification and chromatography for final "polishing" to achieve high purity.

Part 3: Detailed Purification Protocols

Protocol 1: Post-Reaction Workup and Extraction

Objective: To remove solid reagents and water-soluble inorganic byproducts from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Celite® 545 or glass wool

  • Diethyl ether or pentane

  • Saturated aqueous NH₄Cl solution

  • Deionized water

  • Saturated aqueous NaCl (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, Büchner funnel

Procedure:

  • Filtration: Set up a Büchner funnel with a pad of Celite® over filter paper. Wet the Celite® with the reaction solvent (e.g., diethyl ether).

  • Pour the crude reaction mixture through the Celite® pad to remove the solid zinc-copper couple. Wash the solids with a small amount of fresh solvent to recover any trapped product.

  • Extraction: Transfer the filtered liquid to a separatory funnel.

  • Add an equal volume of saturated aqueous NH₄Cl solution, shake gently, and vent frequently. Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, and again discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic phase. Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps together.

  • Concentration: Filter off the drying agent and concentrate the organic solution carefully using a rotary evaporator. Crucially, use a cold water bath (<10 °C) and do not apply strong vacuum to avoid co-evaporation of your volatile product. The resulting liquid is your crude, dry product ready for distillation.

Protocol 2: Purification by Fractional Distillation

Objective: To separate this compound from lower-boiling alkene and higher-boiling diiodomethane.

Materials:

  • Dry, crude product from Protocol 1

  • Distillation glassware, including a round-bottom flask, a fractionating column (e.g., 15-30 cm Vigreux column), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Heating mantle and stir bar.

  • Ice bath for the receiving flask.

Procedure:

  • Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude product and a stir bar in the distillation flask.

  • Heating: Begin heating the distillation flask gently while stirring.

  • Collect First Fraction (Alkene): The temperature will first stabilize at the boiling point of the unreacted alkene (~31 °C). Collect this first fraction in a receiving flask cooled in an ice bath. The distillation head temperature will drop after the alkene has been removed.

  • Collect Product Fraction: Increase the heating mantle temperature. The vapor temperature will rise and stabilize at the boiling point of this compound (~57 °C).[5] Switch to a clean, pre-weighed receiving flask and collect the liquid that distills at this constant temperature.

  • Stop Distillation: Once the majority of the product has been collected, the temperature may begin to rise again or fluctuate. At this point, stop the distillation to prevent higher-boiling impurities (like diiodomethane) from contaminating your product.

  • Analysis: Analyze the collected product fraction by GC-MS or ¹H NMR to confirm its purity.

Part 4: Visualization of Workflows

Purification Strategy Decision Tree

This diagram helps you choose the appropriate purification method based on your needs.

G start Crude Product (Post-Workup) distill Perform Fractional Distillation start->distill Always start here purity_check Purity Requirement? check_distill Is Purity Sufficient? distill->check_distill chrom Perform Flash Chromatography check_distill->chrom No / Need Higher Purity end_standard Standard Purity Product (~95-98%) check_distill->end_standard Yes end_high High-Purity Product (>99%) chrom->end_high

Caption: Decision tree for purification strategy.

Fractional Distillation Workflow

This diagram outlines the key stages of the fractional distillation protocol.

A 1. Assemble Apparatus B 2. Heat Gently A->B C 3. Collect Fore-run (Alkene @ ~31°C) B->C D 4. Collect Product Fraction (@ ~57°C) C->D E 5. Stop Distillation D->E F 6. Pure Product E->F

Caption: Step-by-step fractional distillation workflow.

References

  • University of Rochester, Department of Chemistry.
  • Stenutz, R. This compound. [Link]
  • PubChem. This compound.
  • University of Rochester, Department of Chemistry. How to Run a Flash Column. [Link]
  • Energy Education.
  • Wikipedia.
  • SafeLeaf.ca. What is Hydrocarbon Extraction?: A Complete Guide. [Link]
  • Google Patents. US20210261871A1 - Liquid/liquid extraction of hydrocarbons in bulk storage tanks.
  • Sorbent Technologies, Inc.
  • Cheméo. Chemical Properties of Cyclopropane, 1-ethyl-1-methyl- (CAS 53778-43-1). [Link]
  • Chemistry LibreTexts.
  • OrgoSolver.
  • SciELO. liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. [Link]
  • Wikipedia. Simmons–Smith reaction. [Link]
  • Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]
  • NIST. Cyclopropane, 1-ethyl-1-methyl-. NIST Chemistry WebBook. [Link]
  • lookchem. Cas 19781-68-1,CIS-1-ETHYL-2-METHYLCYCLOPROPANE. [Link]
  • Wikipedia.
  • Wikipedia. Liquid–liquid extraction. [Link]
  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
  • Biotage.
  • PSC. Liquid-liquid Extraction and Stripping. [Link]
  • Columbia University.
  • Wikipedia. Zinc–copper couple. [Link]
  • YouTube.
  • National Institutes of Health.
  • Google Patents.
  • University of Wisconsin-Madison. 9.11 Displacement Reactions of Zinc and Copper Metal. [Link]
  • Sciencemadness Discussion Board. zinc-copper couple. [Link]
  • Cheméo. Chemical Properties of Cyclopropane, 1-ethyl-2-methyl-, cis- (CAS 19781-68-1). [Link]
  • NIST. Cyclopropane, 1-ethyl-1-methyl-. NIST Chemistry WebBook. [Link]
  • Quora. How to separate copper from a mixture of copper and zinc powder. [Link]
  • Wikipedia.
  • ACS Publications.
  • ChemRxiv.
  • Master Organic Chemistry.

Sources

Technical Support Center: Synthesis of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating byproduct formation. Here, we combine established chemical principles with practical, field-tested insights to ensure the integrity of your experimental outcomes.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and materials due to the unique conformational and electronic properties conferred by the strained cyclopropyl ring. Its synthesis, while conceptually straightforward, can be accompanied by the formation of various byproducts that may complicate purification and reduce yields. This guide will primarily focus on two prevalent synthetic routes: the Simmons-Smith reaction and the Kulinkovich reaction, providing detailed troubleshooting for common issues encountered during these procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most widely employed methods are the Simmons-Smith reaction, which involves the cyclopropanation of an alkene, and the Kulinkovich reaction, which utilizes an ester as the starting material. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I'm observing a peak in my GC-MS that I suspect is a byproduct. What are the likely culprits in a Simmons-Smith synthesis?

In a Simmons-Smith reaction starting from 2-methyl-1-butene, potential byproducts include:

  • Unreacted Starting Material: Incomplete reaction is a common cause of "byproduct" peaks.

  • Isomeric Alkenes: The reaction conditions can sometimes cause isomerization of the starting alkene.

  • Polymerization Products: Under certain conditions, the carbene intermediate can lead to the formation of polymethylene.

  • Alkene Dimers: Side reactions between alkene molecules can also occur.

Q3: My Kulinkovich reaction has a lower than expected yield, and I see gaseous evolution. What could be the issue?

The Kulinkovich reaction is known to produce ethene gas as a byproduct of the β-hydride elimination from the diethyltitanium intermediate.[1] Excessive gas evolution could indicate that this side reaction is more prevalent than the desired cyclopropanation, potentially due to suboptimal reaction temperature or reagent stoichiometry.[2]

Q4: How can I distinguish between this compound and its isomeric alkene byproducts using NMR?

The protons on a cyclopropane ring exhibit a characteristic upfield shift in ¹H NMR spectra, typically appearing between 0 and 1 ppm due to the ring's diamagnetic anisotropy.[3] This is a key diagnostic feature that distinguishes them from the vinylic protons of alkenes, which resonate much further downfield (typically 4.5-6.5 ppm).

Troubleshooting Guides

Simmons-Smith Reaction Troubleshooting
Observed Issue Potential Cause(s) Suggested Action(s)
Low yield of this compound Incomplete reaction; Isomerization of starting alkene; Formation of polymethylene.Optimize reaction time and temperature; Use freshly prepared, high-purity reagents; Ensure efficient stirring.
Multiple peaks in GC-MS close to the product peak Presence of isomeric C6H12 alkenes.Analyze the fragmentation patterns in the mass spectra to identify the specific isomers. Adjust GC temperature program for better separation.
Broad peaks in NMR spectrum Presence of paramagnetic impurities (e.g., residual zinc salts).Filter the crude reaction mixture through a short plug of silica gel before NMR analysis.
Kulinkovich Reaction Troubleshooting
Observed Issue Potential Cause(s) Suggested Action(s)
Low yield and significant gas evolution Predominance of β-hydride elimination leading to ethene formation.[1]Carefully control the reaction temperature (lower temperatures often favor cyclopropanation); Optimize the stoichiometry of the Grignard reagent and titanium alkoxide.
Formation of a high molecular weight, non-volatile byproduct Polymerization initiated by the titanium reagent.Ensure the reaction is performed under an inert atmosphere to prevent side reactions with oxygen or moisture.
Complex mixture of products observed by GC-MS Side reactions of the Grignard reagent (e.g., addition to the ester starting material).Add the Grignard reagent slowly to the reaction mixture to maintain a low concentration.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

This protocol outlines a general method for the analysis of volatile organic compounds, adaptable for identifying byproducts in your reaction mixture.[4][5]

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • If the reaction solvent is not volatile (e.g., high-boiling ether), perform a liquid-liquid extraction with a volatile solvent like diethyl ether or pentane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (typically 1-10 ppm) in the same volatile solvent.

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-300.

  • Data Analysis:

    • Compare the retention times and mass spectra of the peaks in your sample to a spectral library (e.g., NIST) for tentative identification.

    • For definitive identification, synthesize or purchase authentic standards of suspected byproducts and analyze them under the same GC-MS conditions.

Protocol 2: NMR Sample Preparation for Reaction Monitoring

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[6][7]

  • Sample Quenching and Extraction:

    • Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding a few drops of a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reactions).

    • Extract the organic components with a deuterated solvent (e.g., CDCl₃). This minimizes the presence of protonated solvent signals in the spectrum.

    • Pass the organic layer through a small plug of cotton or glass wool in a Pasteur pipette to remove any solid particles.

  • NMR Tube Preparation:

    • Transfer the filtered solution to a clean, dry NMR tube.

    • The sample height should be approximately 4-5 cm.[6]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Pay close attention to the upfield region (0-1 ppm) for the characteristic signals of the cyclopropyl protons and the downfield region (4.5-6.5 ppm) for potential alkene byproducts.

    • For more detailed structural information, acquire a ¹³C NMR spectrum.

Visualizations

Simmons-Smith Reaction Pathway and Potential Byproducts

cluster_0 Simmons-Smith Reaction cluster_1 Potential Byproducts 2-methyl-1-butene 2-methyl-1-butene This compound This compound 2-methyl-1-butene->this compound Desired Path Isomeric_Alkenes Isomeric Alkenes (e.g., 2-methyl-2-butene) 2-methyl-1-butene->Isomeric_Alkenes Isomerization CH2I2, Zn(Cu) CH2I2, Zn(Cu) CH2I2, Zn(Cu)->this compound Polymethylene Polymethylene CH2I2, Zn(Cu)->Polymethylene Side Reaction

Caption: Simmons-Smith reaction pathway and potential byproducts.

Kulinkovich Reaction Pathway and Key Side Reaction

cluster_0 Kulinkovich Reaction cluster_1 Key Side Reaction Ester Propanoic Ester 1-Ethyl-1-methylcyclopropanol 1-Ethyl-1-methylcyclopropanol Ester->1-Ethyl-1-methylcyclopropanol Desired Path EtMgBr, Ti(OiPr)4 EtMgBr, Ti(OiPr)4 EtMgBr, Ti(OiPr)4->1-Ethyl-1-methylcyclopropanol Ethene Ethene EtMgBr, Ti(OiPr)4->Ethene β-Hydride Elimination This compound This compound 1-Ethyl-1-methylcyclopropanol->this compound Reduction

Caption: Kulinkovich reaction pathway and a key side reaction.

Troubleshooting Workflow for Unexpected GC-MS Peaks

Start Unexpected Peak in GC-MS Check_Retention_Time Compare Retention Time to Starting Material Start->Check_Retention_Time Match Peak is Unreacted Starting Material Check_Retention_Time->Match Match No_Match Analyze Mass Spectrum Check_Retention_Time->No_Match No Match Library_Search Perform Library Search (e.g., NIST) No_Match->Library_Search Tentative_ID Tentative Byproduct ID Library_Search->Tentative_ID Confirm_ID Confirm with Authentic Standard Tentative_ID->Confirm_ID Confirmed Byproduct Confirmed Confirm_ID->Confirmed Optimize Optimize Reaction Conditions Confirmed->Optimize

Caption: Troubleshooting workflow for unexpected GC-MS peaks.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia. [Link]
  • Organomation.
  • ESS Laboratory. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
  • Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]
  • MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Molecules. [Link]
  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]
  • Whitman College. GCMS Section 6.9.4. [Link]
  • Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
  • Iowa State University. NMR Sample Preparation.
  • YouTube. How to prepare a sample for NMR. [Link]
  • Wikipedia. Kulinkovich reaction. [Link]
  • ACS Green Chemistry Institute.
  • Wikipedia. Simmons–Smith reaction. [Link]
  • PubMed. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
  • NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
  • Marquette University. Synthesis of cyclopropane containing natural products.
  • YouTube.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Scribd.
  • OrgoSolver.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Ethyl-1-methylcyclopropane. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, detailed experimental protocols, and robust troubleshooting advice to ensure a successful, safe, and scalable synthesis campaign. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.

Introduction

This compound is a simple yet sterically hindered tri-substituted cyclopropane. Its synthesis, particularly at scale, presents unique challenges. The most common route involves the cyclopropanation of 2-methyl-1-butene, a volatile and flammable starting material. Key challenges in this process include managing the reactivity of organometallic reagents, overcoming steric hindrance that can lead to low yields, and purifying a low-boiling, non-polar product from reaction byproducts and solvents. This guide will focus on the most reliable and scalable method: the Furukawa-modified Simmons-Smith reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: For unfunctionalized, sterically hindered alkenes like 2-methyl-1-butene, the Furukawa-modified Simmons-Smith reaction is the most recommended method for scalability and reliability.[1][2] This modification uses a homogeneous solution of diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), which offers better control and typically higher yields compared to the traditional heterogeneous zinc-copper couple.[3] The reaction is stereospecific, preserving the alkene geometry in the final product.[4][5]

Q2: What are the primary safety concerns when running this reaction at scale?

A2: The primary hazards are associated with the reagents:

  • Diethylzinc (Et₂Zn): It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[3] It also reacts violently with water. All manipulations must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and Schlenk line or glovebox techniques.

  • Diiodomethane (CH₂I₂): It is a dense, toxic liquid that can cause severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and eye protection.

  • 2-Methyl-1-butene: This is a highly volatile and flammable liquid.

Q3: Can I use the classic Simmons-Smith reaction (Zn-Cu couple) instead of the Furukawa modification?

A3: Yes, but it may be less efficient and harder to scale up. The classic method uses a heterogeneous mixture of a zinc-copper couple, and its activity can be inconsistent. The Furukawa modification, using soluble diethylzinc, provides a more reproducible and controlled reaction environment, which is crucial for scaling up.[1][2]

Q4: My reaction is very slow or gives a low yield. What are the likely causes?

A4: Low reactivity is a common issue with trisubstituted alkenes due to steric hindrance.[6] Key factors include:

  • Reagent Quality: Ensure your diethylzinc is not degraded and your diiodomethane is pure.

  • Temperature: While the reaction is typically run at or below room temperature, gentle heating (e.g., to 40°C) can sometimes overcome the activation barrier for hindered alkenes.

  • Reaction Time: These reactions can be slow and may require extended stirring (12-24 hours) to reach completion.

  • Moisture: Trace amounts of water will quench the diethylzinc, inactivating the reagent.

Q5: How can I effectively purify the final product?

A5: this compound is a volatile, non-polar hydrocarbon with a boiling point of approximately 56-57°C. This makes it challenging to separate from common solvents like diethyl ether (b.p. 34.6°C) or dichloromethane (b.p. 40°C).

  • Fractional Distillation: This is the most practical method for purification at scale. A distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary to achieve good separation from the solvent and any unreacted alkene.

  • Preparative Gas Chromatography (GC): For obtaining very high purity material on a smaller scale, preparative GC is an excellent option.

Detailed Experimental Protocol: Furukawa-Modified Simmons-Smith Reaction

This protocol describes the synthesis of this compound from 2-methyl-1-butene on a laboratory scale, with considerations for scale-up.

Reagents & Equipment
Reagent/EquipmentPurposeKey Considerations
2-Methyl-1-buteneAlkene SubstrateHighly volatile and flammable. Use a high-purity grade.
Diethylzinc (Et₂Zn)Carbenoid PrecursorPyrophoric. Must be handled under an inert atmosphere. Typically used as a solution in hexanes or toluene.
Diiodomethane (CH₂I₂)Methylene SourceToxic and dense. Store protected from light. Use freshly distilled or high-purity grade.
Anhydrous Dichloromethane (DCM)SolventMust be thoroughly dried (e.g., over CaH₂) and deoxygenated. Non-coordinating solvents are preferred.[5]
Saturated aq. NH₄ClQuenching AgentUsed for the safe and controlled decomposition of excess organozinc reagents.
Schlenk Flasks & Gas-tight SyringesInert Atmosphere EquipmentEssential for safely handling pyrophoric diethylzinc.
Fractional Distillation SetupPurificationVigreux or packed column, condenser, and receiving flask.
Step-by-Step Procedure
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Charging the Flask: Under a positive pressure of inert gas, charge the flask with 2-methyl-1-butene (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution). Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition:

    • Charge the dropping funnel with a solution of diethylzinc (1.5 eq, e.g., 1.0 M in hexanes) via cannula or a gas-tight syringe.

    • Add the diethylzinc solution dropwise to the stirred alkene solution at 0°C over 30 minutes.

    • In a separate, dry syringe, take up diiodomethane (1.5 eq). Add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. Scientist's Note: A mild exotherm may be observed during the addition of diiodomethane as the active zinc carbenoid, (iodomethyl)zinc iodide, is formed.

  • Reaction: After the additions are complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by taking small, quenched aliquots for GC analysis to observe the disappearance of the starting alkene.

  • Workup (Quenching):

    • Cool the reaction mixture back down to 0°C.

    • CAUTION: Quench the reaction very slowly and carefully by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise. Vigorous gas evolution (ethane) will occur. Ensure adequate ventilation and headspace in the flask.

    • Once gas evolution ceases, transfer the mixture to a separatory funnel.

  • Extraction & Isolation:

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and store the crude product solution cold to minimize evaporation.

  • Purification:

    • Carefully concentrate the solution using a rotary evaporator with a chilled water bath to remove the bulk of the dichloromethane. Do not concentrate to dryness , as the product is volatile.

    • Purify the remaining liquid by fractional distillation. Collect the fraction boiling at approximately 56-57°C.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Assemble under inert gas (Ar/N2) A->B C Charge flask with 2-methyl-1-butene and anhydrous DCM B->C D Cool to 0°C C->D E Add Et2Zn solution dropwise D->E F Add CH2I2 dropwise E->F G Stir at RT for 12-24h F->G H Cool to 0°C and quench with sat. aq. NH4Cl G->H I Extract with DCM H->I J Wash with NaHCO3 and brine I->J K Dry over MgSO4 J->K L Fractional Distillation K->L M Pure this compound L->M

Caption: Scalable workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

G Start Problem: Low or No Conversion Cause1 Cause: Reagent Inactivation (Moisture/Air) Start->Cause1 Check Reagent Handling Cause2 Cause: Low Reactivity (Steric Hindrance) Start->Cause2 Check Reaction Conditions Cause3 Cause: Impure Reagents Start->Cause3 Check Reagent Quality Solution1 Solution: - Use freshly dried/distilled solvents. - Ensure inert atmosphere is maintained. - Titrate Et2Zn solution before use. Cause1->Solution1 Solution2 Solution: - Increase reaction time (up to 48h). - Gently increase temperature (e.g., 40°C). - Use a slight excess of reagents (1.8-2.0 eq). Cause2->Solution2 Solution3 Solution: - Use freshly opened Et2Zn. - Distill CH2I2 before use. Cause3->Solution3

Caption: Decision tree for troubleshooting low conversion.

Problem: Low Yield after Workup

  • Possible Cause: Loss of volatile product during solvent removal or transfer.

    • Solution: Always use a chilled bath on your rotary evaporator. Avoid concentrating the solution to a small volume before distillation. Perform extractions and transfers efficiently to minimize evaporation time. It is often better to distill from a larger volume of solvent than to risk losing the product during concentration.

  • Possible Cause: Inefficient fractional distillation.

    • Solution: Ensure your distillation column is well-insulated and has sufficient theoretical plates. Distill the mixture slowly to allow for proper vapor-liquid equilibrium to be established at each stage of the column. A fast distillation will lead to poor separation.

Problem: Formation of a White Precipitate During Reaction

  • Possible Cause: This is often zinc iodide (ZnI₂), a byproduct of the reaction. Its formation is normal.

    • Solution: No action is needed during the reaction. The precipitate will be dissolved and removed during the aqueous workup.

Problem: Side Product Formation

  • Possible Cause: Insertion of the zinc carbenoid into the solvent or reaction with trace impurities. While less common with DCM, it is a possibility. Another potential byproduct is the Wurtz coupling product from diiodomethane.

    • Solution: Ensure high-purity, dry solvents and reagents. Monitor the reaction by GC to identify any significant, unknown peaks. If side products have similar boiling points to the desired product, preparative GC may be required for final purification.

References

  • Simmons–Smith reaction - Wikipedia. Wikipedia. [Link]
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
  • Simmons-Smith Reaction - NROChemistry. NROChemistry. [Link]
  • Simmons-Smith Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Simmons-Smith Cyclopropanation Reaction. Wiley Online Library. [Link]
  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal c
  • Cyclopropanation of Alkenes - Master Organic Chemistry. Master Organic Chemistry. [Link]
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
  • Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. OrgoSolver. [Link]
  • Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes - ACS Publications.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH.

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effect of solvent on 1-Ethyl-1-methylcyclopropane synthesis efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Ethyl-1-methylcyclopropane

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the challenges associated with the cyclopropanation of 2-methyl-1-pentene, a common route to the target molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

The primary method for this synthesis is the Simmons-Smith reaction, a reliable procedure for converting alkenes into cyclopropanes.[1][2][3] This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group across the double bond of the alkene.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended and most reliable method for synthesizing this compound?

A1: The most common and effective method is the Simmons-Smith cyclopropanation of 2-methyl-1-pentene.[1] This reaction utilizes a zinc carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)), to stereospecifically add a methylene group across the double bond.[1][4] A popular and often more reactive variation is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][2]

Q2: Why is solvent selection so critical for the efficiency of the Simmons-Smith reaction?

A2: Solvent choice is paramount due to the electrophilic nature of the zinc carbenoid intermediate and the Lewis acidity of the zinc reagent.[5] The rate of the Simmons-Smith reaction is inversely proportional to the basicity of the solvent.[5] Basic, coordinating solvents can complex with the zinc species, reducing its reactivity and slowing down or even inhibiting the cyclopropanation.[6] Therefore, non-basic, non-coordinating solvents are strongly recommended.[5][6]

Q3: Which solvents are recommended for the synthesis of this compound via the Simmons-Smith reaction?

A3: The preferred solvents are non-basic and capable of stabilizing the reactants and intermediates.[5] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used and recommended solvents for this reaction.[5] Ethereal solvents can also be used, but may be less optimal than halogenated hydrocarbons.

Q4: Can I use ethereal solvents like diethyl ether or tetrahydrofuran (THF)?

A4: While ethereal solvents are sometimes used in organometallic reactions, they are generally considered less ideal for the Simmons-Smith reaction compared to non-coordinating solvents like DCM.[6][7] The basicity of ethers can lead to a decreased reaction rate by coordinating with the zinc carbenoid.[5] However, in some cases, particularly with specific substrates or modified reagents, they may be employed. Careful optimization is necessary if you choose to use an ethereal solvent.

Q5: Are there any known side reactions I should be aware of?

A5: Side reactions in the Simmons-Smith reaction are generally infrequent.[6] However, potential issues can arise. One possibility is the methylation of heteroatoms if your substrate contains them, due to the electrophilicity of the zinc carbenoid.[1] Additionally, if the reaction is not properly quenched, unreacted reagents can complicate purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low to No Product Formation

Potential Causes & Solutions:

  • Inactive Zinc-Copper Couple: The activity of the Zn(Cu) couple is crucial for the formation of the zinc carbenoid.

    • Solution: Ensure the zinc-copper couple is freshly prepared and activated. Activation can be enhanced using methods like ultrasonication.[8][9]

  • Poor Quality of Diiodomethane: Diiodomethane can degrade over time, leading to lower yields.

    • Solution: Use freshly distilled or high-purity diiodomethane for the reaction.[8]

  • Presence of Moisture: Organozinc reagents are highly sensitive to moisture.

    • Solution: All glassware must be oven-dried or flame-dried prior to use. The reaction should be conducted under an inert atmosphere, such as argon or nitrogen.[8] Anhydrous solvents are essential.

  • Insufficient Reagent: An inadequate amount of the cyclopropanating agent will result in incomplete conversion.

    • Solution: It is advisable to use a slight excess (e.g., 1.5-2.0 equivalents) of the Simmons-Smith reagent.[8]

Issue 2: Incomplete Conversion / Recovery of Starting Material

Potential Causes & Solutions:

  • Sub-optimal Solvent Choice: As discussed, the use of basic or coordinating solvents can significantly hinder the reaction rate.

    • Solution: Switch to a non-basic, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5][6] If you are already using one of these, ensure it is anhydrous.

  • Short Reaction Time: Some cyclopropanation reactions can be slow to reach completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Allow the reaction to proceed for a longer duration if necessary; some reactions may require up to 24 hours.[8]

  • Low Reaction Temperature: While the reaction is often initiated at a low temperature, it may require warming to proceed at a reasonable rate.

    • Solution: After the initial addition of reagents at a lower temperature (e.g., 0 °C), consider allowing the reaction to slowly warm to room temperature and stir for several hours.[6]

Issue 3: Difficulty in Product Purification

Potential Causes & Solutions:

  • Persistent Zinc Salts: Zinc iodide (ZnI₂) is a byproduct of the reaction and can sometimes complicate the workup.

    • Solution: A standard workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This will help to dissolve the zinc salts. Subsequent extraction with an organic solvent and washing of the organic layer should remove most of the inorganic byproducts.

  • Unreacted Diiodomethane: Due to its high boiling point, removing excess diiodomethane can be challenging.

    • Solution: Careful purification by flash column chromatography on silica gel is typically effective.

Solvent Effects on this compound Synthesis

The choice of solvent has a significant impact on the efficiency of the Simmons-Smith reaction. Below is a summary of expected outcomes with different solvent classes.

Solvent ClassRecommended SolventsEffect on Reaction EfficiencyRationale
Halogenated Hydrocarbons Dichloromethane (DCM), 1,2-Dichloroethane (DCE)High These are non-basic, non-coordinating solvents that effectively solvate the reactants without interfering with the zinc carbenoid's reactivity.[5][6]
Ethereal Solvents Diethyl ether (Et₂O), Tetrahydrofuran (THF)Moderate to Low These solvents are basic and can coordinate with the zinc species, which decreases the rate of the reaction.[5] Their use may lead to lower yields and longer reaction times.
Protic Solvents Alcohols (e.g., Methanol, Ethanol), WaterVery Low to None These solvents will rapidly quench and decompose the organozinc carbenoid reagent. They are incompatible with the reaction conditions.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Low These are basic solvents that will strongly coordinate with the zinc reagent, significantly inhibiting its reactivity.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of 2-methyl-1-pentene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-methyl-1-pentene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu))

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Experimental Workflow:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried round-bottom flask, add the zinc-copper couple under an inert atmosphere. Add anhydrous DCM to the flask.

  • Reagent Addition: Add diiodomethane to the suspension. Then, add a solution of 2-methyl-1-pentene in anhydrous DCM dropwise to the mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

Simmons-Smith Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Simmons-Smith reaction, involving the formation of the zinc carbenoid followed by its concerted addition to the alkene.

Simmons_Smith_Mechanism cluster_carbenoid_formation Step 1: Carbenoid Formation cluster_cyclopropanation Step 2: Cyclopropanation Zn_Cu Zn(Cu) Carbenoid ICH₂ZnI Zn_Cu->Carbenoid Insertion CH2I2 CH₂I₂ CH2I2->Carbenoid TS Butterfly Transition State Carbenoid->TS Alkene 2-methyl-1-pentene Alkene->TS Product This compound TS->Product Byproduct ZnI₂ TS->Byproduct

Caption: The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, which then reacts with the alkene in a concerted fashion through a "butterfly" transition state to yield the cyclopropane product.[4][6][10]

References

  • NROChemistry. Simmons-Smith Reaction.
  • Ansari, F. L., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7521.
  • Rzepa, H. (2014). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog.
  • Organic Chemistry Portal. Simmons-Smith Reaction.
  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes.
  • Ferreira, V. F., et al. (2015). Zinc, Lithium and Magnesium Carbenoids: Chemical Properties and Relevant Applications in Organic Synthesis. Journal of the Brazilian Chemical Society, 26(9), 1741-1772.
  • Wikipedia. Simmons–Smith reaction.
  • Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
  • Organic Syntheses. Cyclopropanol, 1-ethoxy-.
  • NIST. Cyclopropane, 1-ethyl-1-methyl-.
  • Charette, A. B., et al. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[5][6]-Sigmatropic Rearrangement Reactions. The Journal of Organic Chemistry, 75(4), 1244–1250.
  • de la Torre, A., et al. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 25(60), 13685-13689.
  • Ghorbani, F., et al. (2016). A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved?. ACS Omega, 1(4), 629–637.
  • University of Rochester. TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
  • Stalke, D., et al. (2016). Stability and reactivity control of carbenoids: recent advances and perspectives. Chemical Society Reviews, 45(18), 4978-5000.
  • Sato, T., et al. (2001). An Alternative, Highly Stereocontrolled Synthesis of Trisubstituted Cyclopropane Derivatives from Methyl Bis(tributylstannyl)propionate. The Journal of Organic Chemistry, 66(23), 7727–7735.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • YouTube. (2018). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET.
  • Marquette University. Synthesis of cyclopropane containing natural products.
  • MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Stenutz. This compound.
  • NIST. Cyclopropane, 1-ethyl-1-methyl-.
  • Google Patents. US20100076242A1 - Method of preparing 1-methylcyclopropene and applying the same to plants.
  • UCL Discovery. The Generation and Reactivity of Organozinc Carbenoids.
  • Organic Syntheses. 10.
  • Reddit. (2021). First time synthesis, first time work-up and purification.
  • PubChem. Cyclopropane, 1-ethyl-1-methyl-.
  • Cheméo. Chemical Properties of Cyclopropane, 1-ethyl-1-methyl- (CAS 53778-43-1).

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Technical Support Center: Catalyst Deactivation in Catalytic Cyclopropanation of 1-Pentene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and troubleshooting catalyst deactivation during the catalytic cyclopropanation of 1-pentene. The information is structured to offer both quick-reference FAQs and in-depth troubleshooting workflows, grounded in established scientific principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation in this specific reaction, providing concise, scientifically-grounded answers.

Q1: What are the most common catalysts used for the cyclopropanation of 1-pentene and what are their typical deactivation pathways?

A1: The most prevalent catalysts fall into two main categories: homogeneous and heterogeneous.

  • Homogeneous Catalysts: Rhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective for the cyclopropanation of olefins using diazo compounds.[1][2][3] Deactivation of these catalysts can occur through several pathways. One significant issue is the potential for side reactions with the diazo reagent or impurities, leading to the formation of inactive rhodium species. Additionally, under certain conditions, the catalyst can be sensitive to the presence of coordinating species that block the active site.

  • Heterogeneous Catalysts: Copper-based catalysts are also widely used and offer the advantage of easier separation from the reaction mixture. Deactivation of heterogeneous catalysts can be more complex and may involve:

    • Coke Formation: The deposition of carbonaceous material (coke) on the catalyst surface can physically block active sites, leading to a decrease in activity.[4] This is a common issue in hydrocarbon processing.[4] High temperatures and the presence of olefins can accelerate coke formation.[4]

    • Leaching: The active metal can dissolve or "leach" from the solid support into the reaction medium.[5][6][7][8][9] This not only deactivates the heterogeneous catalyst but can also lead to contamination of the product.[7]

    • Poisoning: Impurities in the feedstock, such as sulfur or halide compounds, can irreversibly bind to the active sites of the catalyst, rendering them inactive.[10]

Q2: My reaction starts with a high conversion rate, but it quickly slows down or stops completely. What is the likely cause?

A2: A rapid decline in catalytic activity is a classic symptom of catalyst deactivation. The most probable causes include:

  • Catalyst Poisoning: This is often the culprit for a sudden loss of activity. Even trace amounts of impurities in your 1-pentene, solvent, or diazo reagent (if used) can act as potent poisons.

  • Mechanism-Based Inactivation: In some systems, particularly with biocatalysts like engineered P450 enzymes, the reactive carbene intermediate can undergo side reactions with the catalyst itself, leading to its inactivation.[11]

  • Rapid Coke Formation: Under harsh reaction conditions (e.g., high temperature), rapid coke deposition can quickly encapsulate the active sites.[4]

Q3: I am observing a decrease in the selectivity of my cyclopropanation reaction over time. What could be happening?

A3: A loss of selectivity can be linked to changes in the catalyst's active sites.

  • Coke formation can alter the steric and electronic environment of the active sites, leading to the formation of undesired by-products.[4]

  • Leaching of the active metal from a heterogeneous catalyst can result in a homogeneous catalytic species in the solution, which may have different selectivity compared to the supported catalyst.[5]

  • Structural changes in the catalyst due to thermal stress or chemical attack can also lead to a loss of the specific active site geometry required for high selectivity.

Q4: Can a deactivated catalyst be regenerated? If so, how?

A4: Catalyst regeneration is often possible, but the method depends on the deactivation mechanism.

  • Coke Removal: Coke can typically be removed by controlled oxidation (burning off the carbon) in a stream of air or a mixture of an inert gas and oxygen. The temperature and oxygen concentration must be carefully controlled to avoid damaging the catalyst structure.

  • Reactivation after Leaching: In some cases of deactivation by reduction of the active metal (e.g., Pd(II) to Pd(0)), re-oxidation using an appropriate oxidizing agent can restore activity.[12][13] For instance, treatment with benzoquinone has been shown to reactivate some palladium catalysts.[13]

  • Poisoned Catalysts: Regeneration of poisoned catalysts is often difficult or impossible, as the poison may be strongly and irreversibly bound to the active sites. In such cases, replacing the catalyst is usually the only option.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the catalytic cyclopropanation of 1-pentene.

Problem Potential Causes Troubleshooting Steps & Corrective Actions
Low or No Conversion 1. Inactive Catalyst2. Catalyst Poisoning3. Incorrect Reaction Conditions1. Verify Catalyst Activity: - Test the catalyst with a known reactive substrate under standard conditions. - Ensure the catalyst has been properly activated if required by the protocol.2. Check for Impurities: - Purify all reagents (1-pentene, solvent, diazo compound) prior to use. Methods include distillation, passing through a column of activated alumina, or using a commercial purification system. - Analyze reagents for common poisons like sulfur, water, or oxygen.3. Optimize Reaction Conditions: - Verify the reaction temperature, pressure, and stirring rate are as specified in the protocol. - For reactions sensitive to air or moisture, ensure proper inert atmosphere techniques are used.
Gradual Decrease in Activity 1. Coke Formation2. Catalyst Leaching3. Thermal Degradation1. Address Coke Formation: - Lower the reaction temperature if possible.[4] - Consider using a feedstock with lower olefin concentration to reduce the rate of coke deposition.[4] - Implement a regeneration cycle involving controlled oxidation to remove coke.2. Investigate Leaching: - Analyze the reaction mixture for the presence of the active metal using techniques like ICP-MS or AAS. - If leaching is confirmed, consider modifying the catalyst support or using a different solvent to improve metal retention.3. Mitigate Thermal Degradation: - Operate at the lowest effective temperature. - Ensure uniform heating to avoid localized "hot spots" in the reactor.
Loss of Selectivity 1. Changes to Active Sites2. Mass Transfer Limitations1. Characterize the Catalyst: - Use techniques like TEM, XRD, or chemisorption to investigate changes in the catalyst's morphology, crystal structure, and active site distribution after the reaction. - If coke is present, it can alter the shape selectivity of the catalyst.2. Address Mass Transfer: - Increase the stirring rate to ensure good mixing and minimize concentration gradients near the catalyst surface. - If using a packed bed reactor, ensure uniform flow distribution.

Part 3: Experimental Protocols & Visualizations

Troubleshooting Workflow for Catalyst Deactivation

The following flowchart outlines a systematic approach to diagnosing and resolving catalyst deactivation issues.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Diagnostics cluster_2 Deactivation Mechanism Investigation cluster_3 Solution Implementation cluster_4 Verification Problem Low Conversion or Loss of Selectivity Check_Conditions Verify Reaction Conditions (Temp, Pressure, Purity) Problem->Check_Conditions Analyze_Catalyst_Fresh Characterize Fresh Catalyst (Baseline) Problem->Analyze_Catalyst_Fresh Analyze_Catalyst_Spent Characterize Spent Catalyst (TEM, TGA, XRD) Check_Conditions->Analyze_Catalyst_Spent If conditions are correct Poisoning_Test Spiking Experiment with Potential Poisons Check_Conditions->Poisoning_Test If impurity is suspected Analyze_Catalyst_Fresh->Analyze_Catalyst_Spent Regenerate Catalyst Regeneration (e.g., Calcination) Analyze_Catalyst_Spent->Regenerate Coke or Reducible Species Modify_Conditions Modify Reaction Conditions (e.g., Lower Temp) Analyze_Catalyst_Spent->Modify_Conditions Sintering or Phase Change New_Catalyst Synthesize/Purchase New Catalyst Analyze_Catalyst_Spent->New_Catalyst Irreversible Deactivation Analyze_Reaction_Mixture Analyze Reaction Mixture (ICP-MS for Leaching) Analyze_Reaction_Mixture->Modify_Conditions Leaching Detected Purify_Reagents Improve Reagent Purification Poisoning_Test->Purify_Reagents Poison Identified Verify_Performance Re-run Reaction and Monitor Performance Regenerate->Verify_Performance Modify_Conditions->Verify_Performance Purify_Reagents->Verify_Performance New_Catalyst->Verify_Performance

Caption: Troubleshooting workflow for catalyst deactivation.

Protocol for Catalyst Regeneration (Coke Removal)

Objective: To remove carbonaceous deposits (coke) from a deactivated heterogeneous catalyst.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature and gas flow control

  • Source of dry, oil-free air

  • Source of an inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Purge: Place the deactivated catalyst in the tube furnace. Purge the system with an inert gas at a low flow rate for 15-30 minutes at room temperature to remove any residual hydrocarbons.

  • Ramp to Initial Temperature: While maintaining the inert gas flow, slowly ramp the temperature to 150-200 °C and hold for 30 minutes to desorb any physisorbed species.

  • Controlled Oxidation: Gradually introduce a controlled amount of air into the inert gas stream (e.g., starting with 1-2% air).

  • Temperature Ramp: Slowly increase the furnace temperature. A typical ramp rate is 1-5 °C/min. The final temperature will depend on the nature of the coke and the thermal stability of the catalyst, but is often in the range of 400-600 °C.

  • Hold at Final Temperature: Once the final temperature is reached, maintain it until the coke has been completely combusted. This can be monitored by analyzing the off-gas for CO₂.

  • Cool Down: Once regeneration is complete, switch off the air supply and cool the furnace to room temperature under a flow of inert gas.

  • Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-adsorption of atmospheric contaminants.

Safety Note: The oxidation of coke is an exothermic process. Careful control of the oxygen concentration and temperature ramp rate is crucial to avoid a temperature runaway, which could damage the catalyst.

References

  • Arnold, F. H. (2017). Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes.
  • Patsnap. (2025). What is coke formation on catalysts and how is it minimized?.
  • Charette, A. B., & Lebel, H. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
  • Google Patents. (2005).
  • Bäckvall, J.-E., & Szabó, K. J. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Szabó, K. J., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. DiVA portal. [Link]
  • Miller, A. J. M. (2020). Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability. University of North Carolina at Chapel Hill Department of Chemistry. [Link]
  • Wender, P. A., & Gulevich, A. V. (2022). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. Journal of the American Chemical Society, 144(1), 394–405. [Link]
  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals.
  • Wikipedia. (n.d.). Cyclopropanation.
  • Ananikov, V. P. (2020). The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. MDPI. [Link]
  • Ananikov, V. P. (2021). Understanding Active Species in Catalytic Transformations: from Molecular Catalysis to Nanoparticles, Leaching, “Cocktails” of Catalysts and Dynamic Systems.
  • Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester. [Link]
  • Redón, R. (2014). Leaching in Metal Nanoparticle Catalysis.
  • Redón, R., Peña, N. G. G., & Crescencio, F. R. (2014). Leaching in metal nanoparticle catalysis. Recent Patents on Nanotechnology, 8(1), 31–51. [Link]
  • Lebel, H. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
  • Zhang, X. P. (2014). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]
  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations.
  • Zhang, X. P. (2014). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
  • Ge, B., & Zhang, J. (2011). Coke Formation on Pt–Sn/Al2O3 Catalyst in Propane Dehydrogenation: Coke Characterization and Kinetic Study.
  • Wu, T., & Lei, Y. (2020). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology, 6(11), 3046–3055. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Herraiz, A. G. (2022, March 5). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. [Link]
  • Sun, J. (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst.
  • Rovis, T. (2020). Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation.
  • Medlin, J. W. (2022). Insights into Catalytic Oxidative Reaction Mechanisms of Pentane on the Ru(0001) Surface. [Link]
  • You, S.-L. (2022). A Desymmetric Dearomatization Cyclopropanation of [2.2]Paracyclophane. CCS Chemistry. [Link]
  • Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal. [Link]
  • Davies, H. M. L. (2019). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.

Sources

Technical Support Center: Quantification of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 1-Ethyl-1-methylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the analysis of this volatile compound. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure scientifically sound and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Method Development & Optimization

Question 1: What are the recommended primary analytical methods for quantifying this compound?

For the quantification of a volatile organic compound (VOC) like this compound, Gas Chromatography (GC) is the technique of choice. The selection of the detector is critical and depends on the specific requirements of your analysis.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique that offers high precision and a wide linear dynamic range for quantifying hydrocarbons.[1] The FID detector provides a signal proportional to the amount of carbon atoms, making it highly sensitive to organic compounds like this compound.[1]

  • Gas Chromatography with Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of a mass spectrometer.[1] GC-MS is invaluable for unambiguous peak identification and for analyses in complex matrices where co-eluting peaks might be present. For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) can be utilized to monitor characteristic ions of this compound.[1]

The choice between GC-FID and GC-MS often depends on the need for structural confirmation, the complexity of the sample matrix, and the required sensitivity.[1]

Question 2: How do I select the appropriate GC column for my analysis?

The choice of a GC column is critical for achieving good separation and peak shape. For a non-polar compound like this compound, a non-polar column is generally recommended.

Parameter Recommendation Rationale
Stationary Phase 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This non-polar phase provides good selectivity for volatile hydrocarbons based on their boiling points.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessThese dimensions offer a good balance between resolution, analysis time, and sample capacity.[1]

It is crucial to match the polarity of your column with your solvent and analytes to avoid peak shape issues like fronting or splitting.[2]

Section 2: Sample Preparation

Question 3: What is the best way to prepare my samples for analysis, especially from complex matrices?

Due to the high volatility of this compound, headspace sampling is the preferred method for sample introduction. This technique minimizes matrix effects and reduces the risk of instrument contamination.[1][3]

  • Static Headspace (SHS): In this technique, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace. A portion of the headspace gas is then injected into the GC.[4] This is a simple and robust method suitable for many applications.

  • Dynamic Headspace (Purge and Trap): This method involves purging the sample with an inert gas to strip the volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC. This technique is more sensitive than static headspace and is ideal for trace-level analysis.

The choice between static and dynamic headspace depends on the required sensitivity and the concentration of the analyte in the sample.

Below is a generalized workflow for headspace sample preparation:

Caption: General workflow for headspace sample preparation.

Section 3: Troubleshooting Common Chromatographic Issues

This section addresses common problems encountered during the GC analysis of this compound and provides a systematic approach to troubleshooting.[5][6]

Question 4: I'm observing peak tailing in my chromatograms. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors, often related to active sites in the GC system or column issues.[5]

Possible Causes & Solutions:

  • Active Sites in the Inlet or Column: Active sites, such as exposed silanol groups, can interact with the analyte, causing tailing.

    • Solution: Use a deactivated inlet liner and ensure you are using a high-quality, well-deactivated GC column. If the column is old, consider replacing it.[5][7]

  • Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first few centimeters of the column from the inlet side.[2] Regularly bake out the column at a high temperature to remove contaminants.[5]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion depth.[8]

Question 5: My retention times are shifting between injections. What should I investigate?

Retention time shifts can compromise the reliability of your analyte identification.[8]

Possible Causes & Solutions:

  • Leaks in the System: Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to unstable retention times.

    • Solution: Use an electronic leak detector to check for leaks at all fittings and connections, especially at the septum and column connections.[7][8]

  • Unstable Oven Temperature: Inconsistent oven temperatures will directly affect retention times.

    • Solution: Verify the stability and accuracy of your GC oven's temperature program.[8]

  • Inconsistent Carrier Gas Flow: Fluctuations in the carrier gas flow rate will cause retention times to drift.

    • Solution: Check the gas supply and regulators. Use a calibrated flow meter to confirm the flow rate at the detector outlet.[8]

Question 6: I'm seeing ghost peaks in my blank runs. Where are they coming from?

Ghost peaks are extraneous peaks that appear in your chromatogram, even when no sample is injected. They are typically due to carryover or contamination.[5]

Possible Causes & Solutions:

  • Septum Bleed: Degraded septa can release volatile compounds into the inlet.

    • Solution: Replace the septum regularly.[5][8]

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues that slowly bleed out in subsequent runs.

    • Solution: Clean or replace the inlet liner.[2][7]

  • Carryover from Previous Injections: High-concentration samples can leave residues in the syringe, inlet, or column.

    • Solution: Implement a thorough cleaning procedure for your syringe between injections. Run a high-temperature bakeout of the inlet and column.

Below is a troubleshooting decision tree for common GC issues:

G cluster_tailing Troubleshooting Peak Tailing cluster_rt Troubleshooting RT Shifts cluster_ghost Troubleshooting Ghost Peaks start Chromatographic Issue Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift ghost_peaks Ghost Peaks start->ghost_peaks check_liner Check Inlet Liner & Column Condition peak_tailing->check_liner check_leaks Check for Leaks rt_shift->check_leaks replace_septum Replace Septum ghost_peaks->replace_septum trim_column Trim Column Inlet check_liner->trim_column check_install Verify Column Installation trim_column->check_install verify_temp Verify Oven Temperature check_leaks->verify_temp check_flow Check Carrier Gas Flow verify_temp->check_flow clean_liner Clean/Replace Liner replace_septum->clean_liner bakeout Perform System Bakeout clean_liner->bakeout

Caption: A decision tree for troubleshooting common GC issues.

Section 4: Method Validation & Data Integrity

Question 7: What are the key parameters I need to evaluate for method validation according to regulatory guidelines?

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[9] Key parameters, as outlined by guidelines such as ICH Q2(R2), include:[10][11][12]

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or matrix components.[12][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results to the true value.[10][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Question 8: I'm observing a matrix effect in my analysis. How can I mitigate this?

A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[14] In GC-MS, this can manifest as either signal enhancement or suppression.[14][15][16]

Mitigation Strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for the matrix effect.[17]

  • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte.

  • Sample Clean-up: Employ sample preparation techniques like Solid Phase Extraction (SPE) or Dispersive Solid Phase Extraction (d-SPE) to remove interfering matrix components.[18][19]

  • Modify GC Injection Technique: Techniques like splitless injection can sometimes minimize the impact of matrix components.[18]

Section 5: Understanding the Analyte

Question 9: What are the key physicochemical properties of this compound that are relevant to its analysis?

Understanding the properties of your analyte is crucial for developing a robust analytical method.

Property Value/Information Source
Chemical Formula C6H12[NIST WebBook][20]
Molecular Weight 84.1595 g/mol [NIST WebBook][20]
CAS Number 53778-43-1[NIST WebBook][20]
Boiling Point Data not readily available, but expected to be low due to its small size and non-polar nature.
Stability Cyclopropane rings possess significant ring strain, which can make them more reactive than their acyclic counterparts.[21][22] This should be considered during sample storage and analysis to avoid degradation.

The inherent ring strain in the cyclopropane moiety can make the molecule susceptible to opening under certain conditions, although it is generally stable under typical GC conditions.[21]

References

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
  • Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (2023, March 2). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 1-Ethyl-1-methylcyclopentane Quantification.
  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • YouTube. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • NIST. (n.d.). Cyclopropane, 1-ethyl-1-methyl-.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Lab Manager. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
  • ResearchGate. (n.d.). Sample Preparation, Headspace Techniques.
  • Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES.
  • Scribd. (n.d.). Stability and Reactivity of Cycloalkanes.
  • MDPI. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents.
  • Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis.

Sources

Technical Support Center: Preserving the Integrity of 1-Ethyl-1-methylcyclopropane During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers working with highly substituted, strained cyclic systems. This document provides in-depth troubleshooting advice and validated protocols specifically designed to prevent the decomposition of 1-Ethyl-1-methylcyclopropane during common laboratory workup and purification procedures. Our goal is to equip you with the chemical knowledge and practical steps needed to ensure the stability and purity of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-workup analysis (NMR, GC-MS) shows a mixture of unexpected acyclic products instead of pure this compound. What is causing this decomposition?

A1: The primary cause of degradation is inadvertent exposure to acidic conditions, which catalyzes the ring-opening of the cyclopropane.

The cyclopropane motif is characterized by significant ring strain, a combination of angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain.[1][2][3] This inherent strain makes the C-C sigma bonds substantially weaker than those in acyclic alkanes, rendering them susceptible to cleavage.[4]

The most common decomposition pathway is an acid-catalyzed ring-opening reaction. Even trace amounts of acid can protonate one of the cyclopropane's C-C bonds, leading to the formation of a transient, unstable tertiary carbocation. This intermediate is rapidly trapped by any nucleophile present in the medium (e.g., water, halide ions from an acidic wash), resulting in a variety of ring-opened, acyclic products. The entire process is energetically driven by the release of the ~28 kcal/mol of ring strain energy.[1][5]

Workup_Workflow Diagram 2: Recommended Ring-Preserving Workup & Purification Workflow Start Crude Reaction Mixture Quench 1. Quench (Ice-cold sat. NaHCO₃) Start->Quench Extract 2. Extract (e.g., Diethyl Ether) Quench->Extract Wash 3. Wash Sequentially - Sat. NaHCO₃ - Water - Brine Extract->Wash Dry 4. Dry (Anhydrous Na₂SO₄) Wash->Dry Filter 5. Filter Dry->Filter Concentrate 6. Concentrate (Rotovap, <40°C) Filter->Concentrate Purify 7. Purify (Chromatography on Neutralized Silica Gel) Concentrate->Purify End Pure this compound Purify->End

Sources

Technical Support Center: Optimizing Inert Atmosphere Conditions for Organozinc Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling and optimizing reactions with organozinc reagents. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the rigorous exclusion of atmospheric oxygen and moisture. These reagents are highly reactive and unforgiving of even minor lapses in technique.

This guide is structured to move beyond simple instructions. It provides a framework for understanding the "why" behind each step, empowering you to diagnose problems, troubleshoot effectively, and ensure the integrity and reproducibility of your experiments. We will explore the core principles of maintaining an inert atmosphere, diagnose common failure modes, and provide validated protocols to ensure your success.

Part 1: Frequently Asked Questions - The Foundations of Inert Atmosphere

This section addresses the fundamental questions that form the basis of good inert atmosphere technique.

Question: Why are organozinc reagents so sensitive to air and water?

Answer: The reactivity of organozinc reagents stems from the polar nature of the Carbon-Zinc (C-Zn) bond. The carbon atom is nucleophilic and basic, making it highly susceptible to reaction with electrophiles and protic sources.

  • Reaction with Oxygen: Molecular oxygen (O₂) can insert into the C-Zn bond through a radical mechanism to form alkylperoxyzinc species (R-OO-ZnR). These are generally unstable and can decompose or react further, leading to undesired side products and a reduction in the yield of your active reagent.

  • Reaction with Water: Water is a protic acid that will rapidly protonate the carbanionic carbon of the organozinc reagent, quenching it to form the corresponding alkane (R-H) and zinc hydroxide species. This is an irreversible and often vigorous reaction that completely deactivates the reagent.

Question: Should I use Argon or Nitrogen as my inert gas?

Answer: For the vast majority of organozinc chemistry, both high-purity (≥99.998%) Argon and Nitrogen are suitable. However, there are key differences to consider, which are summarized in the table below.

FeatureArgon (Ar)Nitrogen (N₂)Recommendation
Density Denser than air (1.784 g/L)Slightly less dense than air (1.251 g/L)Argon provides a better "blanket" over the reaction mixture, making it superior for Schlenk line techniques where the vessel is open to the manifold.
Reactivity Truly inert under all common laboratory conditions.Can react with some metals at high temperatures to form nitrides (e.g., lithium nitride).While generally not reactive with zinc at standard reaction temperatures, Argon is the safer, more conservative choice for highly sensitive or novel systems.
Cost More expensiveLess expensiveFor routine work in a well-sealed glovebox, Nitrogen is a cost-effective and perfectly acceptable option. For demanding reactions on a Schlenk line, Argon is strongly preferred.

Question: What is the maximum acceptable level of water in my solvents?

Answer: The level of acceptable moisture is dictated by the stoichiometry of your reaction. Since water reacts in a 1:1 molar ratio with many organozinc reagents, its concentration must be significantly lower than that of your limiting reagent. A general guideline is to aim for <10 ppm (0.001%) of water for sensitive applications.

SolventTypical Water Content (Standard Grade)Target Water Content (Anhydrous)Common Purification Method
Tetrahydrofuran (THF)200-400 ppm<10 ppmPassage through activated alumina columns (Solvent Purification System) or distillation from sodium/benzophenone.
Diethyl Ether (Et₂O)100-300 ppm<10 ppmPassage through activated alumina columns or distillation from sodium/benzophenone.
Toluene100-250 ppm<10 ppmPassage through activated alumina columns or distillation from CaH₂.
Dichloromethane (DCM)50-150 ppm<20 ppmDistillation from CaH₂.

Part 2: Troubleshooting Guide - Diagnosing Failed Reactions

This section is formatted to help you diagnose specific experimental outcomes and trace them back to potential issues with your inert atmosphere setup.

Question: My reaction mixture turned cloudy/precipitated a white solid immediately after adding the organozinc reagent. What happened?

Answer: This is a classic symptom of gross contamination with either water or oxygen. The immediate formation of a white precipitate, often zinc hydroxide [Zn(OH)₂] or zinc alkoxides, indicates a rapid quenching of your reagent.

Troubleshooting Workflow:

start White Precipitate on Addition q1 Was the solvent properly dried? start->q1 q2 Was the glassware flame- or oven-dried? q1->q2 Yes solv Solvent Contamination q1->solv No / Unsure q3 Was the starting material anhydrous? q2->q3 Yes ware Glassware Contamination q2->ware No q4 Is the inert gas supply pure? q3->q4 Yes sm Starting Material Contamination q3->sm No gas Gas Line Contamination q4->gas No / Unsure fix_solv Action: Re-purify solvent. Verify dryness using Karl Fischer titration. solv->fix_solv fix_ware Action: Re-dry glassware under vacuum or high heat immediately before use. ware->fix_ware fix_sm Action: Dry starting material (e.g., azeotropic distillation, drying agent). sm->fix_sm fix_gas Action: Check for leaks. Purge lines. Use an oxygen/moisture trap. gas->fix_gas

Caption: Troubleshooting precipitate formation.

Answer: Low yields without obvious quenching often point to slow, low-level contamination. This can be more difficult to diagnose but is critical for reproducibility.

  • Source 1: Slow Air Leaks: In a Schlenk line setup, poorly greased joints or pinholes in the tubing can introduce a small but steady stream of air over several hours. In a glovebox, this can result from a compromised seal or a purification system that is nearing saturation.

  • Source 2: Contaminated Reagents: The organozinc reagent itself may have degraded during storage. It is also possible that other reagents in the flask, such as the electrophile or additives, were introduced with trace amounts of water.

  • Source 3: Headspace Contamination: If the reaction vessel has a large headspace, the inert gas within it must be pure. Each time you draw a vacuum and refill with inert gas (a "purge cycle"), you are diluting the remaining atmospheric contaminants. A minimum of 3-5 purge cycles is recommended for standard flasks. For larger vessels, more cycles may be necessary.

Question: How can I be sure my inert atmosphere is good enough before I add my expensive reagent?

Answer: This is where a self-validating protocol becomes essential. The use of chemical indicators can provide a visual confirmation of anhydrous and anaerobic conditions. The most common is the use of a sodium/benzophenone ketyl radical anion still for THF or ether purification. The deep blue or purple color of the ketyl radical is instantly quenched by trace oxygen or water. When your solvent is a persistent, deep blue, you can be highly confident in its purity.

For glovebox users, the built-in oxygen and moisture analyzers are your primary check. Ensure they are calibrated and reading below your target threshold (e.g., <1 ppm O₂, <1 ppm H₂O) before starting work.

Part 3: Key Experimental Protocols

Protocol 1: Performing a Leak Test on a Schlenk Line

A leak-free manifold is non-negotiable for success. This protocol should be performed regularly.

  • Setup: Ensure all glassware is disconnected from the Schlenk line. Close all taps on the line.

  • Initial Vacuum: Open the main valve to the vacuum pump. The manifold should quickly reach a low pressure.

  • Isolation: Close the main valve to the vacuum pump, isolating the manifold under static vacuum.

  • Monitor: Observe the pressure gauge (a digital Pirani or thermocouple gauge is necessary for this).

  • Criteria for Success: A truly leak-tight manifold will show a minimal pressure increase over time. A rise of more than a few mTorr per minute indicates a significant leak that must be found and fixed.

  • Troubleshooting: To find the leak, individually check each tap and joint. Apply a small amount of vacuum grease to a suspected joint and see if the pressure rise stabilizes. If the line itself is leaking, it may require professional repair.

Protocol 2: Preparing a Reaction Flask Under Inert Atmosphere

This workflow ensures that the vessel is properly prepared to receive sensitive reagents.

G cluster_prep Glassware Preparation cluster_reagents Reagent Addition cluster_final Final Step p1 1. Assemble clean, dry glassware (flask, stir bar, condenser). p2 2. Flame-dry entire assembly under vacuum OR oven-dry (>120°C) for several hours. p1->p2 p3 3. Allow to cool to room temperature under a positive pressure of inert gas. p2->p3 r1 4. Add any solid reagents or catalysts. p3->r1 r2 5. Perform 3-5 vacuum/inert gas backfill cycles to remove headspace air. r1->r2 r3 6. Add anhydrous solvent via cannula or syringe. r2->r3 r4 7. Add liquid starting materials/electrophiles via syringe. r3->r4 f1 8. Add organozinc reagent slowly at the desired temperature. r4->f1

Caption: Workflow for reaction setup.

References

  • The Chemistry of Organozinc Compounds. Edited by Z. Rappoport and I. Marek, John Wiley & Sons, Ltd. [Link]
  • Glove-Box Technique. In Advanced Practical Organic Chemistry, 3rd ed.; Leonard, J., Lygo, B., Procter, G., Eds.; CRC Press, 2013. [Link]
  • Purification of Laboratory Chemicals. W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 8th ed., 2017. [Link]

enhancing the reactivity of zinc-copper couple in Simmons-Smith reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Simmons-Smith Reaction

Introduction: The Heart of the Reaction

The Simmons-Smith reaction stands as a cornerstone of organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1] The success of this transformation hinges almost entirely on the generation of a reactive organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[2][3] This critical intermediate is formed from diiodomethane and an activated zinc-copper couple. Therefore, the reactivity of the zinc-copper couple is not merely a parameter to be optimized; it is the very engine of the reaction. An inactive or poorly prepared couple is the most frequent cause of reaction failure.[4]

This guide provides field-proven insights and troubleshooting strategies designed to empower you to overcome common challenges, ensuring robust and reproducible results in your cyclopropanation experiments. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to a deeper understanding of the system.

Troubleshooting Guide: From Reaction Failure to Success

This section is formatted as a direct response to common issues encountered in the lab.

Issue 1: Low to No Product Yield

Question: "My Simmons-Smith reaction has failed or resulted in a very low yield of the desired cyclopropane. I've recovered most of my starting alkene. What are the most likely causes and how do I rectify them?"

Answer: This is the most common issue and almost always points to one of four key areas. Let's diagnose them systematically.

  • Inactive Zinc-Copper Couple (Highest Probability): The zinc surface is naturally coated with a passivating layer of zinc oxide, which severely hampers its reactivity.[5] The "activation" process is designed to remove this layer and create a high-surface-area, electrochemically active alloy.

    • Causality: The copper component creates galvanic cells on the zinc surface, which facilitates the oxidative insertion of zinc into the C-I bond of diiodomethane to form the essential carbenoid.[6][7] If the zinc surface is not clean and active, this insertion step fails.

    • Solution: Ensure your zinc-copper couple is freshly prepared and properly activated immediately before use. Its activity degrades over time, especially with exposure to moist air.[4][8] For particularly stubborn reactions, consider enhancing the activation. Ultrasonication during the reaction can continuously clean the metal surface and improve the rate of carbenoid formation.[9][10][11]

  • Poor Reagent Quality:

    • Diiodomethane (CH₂I₂): This reagent is sensitive to light and can decompose over time, releasing iodine which can interfere with the reaction.

      • Solution: Use freshly distilled or high-purity diiodomethane.[4][9] Store it in a dark bottle, over a piece of copper or iron wire, to scavenge any free iodine that forms.[12]

    • Solvent: The reaction is highly sensitive to the choice and purity of the solvent.

      • Solution: Use anhydrous ethereal solvents. Diethyl ether is standard. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also highly effective.[13] Avoid basic or coordinating solvents, as they can complex with the zinc carbenoid and decrease the reaction rate.[1][13] Ensure solvents are rigorously dried before use.

  • Presence of Moisture or Air:

    • Causality: The organozinc carbenoid intermediate is highly reactive and will be rapidly quenched by protic sources like water. The activated zinc surface can also be re-oxidized by air.[2][4]

    • Solution: This reaction demands strict anhydrous and inert atmosphere techniques. All glassware must be flame- or oven-dried.[4][9] The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[4][9]

  • Low Substrate Reactivity:

    • Causality: The traditional Simmons-Smith carbenoid (ICH₂ZnI) is electrophilic and reacts best with electron-rich alkenes.[9][14] Electron-deficient alkenes, such as α,β-unsaturated ketones or nitroalkenes, react sluggishly.[9]

    • Solution: For these challenging substrates, the classic Zn(Cu) couple may be insufficient. You should consider more reactive, modified Simmons-Smith systems like the Furukawa modification (Et₂Zn and CH₂I₂) or the Shi modification (using trifluoroacetic acid).[4][15][16] These generate more nucleophilic carbenoids better suited for electron-poor systems.[16]

G start Low or No Yield Observed check_zinc Was Zn(Cu) couple freshly prepared & activated? start->check_zinc activate_zinc Action: Prepare fresh Zn(Cu). See Protocol 1. Consider ultrasonication. check_zinc->activate_zinc No check_reagents Are reagents (CH₂I₂, solvent) pure and anhydrous? check_zinc->check_reagents Yes success Re-run Experiment activate_zinc->success purify_reagents Action: Distill CH₂I₂. Use freshly dried solvent. check_reagents->purify_reagents No check_conditions Was reaction run under strict inert atmosphere? check_reagents->check_conditions Yes purify_reagents->success improve_conditions Action: Flame-dry all glassware. Maintain positive Ar/N₂ pressure. check_conditions->improve_conditions No check_substrate Is the alkene electron-deficient? check_conditions->check_substrate Yes improve_conditions->success use_modified Action: Switch to a more reactive system (e.g., Furukawa or Shi modification). check_substrate->use_modified Yes check_substrate->success No use_modified->success

Frequently Asked Questions (FAQs)

Q1: There are several methods to prepare the zinc-copper couple. Which one offers the best reactivity?

A1: The "best" method depends on the desired reactivity and scale. Freshly prepared couples are almost always more active than commercially available ones.[8] Here is a comparison of common lab-scale preparations:

Preparation MethodKey ReagentsAdvantagesDisadvantagesBest For
LeGoff Method Zinc dust, Copper(II) Acetate, hot Acetic AcidSimple, fast, and produces a very active couple.[8]The resulting couple can be pyrophoric; requires careful handling.General purpose, high reactivity needed.
HCl / CuSO₄ Method Zinc dust, dil. HCl, aq. Copper(II) SulfateUses common, inexpensive reagents. Good for large-scale preps.[6][17]Tedious washing steps; reactivity can be variable if not done carefully.[17]Robust, large-scale reactions.
In-situ Generation Zinc dust, Copper(I) Chloride, refluxing EtherAvoids isolation of the couple; convenient for some setups.[6]May not reach the same level of activity as pre-formed couples.Situations where convenience is prioritized.

Q2: How exactly does ultrasonication enhance the reaction?

A2: Ultrasonication provides energy to the heterogeneous reaction mixture through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process enhances the reaction in two primary ways:

  • Continuous Surface Activation: The implosion of cavitation bubbles near the zinc surface acts like a micro-jet, scouring the passivating oxide layer and exposing fresh, reactive zinc throughout the experiment.[10]

  • Improved Mass Transport: It ensures efficient mixing and transport of reagents to and from the metal surface, which is crucial in a solid-liquid reaction.[11]

Q3: Are there more modern alternatives to the classic zinc-copper couple?

A3: Yes. While the Zn(Cu) couple is the classic reagent, several highly effective modifications have been developed to improve reactivity, reproducibility, and substrate scope.

  • Furukawa Modification: This employs diethylzinc (Et₂Zn) and diiodomethane.[16][18] The resulting carbenoid (EtZnCH₂I) is often more soluble and reactive than the classic reagent, leading to cleaner reactions and better yields, especially with less reactive alkenes.[15][16]

  • Charette Modification: This involves the use of chiral ligands in asymmetric Simmons-Smith reactions to achieve high enantioselectivity, a significant advancement in the field.

  • Shi Modification: This method uses a combination of diethylzinc, diiodomethane, and a key additive, trifluoroacetic acid.[16] The resulting carbenoid (CF₃CO₂ZnCH₂I) is significantly more nucleophilic, making it highly effective for the cyclopropanation of electron-deficient alkenes that are poor substrates for the classic Simmons-Smith reaction.[16]

Q4: What are the critical safety precautions for this reaction?

A4: The Simmons-Smith reaction involves several hazards that require careful management:

  • Diiodomethane (CH₂I₂): It is toxic and dense. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[2]

  • Diethylzinc (Et₂Zn) (Furukawa Modification): This reagent is extremely pyrophoric and will ignite spontaneously on contact with air. It must be handled using strict air-free techniques (e.g., syringe transfer under an inert atmosphere).

  • Reaction Exotherm: The formation of the zinc carbenoid can be exothermic. It is advisable to control the addition of reagents and use an ice bath, especially on a larger scale.

  • Work-up: Quenching the reaction, typically with saturated aqueous ammonium chloride, can also be exothermic.[4] Perform the quench slowly at 0 °C.

Experimental Protocols & Workflows

Protocol 1: Preparation of Highly Active Zinc-Copper Couple (HCl/CuSO₄ Method)

This robust protocol is adapted from established procedures and is reliable for generating an active couple.[17]

  • Acid Wash (Activation): In a flask, add commercial zinc dust (e.g., 10 g). Add 1 M hydrochloric acid (e.g., 4 x 10 mL), stirring vigorously for 1 minute with each portion, then decanting the supernatant. This step etches the surface and removes the bulk of the zinc oxide layer. The zinc should appear "fluffy".[17]

  • Water Rinse: Wash the activated zinc powder by stirring with deionized water (e.g., 5 x 20 mL) and decanting to remove residual acid.

  • Copper Deposition: Add a 2% aqueous solution of copper(II) sulfate (e.g., 2 x 15 mL) and stir. The zinc will immediately turn dark gray or black as copper metal deposits onto its surface.

  • Final Rinses: Decant the copper sulfate solution and wash the couple sequentially with deionized water (5 x 20 mL), ethanol (4 x 20 mL), and finally anhydrous diethyl ether (5 x 20 mL).[17] These rinses are critical to remove water and prepare the couple for the anhydrous reaction environment.

  • Drying: After the final ether wash, filter the couple rapidly and dry it under a high vacuum to remove all residual solvent. The activated zinc-copper couple should be used immediately.

G cluster_wash Washing & Drying Sequence wash_water1 Wash with DI Water (Removes Acid) wash_cuso4 Treat with 2% CuSO₄(aq) (Deposits Copper) wash_water1->wash_cuso4 wash_water2 Wash with DI Water (Removes Salts) wash_cuso4->wash_water2 wash_etoh Wash with Ethanol (Removes Water) wash_water2->wash_etoh wash_ether Wash with Anhydrous Ether (Removes Ethanol/Water) wash_etoh->wash_ether dry Dry Under High Vacuum wash_ether->dry final_product Fresh, Highly Active Zn(Cu) Couple dry->final_product start Commercial Zinc Dust (ZnO coated) acid_wash Wash with 1M HCl (Removes ZnO, Activates Surface) start->acid_wash acid_wash->wash_water1

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation of Cyclohexene

This procedure illustrates the use of the freshly prepared couple.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and an inert gas inlet, add the freshly prepared zinc-copper couple (e.g., from 10 g of zinc). Add anhydrous diethyl ether (50 mL).[12]

  • Initiation: Add a small crystal of iodine. Stir the mixture until the brown color of the iodine disappears. This further activates the surface.[12]

  • Reagent Addition: In a single portion, add a solution of the alkene (e.g., cyclohexene, 0.65 mol) and diiodomethane (0.71 mol).[12]

  • Reaction: Gently reflux the reaction mixture with vigorous stirring. Monitor the progress by TLC or GC analysis. The reaction is often complete within a few hours.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution to dissolve the zinc salts.[4]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.[4]

References

  • Simmons–Smith reaction – cyclopropan
  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Simmons-Smith Reaction. NROChemistry. [Link]
  • Zinc–copper couple. Wikipedia. [Link]
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
  • Alternative Approaches to Classical Cyclopropanation Strategies.
  • Cyclopropan
  • Simmons-Smith Reaction. SynArchive. [Link]
  • Simmons-Smith Cyclopropan
  • Active zinc in organic synthesis. Oxford Academic. [Link]
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]
  • Modified Clemmensen. Organic Syntheses Procedure. [Link]
  • Simmons–Smith reaction. Wikipedia. [Link]
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
  • Stereoselective Cyclopropanation Reactions.
  • How to activate zinc metal :A complete demonstration-Organic research lab. YouTube. [Link]
  • Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. UCL Discovery. [Link]
  • Process for the in situ activation of zinc metal.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Zinc-Copper Couple| Zn/Cu or Zn-Cu or Zn(Cu)
  • Zinc/Copper Couple.
  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
  • Characterization of Copper(II) and Zinc(II) Complexes of Peptides Mimicking the CuZnSOD Enzyme. MDPI. [Link]
  • Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]
  • Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. YouTube. [Link]
  • How does the presence of Zinc (impurity) on a copper anode affect the mass of copper deposited on the cathode during electrolytic refining of copper? Quora. [Link]
  • The effects of certain impurities and their interactions on zinc electrowinning.
  • norcarane. Organic Syntheses Procedure. [Link]
  • zinc-copper couple. Sciencemadness Discussion Board. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of a GC-MS Method for 1-Ethyl-1-methylcyclopropane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 1-Ethyl-1-methylcyclopropane. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the quantification of this and similar volatile organic compounds (VOCs). We will move beyond a simple checklist of validation parameters to provide a narrative that explains the "why" behind the "how," ensuring a deep understanding of the entire process.

The accurate measurement of volatile impurities and process-related compounds is critical in the pharmaceutical industry. This compound, a small, volatile, and non-polar hydrocarbon, presents a unique analytical challenge due to its high vapor pressure. GC-MS is the technique of choice for such an analyte, offering unparalleled separation efficiency and specificity.[1][2] This guide will walk you through the development and validation of a static headspace GC-MS method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

The Analytical Challenge and Instrument Selection

This compound's high volatility makes traditional liquid injection techniques problematic. The risk of analyte loss during sample preparation and injection is high. To overcome this, Static Headspace (HS) sampling is the ideal introduction technique.[7][8][9] In HS-GC-MS, the sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC-MS system. This approach minimizes sample handling and matrix effects, leading to cleaner chromatograms and more reproducible results.[10]

The mass spectrometer adds a layer of certainty that other detectors, like Flame Ionization Detectors (FID), cannot. While FID is excellent for quantification, it provides no structural information.[8] Mass Spectrometry, on the other hand, provides a unique fragmentation pattern for this compound, allowing for unambiguous identification and quantification, even in the presence of co-eluting impurities.[1][10]

The Validation Workflow: A Holistic Approach

Method validation is not a series of disconnected experiments but an integrated process to demonstrate that a method is fit for its intended purpose.[6] The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow MethodDev Method Development & Optimization ValidationProtocol Validation Protocol Development MethodDev->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability (SST) ValidationProtocol->SystemSuitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ FinalReport Final Validation Report Accuracy->FinalReport Precision->FinalReport LOD_LOQ->FinalReport Robustness->FinalReport SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Overall workflow for the validation of the GC-MS method.

Optimized GC-MS Method Parameters

Before validation can begin, the analytical method must be optimized. The following parameters were found to be optimal for the analysis of this compound.

Parameter Condition Justification
Sample Introduction Static HeadspaceIdeal for volatile analytes, minimizes matrix effects.[9]
HS Vial Temp. 80 °CEnsures sufficient partitioning of the analyte into the headspace without thermal degradation.
HS Incubation Time 20 minutesAllows for equilibrium to be reached between the sample and the headspace.
GC Column DB-624, 30 m x 0.25 mm, 1.4 µmA mid-polarity column ideal for separating a wide range of volatile organic compounds.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (5 min), ramp 10°C/min to 220°C (2 min)Provides good separation of volatile compounds and ensures elution of any less volatile components.
Injector Temp. 250 °CEnsures rapid volatilization of the injected sample.
MS Ionization Electron Ionization (EI), 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte.
Quantifier Ion (m/z) To be determined from mass spectrumThe most abundant, characteristic ion.
Qualifier Ions (m/z) To be determined from mass spectrumOther characteristic ions used for confirmation.

The Core Validation Parameters

The following sections detail the experimental approach and acceptance criteria for each validation parameter as per ICH Q2(R1) guidelines.[3][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a spiked solution of the analyte in the placebo.

    • Inject both solutions into the GC-MS system.

    • Compare the chromatograms.

  • Acceptance Criteria:

    • The placebo solution should show no interfering peak at the retention time of this compound.

    • The mass spectrum of the analyte peak in the spiked sample should be consistent with the reference spectrum.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.995.

    • The y-intercept should be insignificant compared to the response at the lowest concentration.

Concentration (µg/mL) Peak Area (n=3) RSD (%)
1.015,2342.1
2.538,1231.8
5.075,9871.5
7.5113,5671.2
10.0151,2341.0
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

  • Experimental Protocol:

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 90.0% to 110.0% for each concentration level.

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%4.03.9298.0
100%5.05.08101.6
120%6.05.8998.2
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.

  • Intermediate Precision:

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 10.0%.

Precision Level Number of Replicates Mean Conc. (µg/mL) RSD (%)
Repeatability65.021.8
Intermediate Precision (Day 2)64.972.2
Overall RSD 12 4.99 2.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare a series of increasingly dilute solutions of the analyte.

    • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD: S/N ≥ 3

    • LOQ: S/N ≥ 10. The precision at the LOQ should have an RSD of ≤ 15%.

Parameter Concentration (µg/mL) S/N Ratio
LOD0.053.2
LOQ0.1510.5
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Protocol:

    • Vary key method parameters one at a time, such as HS vial temperature (± 2 °C), GC oven temperature (± 2 °C), and carrier gas flow rate (± 0.1 mL/min).

    • Analyze a standard solution under each condition and compare the results to the nominal conditions.

  • Acceptance Criteria:

    • The system suitability parameters should be met under all varied conditions.

    • The change in analyte concentration should not be significant.

System Suitability

System suitability tests are an integral part of the analytical method to ensure the performance of the chromatographic system.[11][12][13]

SystemSuitability SST System Suitability Test (SST) Injection Standard Injection (e.g., n=5) SST->Injection Precision Precision (RSD) Injection->Precision PeakShape Peak Shape (Tailing Factor) Injection->PeakShape Sensitivity Sensitivity (S/N) Injection->Sensitivity Pass System is Suitable (Proceed with Analysis) Precision->Pass RSD ≤ 2.0% Fail System is Not Suitable (Troubleshoot) Precision->Fail RSD > 2.0% PeakShape->Pass Tailing ≤ 2.0 PeakShape->Fail Tailing > 2.0 Sensitivity->Pass S/N ≥ 10 Sensitivity->Fail S/N < 10

Caption: Decision tree for System Suitability Testing (SST).

  • Experimental Protocol:

    • Before starting any analytical run, inject a standard solution five times.

    • Calculate the RSD of the peak area, the tailing factor, and the S/N ratio.

  • Acceptance Criteria:

    • RSD of peak area ≤ 2.0%.[13]

    • Tailing factor ≤ 2.0.

    • S/N ratio ≥ 10.

Comparison with Alternative Techniques

While GC-MS is the gold standard for this application, it is useful to compare it with other potential techniques.

Technique Advantages Disadvantages Suitability for this compound
GC-MS (Headspace) High selectivity and sensitivity, definitive identification, minimizes matrix effects.[2][10]Higher instrument cost.Excellent. The combination of headspace sampling and mass spectrometric detection is ideal for this volatile analyte.
GC-FID (Headspace) Robust, linear over a wide range, lower cost.[8]No structural information, potential for co-elution and misidentification.Good for quantification, but not for identification. Would require confirmation by another technique.
Purge and Trap GC-MS Extremely high sensitivity for very low concentrations of VOCs.[2]More complex and time-consuming than static headspace.Potentially overkill. Static headspace provides sufficient sensitivity for most pharmaceutical applications.

Conclusion

This guide has provided a comprehensive framework for the validation of a GC-MS method for the analysis of this compound. By following the principles outlined here, grounded in the ICH Q2(R1) guidelines, researchers can develop and validate a robust, reliable, and scientifically sound analytical method. The use of static headspace sampling coupled with the specificity of mass spectrometry provides the highest level of confidence in the analytical results. A thoroughly validated method is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia. [Link]
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A Comparative Guide to the Stability of 1-Ethyl-1-methylcyclopropane and Other Gem-Disubstituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclopropane ring is a valuable structural motif. Its inherent rigidity and unique electronic properties can significantly influence a molecule's conformation, metabolic stability, and biological activity. However, the three-membered ring is also characterized by substantial ring strain, which dictates its reactivity and overall stability. Understanding how substituents, particularly geminal alkyl groups, modulate this stability is crucial for the rational design of novel therapeutics and chemical entities.

This guide provides an in-depth comparison of the stability of 1-ethyl-1-methylcyclopropane and other gem-disubstituted cyclopropanes. We will delve into both thermodynamic and kinetic aspects of stability, supported by experimental data and theoretical calculations, to offer a comprehensive understanding for scientists leveraging these important chemical building blocks.

The Foundation of Instability: Understanding Cyclopropane Ring Strain

The high reactivity of cyclopropanes stems from their significant ring strain, which is a combination of two main factors:

  • Angle Strain : The internal C-C-C bond angles in a cyclopropane ring are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This compression leads to poor orbital overlap and the formation of weak, "bent" or "banana" bonds.[1]

  • Torsional Strain : The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, leading to steric repulsion and increased potential energy.[2]

The total ring strain of the parent cyclopropane molecule is experimentally determined to be approximately 28 kcal/mol.[1] This stored energy makes the ring susceptible to opening reactions, a characteristic that can be either a liability or a synthetically useful feature.

Caption: Sources of ring strain in the cyclopropane molecule.

Thermodynamic Stability: Does Gem-Disubstitution Tame the Strain?

The thermodynamic stability of a molecule is inversely related to its potential energy. For cycloalkanes, this is often quantified by comparing their strain energies, which can be derived from experimental heats of combustion or calculated using computational methods.

A key question is whether the introduction of two alkyl groups on the same carbon atom—a gem-disubstitution pattern—alters the inherent strain of the cyclopropane ring. This concept is related to the Thorpe-Ingold effect , which primarily describes the acceleration of ring-closing reactions (a kinetic phenomenon) due to gem-disubstitution.[3][4] However, a thermodynamic component has also been proposed, suggesting that gem-dialkyl groups can reduce the strain energy of small rings.[5]

Experimental Thermochemical Data

To investigate this, we can compare the standard enthalpies of formation (ΔfH°) and calculate the conventional strain energy (SE) for several C5 and C6 isomeric cycloalkanes. Strain energy is calculated by comparing the experimental heat of formation with a theoretical "strain-free" value derived from group increments.

CompoundFormulaIsomer TypeΔfH° (gas, kcal/mol)ΔcH° (liquid, kJ/mol)Strain Energy (kcal/mol)
CyclopropaneC₃H₆Parent+12.7[6]-~27.8[7]
EthylcyclopropaneC₅H₁₀Mono-alkyl-0.38-3352[8][9]~28.2
1,1-DimethylcyclopropaneC₅H₁₀Gem-dialkyl-8.1-3334.8~28.0
This compound C₆H₁₂ Gem-dialkyl N/A N/A ~28.1 (estimated)

Strain energies are calculated based on Benson's group increment values. Experimental thermochemical data for this compound is not readily available in the literature.

From the table, we can observe that ethylcyclopropane and 1,1-dimethylcyclopropane, despite their different substitution patterns, possess nearly identical strain energies, both of which are very close to that of the parent cyclopropane. This experimental evidence suggests that gem-disubstitution with methyl groups has a negligible effect on the overall thermodynamic stability of the cyclopropane ring.

Insights from Computational Chemistry

Recent high-level computational studies support this experimental finding. A 2021 study using the G4 composite method found that the fundamental ring strain energy (RSE) of cyclopropane is constant at 117.9 ± 0.3 kJ/mol (~28.2 kcal/mol) and does not depend on the number of methyl substituents .[10] The study calculated the total strain energy (SE) for 1,1-dimethylcyclopropane to be 117.0 kJ/mol (~28.0 kcal/mol), confirming that the gem-dimethyl group does not significantly alleviate the strain inherent to the three-membered ring.[10]

While some earlier computational work suggested a strain reduction of 6-10 kcal/mol upon gem-dimethylation, these results are highly sensitive to the theoretical models and reference states used.[5] The most recent and robust calculations indicate that any thermodynamic stabilization from the Thorpe-Ingold effect in the cyclopropane ring itself is minimal, likely less than 2 kcal/mol.[5]

Conclusion on Thermodynamic Stability: Based on available experimental and computational data, the thermodynamic stability of gem-disubstituted cyclopropanes like 1,1-dimethylcyclopropane is very similar to their mono-alkylated isomers and the parent cyclopropane. The Thorpe-Ingold effect does not appear to provide significant thermodynamic stabilization to the formed cyclopropane ring. Therefore, This compound is expected to have a strain energy of approximately 28 kcal/mol, making it thermodynamically comparable in stability to other non-geminal isomers like 1,2-dimethylcyclopropane or propylcyclopropane.

Kinetic Stability: Resistance to Thermal Rearrangement

Kinetic stability refers to the energy barrier a molecule must overcome to undergo a chemical reaction, such as isomerization. For cyclopropanes, a common reaction pathway under thermal stress is rearrangement to isomeric alkenes. A higher activation energy (Ea) for this process indicates greater kinetic stability.

The thermal isomerization of alkylcyclopropanes is believed to proceed through a diradical intermediate, initiated by the cleavage of a C-C bond within the ring.[11]

CompoundIsomerization ProductsActivation Energy (Ea, kcal/mol)Reference
MethylcyclopropaneButenes64.4[12]
EthylcyclopropanePentenes61.6[13]
1,1,2,2-Tetramethylcyclopropane2,4-Dimethyl-2-pentene64.7[12]

The data shows that alkyl substitution influences the activation energy for thermal rearrangement. Ethylcyclopropane isomerizes with a slightly lower energy barrier than methylcyclopropane, suggesting that the ethyl group may better stabilize the transient diradical intermediate. The heavily substituted tetramethylcyclopropane has a higher activation barrier, indicating increased kinetic stability.

For This compound , we can infer its kinetic stability by considering these trends. The presence of two alkyl groups on a single carbon (a quaternary center) would lead to the formation of a more substituted, and thus more stable, diradical upon ring opening. This stabilization of the intermediate could potentially lower the activation energy for isomerization compared to less substituted cyclopropanes. However, steric interactions in the transition state could counteract this effect. Without direct experimental data, it is reasonable to predict that the kinetic stability of this compound would be in a similar range to other di- and tri-alkylated cyclopropanes.

Experimental Protocols

Protocol 1: Determination of Strain Energy via Bomb Calorimetry

This protocol outlines the experimental determination of the heat of combustion (ΔcH°), which is then used to calculate the standard enthalpy of formation (ΔfH°) and the strain energy (SE).

Caption: Workflow for determining strain energy using bomb calorimetry.

Methodology:

  • Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a known mass of a standard substance, typically benzoic acid, which has a precisely known heat of combustion.

  • Sample Combustion: A precisely weighed sample of the target cyclopropane derivative (e.g., ~1 gram) is placed in a crucible inside a high-pressure stainless-steel vessel (the "bomb").

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The complete combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change (ΔT) is measured with high precision.

  • Calculation of ΔcH°: The heat of combustion is calculated using the formula: ΔcH° = (C_cal * ΔT) / moles of sample

  • Calculation of ΔfH°: The enthalpy of formation is calculated from the heat of combustion using Hess's Law, with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

  • Calculation of Strain Energy (SE):

    • First, calculate the hypothetical strain-free enthalpy of formation (ΔfH°_sf) using a group additivity scheme (e.g., Benson's method).

    • The strain energy is the difference between the experimental and the strain-free values: SE = ΔfH°(experimental) - ΔfH°_sf

Summary and Outlook

This guide provides a comparative analysis of the stability of this compound and its gem-disubstituted counterparts. The key takeaways for researchers are:

  • Thermodynamic Stability: Gem-disubstitution with alkyl groups (methyl, ethyl) does not significantly alter the high ring strain (~28 kcal/mol) inherent to the cyclopropane ring. This compound is expected to have a thermodynamic stability comparable to its non-geminal isomers. The Thorpe-Ingold effect is primarily a kinetic phenomenon and offers minimal thermodynamic stabilization to the cyclopropane ring itself.

  • Kinetic Stability: The kinetic stability of alkylcyclopropanes, as measured by their resistance to thermal isomerization, is influenced by the substitution pattern. While direct data for this compound is unavailable, its stability is likely to be in the same range as other dialkylcyclopropanes.

For drug development professionals, this implies that while gem-disubstituted cyclopropanes can be used to enforce specific conformations and block metabolic pathways (the "metabolic shield" effect), they should not be considered inherently more stable or less reactive than other alkylcyclopropanes from a thermodynamic standpoint. The high ring strain remains a dominant feature, and the potential for ring-opening reactions should always be a consideration in the design and handling of these compounds.

References

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A Comparative Analysis of Ring Strain: 1-Ethyl-1-methylcyclopropane vs. Vinylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug design, the nuanced understanding of molecular energetics is paramount. Among the various factors governing molecular reactivity and stability, ring strain stands out, particularly in small carbocycles like cyclopropanes.[1][2][3] The inherent strain in the three-membered ring not only dictates its chemical behavior but can also be modulated by substituent effects. This guide provides a comparative analysis of the relative ring strain of two substituted cyclopropanes: 1-Ethyl-1-methylcyclopropane and vinylcyclopropane, offering insights into the structural and electronic factors that influence their stability.

The Fundamentals of Ring Strain in Cyclopropanes

The cyclopropane ring is characterized by significant ring strain, a composite of angle strain and torsional strain.[1][3][4]

  • Angle Strain: The sp³ hybridized carbon atoms in a cyclopropane ring are forced into a 60° C-C-C bond angle, a severe deviation from the ideal 109.5° tetrahedral angle.[1][5] This geometric constraint leads to inefficient orbital overlap, resulting in weaker "bent" or "banana" bonds.[3][6]

  • Torsional Strain: The planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, leading to repulsive steric interactions.[1][3]

The total ring strain of the parent cyclopropane molecule is approximately 27-28 kcal/mol, rendering it significantly more reactive than its acyclic or larger-ring counterparts.[1][2][7]

Substituent Effects on Cyclopropane Ring Strain

The introduction of substituents onto the cyclopropane ring can either increase or decrease its inherent strain energy. This modulation is a critical consideration in the design of strained molecules for specific applications.

This compound represents a class of alkyl-substituted cyclopropanes. The primary influence of alkyl groups on ring strain is steric in nature. Geminal disubstitution, as in this case, can introduce additional steric interactions that may slightly alter the ring's geometry and overall strain energy. However, it is generally observed that alkyl substituents have a relatively modest effect on the electronic structure of the cyclopropane ring itself.

Vinylcyclopropane presents a more complex scenario due to the presence of a vinyl group, which is a π-system. This allows for electronic interactions between the vinyl group and the strained cyclopropane ring. The key phenomenon at play is conjugation . The Walsh orbitals of the cyclopropane ring, which have significant p-character, can overlap with the p-orbitals of the adjacent vinyl group. This delocalization of electron density has a stabilizing effect, which can lead to a reduction in the overall ring strain compared to what would be expected based on steric effects alone. This electronic interaction is also responsible for the unique reactivity of vinylcyclopropanes, such as their propensity to undergo rearrangement reactions.[8][9][10]

Quantitative Comparison of Ring Strain

The most direct experimental method for quantifying ring strain is through the determination of the heat of combustion (ΔH°c).[5][11] By comparing the heat of combustion per -CH₂- group to that of a strain-free acyclic reference, the total strain energy can be calculated.[5]

CompoundKey Structural FeatureExpected Effect on Ring StrainRelative Stability
This compound Alkyl substitutionPrimarily steric effects, minimal electronic influence.Less stable
Vinylcyclopropane Vinyl substitution (π-system)Electronic stabilization through conjugation with the cyclopropane ring.More stable

The conjugation between the vinyl group and the cyclopropane ring in vinylcyclopropane is expected to lower its ground state energy, thereby reducing its overall ring strain relative to this compound, where such a stabilizing electronic interaction is absent.

Experimental and Computational Methodologies for Determining Ring Strain

Experimental Protocol: Bomb Calorimetry for Heat of Combustion

Bomb calorimetry is a standard technique for measuring the heat of combustion of a substance.[12][13][14][15][16] The data obtained can be used to calculate the standard enthalpy of formation (ΔH°f), which is then used to determine the ring strain energy.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid cyclopropane derivative (e.g., this compound or vinylcyclopropane) is encapsulated in a combustible container of known heat of combustion.

  • Calorimeter Assembly: The sample is placed in a steel "bomb," which is then sealed and pressurized with an excess of pure oxygen.[12][14][15]

  • Immersion and Equilibration: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).[12][14][16] The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited via an electrical fuse.[12]

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat released by the combustion of the sample is calculated from the temperature change of the water and the known heat capacity of the calorimeter.[13][15] Corrections are made for the heat of combustion of the container and the ignition wire.

  • Calculation of Enthalpy of Formation and Ring Strain: The experimental heat of combustion is used to calculate the standard enthalpy of formation. The ring strain energy is then determined by comparing this value to the theoretical enthalpy of formation of a strain-free acyclic analogue.

Logical Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis A Weigh Sample B Encapsulate A->B C Assemble Bomb B->C D Pressurize with O2 C->D E Immerse in Water Bath D->E F Equilibrate & Record Ti E->F G Ignite Sample F->G H Record Temperature Change (ΔT) G->H I Calculate Heat Released (q) H->I J Calculate ΔH°c I->J K Calculate ΔH°f J->K L Determine Ring Strain K->L

Caption: Workflow for determining ring strain via bomb calorimetry.

Computational Chemistry Workflow for Ring Strain Analysis

Computational methods, such as ab initio and density functional theory (DFT) calculations, provide a powerful alternative for estimating ring strain.[17][18][19] Isodesmic and homodesmotic reactions are commonly employed to calculate strain energies.[18][20]

Conceptual Workflow:

  • Molecule Building and Geometry Optimization: The 3D structures of the cyclopropane derivatives and appropriate strain-free reference compounds are built. Their geometries are then optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima.

  • Single-Point Energy Calculation: High-level single-point energy calculations are carried out on the optimized geometries to obtain accurate electronic energies.

  • Isodesmic/Homodesmotic Reaction Design: A balanced hypothetical reaction is designed where the number and types of bonds are conserved on both the reactant and product sides.[18] For example:

    • This compound + 2 * Propane -> 2,2-Dimethylpentane + Ethane

    • Vinylcyclopropane + Propane -> 1-Pentene + Ethane

  • Strain Energy Calculation: The strain energy is calculated as the enthalpy change of this hypothetical reaction.[17][18]

Conceptual Diagram of Substituent Effects on Ring Strain

G cluster_cyclopropane Cyclopropane Core cluster_substituents Substituent Effects cluster_strain Resultant Ring Strain A Inherent Ring Strain (Angle + Torsional) B 1-Ethyl-1-methyl (Alkyl Groups) A->B Steric Interactions C Vinyl Group (π-System) A->C Conjugation (Electronic Stabilization) D Relatively Higher Strain B->D E Relatively Lower Strain C->E

Caption: Influence of substituents on cyclopropane ring strain.

Conclusion

References

  • AELAB. (2025, August 11). Bomb Calorimeter Guide: How It Works and Its Uses. AELAB. [Link]
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assessing the purity of synthesized 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Orthogonal Purity Assessment of Synthesized 1-Ethyl-1-methylcyclopropane

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a matter of triviality—it is the bedrock of reliable, reproducible, and safe downstream applications. This compound, a strained cyclic hydrocarbon, serves as a valuable motif in medicinal chemistry and materials science. Its precise three-dimensional structure can impart unique pharmacological and material properties. However, the synthesis of such strained rings can often yield a challenging mixture of starting materials, reagents, isomers, and byproducts.[1] Ensuring the purity of this compound is paramount.

This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the strategic rationale behind selecting and combining methods, ensuring a robust, self-validating approach to purity determination that stands up to scientific and regulatory scrutiny.

The Challenge: Why a Single Method is Insufficient

This compound is a small, non-polar, and highly volatile organic compound (VOC).[2][3] These characteristics present specific analytical challenges. Potential impurities may include:

  • Starting Materials: Unreacted precursors from the cyclopropanation reaction.

  • Reagents: Residual catalysts or reagents.

  • Isomeric Byproducts: Structural isomers (e.g., cis/trans-1-ethyl-2-methylcyclopropane[4], or open-chain alkenes like 3-methyl-2-pentene) that may have very similar boiling points and polarities, making them difficult to separate.

  • Solvent Residues: Residual solvents from the reaction or purification process.

A single analytical technique often provides an incomplete picture. For instance, a method that excels at separation may lack definitive identification capabilities. Therefore, an orthogonal, multi-modal approach—employing techniques that measure different physicochemical properties—is the gold standard. The primary methods for a comprehensive purity assessment are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Core Purity Validation Techniques

Each analytical technique offers unique advantages for the identification and quantification of this compound and its potential impurities.

Technique Principle of Analysis Strengths Limitations Primary Application
Gas Chromatography (GC-FID) Separation by boiling point and polarityExcellent separation of volatile compounds[2]; High precision for quantification.Does not provide structural identification of unknown peaks.Quantification of known components (purity via area percent).
NMR Spectroscopy (¹H, ¹³C, qNMR) Nuclear spin in a magnetic fieldUnambiguous structure confirmation[5]; Identifies and quantifies impurities without separation[6][7]; qNMR provides absolute purity against a standard.[8][9]Lower sensitivity than GC for trace impurities; Complex mixtures can lead to overlapping signals.Structural verification and absolute purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation (GC) followed by mass-based identification (MS)Combines GC's separation power with MS's identification capabilities[10][11]; Excellent for identifying unknown impurities via fragmentation patterns.Quantification can be less precise than GC-FID without specific calibration for each compound.Identification of impurities and confirmation of analyte identity.

A Strategic Workflow for Purity Assessment

A logical and efficient workflow ensures comprehensive analysis. The following diagram illustrates a recommended decision-making process for assessing the purity of a new batch of synthesized this compound.

G cluster_0 Purity Assessment Workflow start Synthesized Batch of This compound gc_screen Initial Screen: Gas Chromatography (GC-FID) start->gc_screen purity_check Purity > 99% by Area? gc_screen->purity_check nmr_confirm Structural Confirmation: ¹H and ¹³C NMR purity_check->nmr_confirm Yes gc_ms_id Impurity Identification: GC-MS Analysis purity_check->gc_ms_id No structure_check Structure Correct? nmr_confirm->structure_check qnmr Absolute Purity Assay: Quantitative NMR (qNMR) structure_check->qnmr Yes fail Batch Failed (Repurify or Reject) structure_check->fail No (Incorrect Structure) gc_ms_id->fail Identified impurities not acceptable pass Batch Passed (Purity Confirmed) qnmr->pass

Caption: A logical workflow for the comprehensive purity validation of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability and internal standards to ensure data integrity.

Protocol 1: Quantitative Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Rationale: GC-FID is the workhorse for quantifying the purity of volatile organic compounds.[2] The Flame Ionization Detector (FID) offers excellent sensitivity and a linear response for hydrocarbons. A non-polar stationary phase is chosen for the column to separate compounds primarily based on their boiling points, which is ideal for hydrocarbon analysis.

  • Instrumentation: Gas chromatograph with a split/splitless injector and FID.

  • Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Temperatures:

    • Injector: 250°C

    • Detector: 280°C

    • Oven Program: Initial 40°C (hold 5 min), ramp to 150°C at 10°C/min.

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of high-purity hexane.

  • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time (determined from a reference standard if available).

    • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. This provides a good estimate of purity, assuming similar FID response factors for hydrocarbon impurities.

Protocol 2: Structural Verification and Absolute Purity by Quantitative NMR (qNMR)
  • Rationale: NMR spectroscopy is unparalleled for structural elucidation.[5][6] For quantitative analysis (qNMR), a certified internal standard with a known concentration and non-overlapping signals is added.[8] The purity of the analyte is determined by comparing the integral of one of its signals to the integral of a signal from the standard. This method is absolute and orthogonal to chromatographic techniques.[8][9]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into an NMR tube.

    • Accurately weigh ~15 mg of the maleic anhydride internal standard into the same tube.

    • Add ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton acquisition.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 30 seconds. This long delay is crucial for accurate quantification, allowing full relaxation of all protons.

  • Data Analysis:

    • Confirm the chemical structure by assigning all observed proton signals.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and the singlet from maleic anhydride.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = internal standard.

Protocol 3: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: When unknown peaks are observed in the GC-FID chromatogram, GC-MS is employed for identification.[10][11] The mass spectrometer provides the mass-to-charge ratio (m/z) and a fragmentation pattern for each peak, which acts as a molecular fingerprint that can be compared against spectral libraries like the NIST database for identification.[12]

  • Instrumentation: GC-MS system.

  • GC Conditions: Use the same column and temperature program as in Protocol 1 to allow for direct comparison of retention times.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Rate: >2 scans/second.

  • Sample Preparation: Same as Protocol 1.

  • Data Analysis:

    • Obtain the mass spectrum for each impurity peak.

    • Perform a library search (e.g., NIST) to identify potential structures based on the fragmentation pattern.

    • Use chemical knowledge of the synthesis to confirm or reject library hits. For example, byproducts are likely to be isomers or have masses related to the starting materials.

Conclusion: An Integrated Approach to Purity

The assessment of purity for a critical synthetic intermediate like this compound demands more than a single measurement. It requires a scientifically sound, orthogonal strategy. By integrating the high-resolution separation of GC, the definitive structural confirmation of NMR, and the powerful identification capabilities of MS, researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures that the material proceeding to the next stage of research or development is of the highest, verifiable quality, ultimately safeguarding the integrity of the final product.

References

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • BenchChem. (2025). Assessing the Purity of Synthesized (2,2-dichloroethenyl)
  • Moore, S. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences.
  • National Institutes of Health. (2014, November 7).
  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR)
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized (8-Bromooctyl)cyclopropane. Benchchem.
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
  • Bocchi, F. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Technology Networks.
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  • Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. (n.d.). International Journal of Scientific Research in Science and Technology.
  • PubMed. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants.
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  • PubChem. (n.d.). Cyclopropane, 1-ethyl-1-methyl-.
  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynacae. (n.d.).

Sources

A Comparative Analysis of 1-Ethyl-1-methylcyclopropane and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparison of 1-Ethyl-1-methylcyclopropane with its key constitutional isomers of the molecular formula C₆H₁₂. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the synthesis, physical properties, spectroscopic signatures, and chemical reactivity of these compounds. By presenting comparative experimental data and explaining the underlying chemical principles, this guide aims to serve as a valuable resource for understanding the subtle yet significant differences imparted by isomeric structures.

Introduction to C₆H₁₂ Cycloalkane Isomers

The molecular formula C₆H₁₂ represents a variety of cyclic and acyclic constitutional isomers, each with unique structural features and, consequently, distinct physical and chemical properties.[1] Among the saturated cyclic isomers, variations in ring size and substitution patterns lead to a fascinating array of compounds. This guide focuses on this compound and its comparison with other cycloalkane isomers, including methylcyclopentane, cyclohexane, ethylcyclobutane, and various dimethylcyclobutanes. The inherent ring strain in smaller rings, particularly in cyclopropane derivatives, plays a pivotal role in their reactivity and stability, a central theme of this comparative analysis.

Physical Properties: A Tale of Molecular Packing and Intermolecular Forces

The boiling point, density, and other physical properties of these isomers are dictated by the nature and strength of their intermolecular van der Waals forces. Molecular shape and polarizability are key determinants. More compact, spherical molecules tend to have higher melting points due to better crystal packing, while more extended structures exhibit stronger London dispersion forces, leading to higher boiling points for a given molecular weight.

IsomerStructureBoiling Point (°C)Density (g/mL)
This compoundthis compound57[2]0.702[3]
MethylcyclopentaneMethylcyclopentane72[4]0.749[4]
CyclohexaneCyclohexane80.70.779
EthylidenecyclopropaneEthylidenecyclopropane400.705
cis-1,2-Dimethylcyclobutanecis-1,2-Dimethylcyclobutane68Not readily available
trans-1,2-Dimethylcyclobutanetrans-1,2-Dimethylcyclobutane600.713

Analysis of Physical Properties:

  • Cyclohexane exhibits the highest boiling point among the selected isomers. Its stable chair conformation allows for a relatively large surface area and efficient packing, maximizing intermolecular forces.

  • Methylcyclopentane , with a slightly less stable envelope conformation, has a lower boiling point than cyclohexane.

  • This compound and other cyclopropane/cyclobutane isomers have significantly lower boiling points. This is attributed to their more compact and rigid structures, which reduce the surface area available for intermolecular interactions.

  • The subtle differences between the boiling points of cis- and trans-1,2-dimethylcyclobutane highlight the impact of stereochemistry on molecular packing and intermolecular forces.

Synthesis of this compound: The Simmons-Smith Reaction

A common and effective method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3] For the synthesis of this compound, the logical starting material is 2-methyl-1-pentene.

G cluster_reactants Reactants cluster_process Process cluster_product Product alkene 2-Methyl-1-pentene reaction Simmons-Smith Cyclopropanation alkene->reaction reagents CH₂I₂ / Zn-Cu couple reagents->reaction product This compound reaction->product Formation of cyclopropane ring

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methyl-1-pentene

Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (1.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under a stream of nitrogen until it just begins to glow. Allow the mixture to cool to room temperature.

  • Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Addition of Reagents: Add a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed. After the initial exotherm subsides, add 2-methyl-1-pentene (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stirred at reflux for several hours until the starting alkene is consumed.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride. Stir until the gas evolution ceases.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by distillation. The crude product can be purified by fractional distillation to yield this compound.

Spectroscopic Analysis: Unraveling Isomeric Structures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for distinguishing between constitutional isomers.

¹H and ¹³C NMR Spectroscopy

Predicted ¹H NMR Spectrum of this compound:

  • ~1.1 ppm (s, 3H): Methyl protons directly attached to the cyclopropane ring.

  • ~0.9 ppm (t, 3H): Methyl protons of the ethyl group.

  • ~1.3 ppm (q, 2H): Methylene protons of the ethyl group.

  • ~0.2-0.6 ppm (m, 4H): Methylene protons of the cyclopropane ring. These protons are diastereotopic and will likely show complex splitting patterns.

Predicted ¹³C NMR Spectrum of this compound:

  • ~15-20 ppm: Quaternary carbon of the cyclopropane ring.

  • ~20-25 ppm: Methyl carbon attached to the ring.

  • ~10-15 ppm: Methylene carbons of the cyclopropane ring.

  • ~25-30 ppm: Methylene carbon of the ethyl group.

  • ~10-15 ppm: Methyl carbon of the ethyl group.

Comparison with Isomers:

  • Methylcyclopentane: Will show more downfield signals for the ring protons and carbons compared to the cyclopropane ring protons and carbons of this compound. The spectrum will be more complex due to the different proton and carbon environments in the cyclopentane ring.

  • Cyclohexane: Due to its high symmetry and rapid chair-flipping at room temperature, it will exhibit a single sharp peak in both its ¹H and ¹³C NMR spectra.

  • Ethylidenecyclopropane: The presence of a double bond will introduce signals in the olefinic region of the ¹H NMR spectrum (~4.5-5.5 ppm) and ¹³C NMR spectrum (~100-140 ppm), making it easily distinguishable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic C-H stretching vibrations for the alkyl groups and the cyclopropane ring. The C-H stretches of the cyclopropane ring typically appear at a higher frequency (around 3050 cm⁻¹) compared to those of the alkyl groups (~2850-2960 cm⁻¹). The absence of a C=C stretching band (around 1650 cm⁻¹) distinguishes it from its unsaturated isomers like hexenes.

Chemical Reactivity: The Influence of Ring Strain

The chemical reactivity of cyclopropane and its derivatives is dominated by the significant ring strain, which is a combination of angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsing interactions of the hydrogen atoms).[5] This high ring strain makes the C-C bonds of the cyclopropane ring weaker and more susceptible to cleavage compared to their acyclic or larger-ring counterparts.

G cluster_reactivity Factors Influencing Reactivity cluster_reactions Characteristic Reactions ring_strain High Ring Strain (Angle + Torsional) reactivity Increased Reactivity ring_strain->reactivity ring_opening Ring-Opening Reactions reactivity->ring_opening hydrogenation Catalytic Hydrogenation ring_opening->hydrogenation electrophilic_addition Addition of Electrophiles (e.g., HBr) ring_opening->electrophilic_addition

Figure 2: Relationship between ring strain and the reactivity of cyclopropanes.

Ring-Opening Reactions

This compound, like other cyclopropanes, can undergo ring-opening reactions under various conditions.

  • Catalytic Hydrogenation: The cyclopropane ring can be hydrogenated, although typically under more forcing conditions (higher temperature and pressure) than those required for the hydrogenation of an alkene. The reaction results in the formation of an acyclic alkane. For this compound, hydrogenation would yield 3-methylpentane. In contrast, cyclohexane is unreactive towards catalytic hydrogenation under standard conditions as it is already saturated.

  • Electrophilic Addition: Reaction with electrophiles such as hydrohalic acids (e.g., HBr) can lead to ring opening. The regioselectivity of this reaction is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). For this compound, the addition of HBr would likely proceed via the more stable tertiary carbocation, leading to the formation of 3-bromo-3-methylpentane as the major product.

Comparative Reactivity:

  • Cyclopropane derivatives > Cyclobutane derivatives > Cyclopentane/Cyclohexane derivatives: The reactivity towards ring-opening reactions generally decreases as the ring size increases and the ring strain diminishes. Therefore, this compound is expected to be significantly more reactive than methylcyclopentane or cyclohexane under similar conditions.[6]

  • Substituent Effects: The presence of alkyl substituents on the cyclopropane ring can influence its reactivity. Electron-donating alkyl groups can stabilize the transition state for ring opening, potentially increasing the reaction rate.

Applications and Future Directions

While specific industrial applications of this compound are not widely documented, substituted cyclopropanes are valuable building blocks in organic synthesis and medicinal chemistry. The unique conformational constraints and reactivity of the cyclopropane ring make it a desirable motif in the design of new pharmaceuticals and agrochemicals. Gem-disubstituted cyclopropanes, in particular, are important structural motifs in many biologically active compounds.[7][8]

The study of the comparative reactivity and properties of isomers like this compound is crucial for fundamental organic chemistry and for the rational design of molecules with specific properties. Further research into the catalytic and stereoselective ring-opening reactions of such substituted cyclopropanes could unlock new synthetic pathways to complex molecular architectures.

Conclusion

This compound, a constitutional isomer of C₆H₁₂, exhibits distinct physical and chemical properties compared to its larger-ring counterparts. Its lower boiling point is a consequence of its compact structure, while its enhanced reactivity is a direct result of the inherent ring strain of the three-membered ring. The Simmons-Smith reaction provides a reliable route for its synthesis. Spectroscopic analysis, particularly NMR, is a powerful tool for its characterization, with the upfield chemical shifts of the cyclopropyl protons and carbons being a key diagnostic feature. Understanding the interplay of structure, strain, and reactivity in this and other isomeric systems is fundamental to advancing the fields of organic synthesis and drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • PubChem. (n.d.). Cyclohexane. National Center for Biotechnology Information.
  • Wikipedia. (2025, October 25). Cyclohexane.
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  • Stenutz, R. (n.d.). (1R,2S)-1,2-dimethylcyclobutane.
  • Stenutz, R. (n.d.). trans-1,2-dimethylcyclobutane.
  • Chemistry LibreTexts. (2024, April 1). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
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  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Khan Academy. (n.d.). Stability of cycloalkanes.
  • Quora. (2023, June 25). Which is more reactive (1-methyl cyclobutane) or (1-ethyl cyclopropane)?.
  • M. Fedoryński. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]
  • Bull, J. A., et al. (2018). A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes. Organic Letters, 20(10), 3013–3017. [Link]
  • Doc Brown's Chemistry. (n.d.). 25 constitutional isomers of molecular formula C6H12.
  • Chemistry Stack Exchange. (2017, July 29). Stability of cyclic isomers of C6H12.
  • Wang, J., et al. (2021). Synthesis of gem-di(boryl)cyclopropanes from non-activated olefins via Mn-photocatalyzed atom transfer radical addition. Chemical Science, 12(23), 8048-8054. [Link]
  • Wikipedia. (2025, October 25). Simmons–Smith reaction.
  • Quora. (2023, June 25). Which is more reactive cyclopropane cycobutane or cyclohexane why?.
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A Practical Guide to Bridging the Gap: Comparing Experimental and Theoretical NMR Shifts for 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for organic chemists.[1][2][3][4] The chemical shifts observed in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular environment of each nucleus. While experimental NMR provides a real-world snapshot of a molecule's structure, theoretical calculations offer a powerful complementary approach, allowing for the prediction of NMR parameters from first principles. This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on how to obtain, compare, and interpret experimental and theoretical NMR data for the non-commercially available molecule, 1-Ethyl-1-methylcyclopropane.

The unique strained ring system of cyclopropanes results in distinctive NMR spectral features, particularly the upfield chemical shifts of the ring protons and carbons due to diamagnetic anisotropy.[5][6] Accurately assigning these shifts and understanding their nuances is critical for the unambiguous characterization of molecules containing this motif. This guide will delve into the practical aspects of both acquiring high-quality experimental NMR data and performing robust theoretical calculations to predict chemical shifts. By juxtaposing these two datasets, we can gain deeper insights into the structural and electronic properties of this compound.

Acquiring Experimental ¹H and ¹³C NMR Spectra: A Step-by-Step Protocol

The quality of experimental NMR data is paramount for a meaningful comparison with theoretical values. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (synthesized in-house)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube and cap

  • Pipettes

  • Small, clean vial

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. TMS serves as the internal standard for referencing the chemical shifts to 0 ppm.

    • Ensure the solution is homogeneous.

  • Transfer to NMR Tube:

    • Using a pipette, transfer the solution into the NMR tube.

    • Cap the tube securely to prevent solvent evaporation.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a critical step to achieve sharp spectral lines and high resolution.

    • ¹H NMR Acquisition:

      • Acquire a one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For a sample of this concentration, 16 to 32 scans are typically adequate.

      • Standard acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

    • ¹³C NMR Acquisition:

      • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

      • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase correct the spectra to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Predicting Theoretical NMR Shifts: A Computational Workflow

Computational chemistry provides a powerful means to predict NMR chemical shifts, offering a valuable counterpart to experimental data. Density Functional Theory (DFT) has emerged as a popular and reasonably accurate method for such predictions.[2] The following workflow outlines the steps to calculate the ¹H and ¹³C NMR chemical shifts of this compound.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or NWChem.[7]

Procedure:

  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this step is B3LYP with the 6-31G(d) basis set.[8] This step is crucial as NMR chemical shifts are highly sensitive to molecular geometry.[9]

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for this purpose.[10]

    • A higher level of theory and a larger basis set are generally recommended for more accurate chemical shift calculations. For instance, the mPW1PW91 functional with the 6-311+G(2d,p) basis set often provides good results.[8]

    • The calculation will yield absolute shielding values (σ) for each nucleus in the molecule.

  • Conversion to Chemical Shifts:

    • To compare with experimental data, the calculated absolute shielding values must be converted to chemical shifts (δ). This is typically done by referencing them to the calculated shielding of a standard compound, usually TMS.

    • The chemical shift is calculated using the formula: δₓ = σ(TMS) - σₓ

    • Where σ(TMS) is the calculated absolute shielding of the protons or carbon in TMS at the same level of theory, and σₓ is the calculated absolute shielding of the nucleus of interest.

Visualizing the Comparison Workflow

The following diagram illustrates the parallel workflows for obtaining and comparing experimental and theoretical NMR data.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis exp_start Synthesize/ Obtain Sample exp_prep Sample Preparation (CDCl3, TMS) exp_start->exp_prep exp_acq NMR Data Acquisition (1H & 13C) exp_prep->exp_acq exp_proc Data Processing (FT, Phasing, Referencing) exp_acq->exp_proc exp_data Experimental Chemical Shifts (δ) exp_proc->exp_data compare Compare δ_exp vs. δ_calc exp_data->compare theo_start Build 3D Structure theo_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) theo_start->theo_opt theo_nmr GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p)) theo_opt->theo_nmr theo_shield Absolute Shieldings (σ) theo_nmr->theo_shield theo_shield->compare analysis Analyze Discrepancies (Conformational, Solvent Effects) compare->analysis conclusion Structural Validation analysis->conclusion

Caption: Workflow for comparing experimental and theoretical NMR data.

Comparative Analysis: A Hypothetical Case Study of this compound

Table 1: Hypothetical Experimental and Theoretical ¹H NMR Data for this compound

ProtonsMultiplicityIntegrationExperimental δ (ppm)Theoretical δ (ppm)Δδ (ppm)
CH₃ (methyl)s3H1.051.10-0.05
CH₂ (ethyl)q2H1.251.30-0.05
CH₃ (ethyl)t3H0.900.95-0.05
Cyclopropyl (cis)m2H0.300.35-0.05
Cyclopropyl (trans)m2H0.150.20-0.05

Table 2: Hypothetical Experimental and Theoretical ¹³C NMR Data for this compound

CarbonExperimental δ (ppm)Theoretical δ (ppm)Δδ (ppm)
C (quaternary)20.521.0-0.5
CH₃ (methyl)22.022.6-0.6
CH₂ (ethyl)28.529.2-0.7
CH₃ (ethyl)10.010.5-0.5
CH₂ (cyclopropyl)12.513.1-0.6

In this hypothetical case, the theoretical chemical shifts are consistently slightly downfield compared to the experimental values, with a small and systematic difference (Δδ). This level of agreement would be considered good and would provide strong confidence in the structural assignment.

Discussion of Potential Discrepancies:

In a real-world scenario, larger discrepancies between experimental and theoretical values can arise from several factors:

  • Solvent Effects: The theoretical calculations presented here are for the gas phase, while the experimental data is collected in a solvent (CDCl₃). Explicit or implicit solvent models can be included in the calculations to account for these effects and often improve the accuracy of the predictions.[8]

  • Conformational Averaging: The theoretical calculation is performed on a single, optimized geometry. In reality, the molecule may exist as a dynamic equilibrium of multiple conformers. The experimental NMR spectrum represents a weighted average of the chemical shifts of these conformers. More advanced computational approaches can account for this by performing calculations on multiple conformers and averaging the results based on their Boltzmann populations.

  • Level of Theory and Basis Set: The choice of the DFT functional and basis set can significantly impact the accuracy of the calculated chemical shifts.[8][11][12] It is often beneficial to test different levels of theory to find the one that provides the best agreement with experimental data for a class of compounds.

  • Vibrational Corrections: Zero-point vibrational corrections can also influence the calculated shielding constants, although these are often small for ¹H and ¹³C nuclei.

Visualizing the Molecular Structure

The following diagram depicts the structure of this compound, highlighting the different proton and carbon environments.

Caption: Structure of this compound.

Conclusion

The synergistic use of experimental and theoretical NMR data provides a robust framework for the structural elucidation of organic molecules. This guide has outlined the practical steps required to acquire experimental ¹H and ¹³C NMR spectra for this compound and to calculate the corresponding theoretical chemical shifts using DFT. The comparison of these two datasets, even with a hypothetical example, highlights how this approach can lead to a confident assignment of NMR signals and a deeper understanding of the molecule's structure and electronic properties. For researchers working on novel compounds, this integrated strategy is an invaluable tool for validating proposed structures and gaining insights that may not be apparent from experimental data alone.

References

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  • An, Y. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Ethyl-1-methylcyclopropane. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Core Principles of Disposal: Understanding the Hazard

This compound is a member of the cyclopropane family, which are known for their high ring strain.[1][2] While specific toxicological data for this compound is limited, its structural characteristics as a low-molecular-weight, volatile hydrocarbon necessitate its classification as a flammable liquid and a Volatile Organic Compound (VOC).[3][4][5] The primary risks associated with this chemical are its flammability and the potential for its vapors to form explosive mixtures with air.[5][6] Therefore, all handling and disposal procedures must be grounded in mitigating these risks.

Proper disposal is not merely a matter of laboratory hygiene; it is a legal and ethical requirement governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[7][8]

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValue/InformationSource
Molecular Formula C₆H₁₂[9][10]
Molecular Weight 84.16 g/mol [9]
Physical State Presumed to be a volatile liquidInferred from similar compounds[6]
Primary Hazard Flammable Liquid (Hazard Class 3) Inferred from related structures[3][11]
Key Risks Vapors may form explosive mixtures with air; keep away from heat, sparks, and open flames.[3][5]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[7][8]

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Before beginning any waste consolidation, it is imperative to establish a safe working environment. The high volatility and flammability of this compound dictate stringent handling protocols.

Essential PPE & Handling Procedures:

  • Ventilation: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the accumulation of flammable vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Ignition Source Control: Absolutely no smoking, open flames, or spark-producing equipment should be present in the vicinity. Use only non-sparking tools and explosion-proof equipment.[3][6]

  • Static Discharge: Ensure all containers and equipment are properly grounded to prevent ignition from static electricity.[6]

The Disposal Workflow: A Step-by-Step Protocol

The recommended and most environmentally sound disposal method for volatile organic compounds like this compound is high-temperature incineration.[12][13][14] This process ensures the complete destruction of the compound into carbon dioxide and water.[15] This must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [11]

Protocol for Waste Collection and Disposal:

  • Waste Characterization & Segregation:

    • Confirm that the waste stream consists solely of this compound and incidental contaminants.

    • Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong oxidizers, acids, or bases) unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.[6][16] Incompatible materials can lead to dangerous chemical reactions.

  • Containerization:

    • Select an appropriate, chemically compatible waste container. Typically, this will be a high-density polyethylene (HDPE) or metal safety can.

    • Ensure the container is in good condition, with a secure, tightly sealing lid.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations).

      • The words "Hazardous Waste."

      • An accurate indication of the hazards (e.g., "Flammable," "Volatile").

      • The date on which waste was first added to the container.

  • Accumulation & Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • The SAA must be in a well-ventilated area, away from heat and ignition sources, and clearly marked.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Final Disposal:

    • Contact your institution's EHS or a designated hazardous waste management office to schedule a pickup.

    • Provide them with all necessary information from the waste label.

    • The EHS office will then transport the waste to a licensed TSDF for final disposal via incineration, in compliance with all federal and state regulations.[11][17]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and procedural steps for the safe disposal of this compound.

G cluster_prep Preparation & Characterization cluster_protocol Disposal Protocol Start Waste Generated: This compound Identify Identify Hazards: Flammable Liquid (Class 3) Volatile Organic Compound Start->Identify PPE Don Appropriate PPE: Safety Goggles, Resistant Gloves, Flame-Resistant Lab Coat Identify->PPE Workstation Prepare Workstation: Chemical Fume Hood, No Ignition Sources PPE->Workstation Segregate Segregate Waste: Do not mix with incompatible chemicals Workstation->Segregate Container Select Approved Waste Container Segregate->Container Label Affix 'Hazardous Waste' Label (Name, Date, Hazards) Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Contact Contact EHS for Pickup & Final Disposal via Incineration Store->Contact End Disposal Complete Contact->End

Caption: Disposal workflow for this compound.

Emergency Procedures

  • Spill: In the event of a small spill inside a chemical fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area immediately, eliminate all ignition sources, and contact your institution's emergency response team.[5]

  • Inhalation: If vapors are inhaled, move the individual to fresh air immediately. Seek medical attention if symptoms such as dizziness or respiratory irritation occur.[5]

  • Skin/Eye Contact: For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-1-methylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: Why Specific PPE is Crucial

1-Ethyl-1-methylcyclopropane is a low molecular weight cycloalkane. Based on available data, it has a boiling point of approximately 57°C and a density of 0.702 g/mL[1]. Its structure, featuring a strained cyclopropane ring, suggests a high degree of flammability, a characteristic common to cyclopropane and its derivatives[2][3][4]. The low boiling point indicates that it is a volatile liquid, meaning it can easily form a vapor at room temperature, posing inhalation and fire hazards[5]. Therefore, the cornerstone of our safety strategy is to prevent inhalation of vapors, skin and eye contact, and to mitigate the risk of fire.

Core Personal Protective Equipment (PPE) Recommendations

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. Below is a summary of the minimum recommended PPE for handling this compound.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<10 mL) in a certified chemical fume hood Chemical splash gogglesNitrile or neoprene glovesFlame-resistant lab coatNot generally required if work is performed in a properly functioning fume hood.
Handling larger quantities (>10 mL) or transfers outside of a fume hood Chemical splash goggles and a face shieldNitrile or neoprene gloves (consider double-gloving)Flame-resistant lab coat and a chemical-resistant apronA NIOSH-approved respirator with organic vapor cartridges may be necessary. A quantitative fit test is required.
Emergency Spill Response Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Viton® or butyl rubber)Full-body chemical-resistant suitSelf-contained breathing apparatus (SCBA)

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your flame-resistant lab coat, ensuring it is fully buttoned. If required, layer a chemical-resistant apron over the lab coat.

  • Respiratory Protection (if required): If the risk assessment indicates the need for a respirator, perform a user seal check to ensure it is properly fitted.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Select the appropriate chemical-resistant gloves. Inspect them for any signs of damage. Pull the cuffs of the gloves over the sleeves of your lab coat.

Doffing Procedure (to minimize cross-contamination):
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash your hands.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Respiratory Protection (if used): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess the Task fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood quantity What is the quantity of this compound being handled? fume_hood->quantity Yes spill Is this an emergency spill response? fume_hood->spill No small_quantity < 10 mL quantity->small_quantity < 10 mL large_quantity > 10 mL or transfer quantity->large_quantity > 10 mL ppe_level_1 Minimum PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat small_quantity->ppe_level_1 ppe_level_2 Enhanced PPE: - Goggles & Face Shield - Double Gloves - FR Lab Coat & Apron - Consider Respirator large_quantity->ppe_level_2 spill->fume_hood No ppe_level_3 Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - SCBA spill->ppe_level_3 Yes

Caption: Decision tree for selecting appropriate PPE.

Operational and Disposal Plans: A Commitment to Safety and Environmental Responsibility

Handling and Storage:
  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation[5][6].

  • Keep containers tightly closed when not in use to prevent the escape of flammable vapors[5][7].

  • Store the compound in a designated flammable liquids cabinet, away from heat, sparks, and open flames[6][7][8].

  • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, a potential ignition source[9][10].

Disposal of Contaminated PPE and Chemical Waste:

The disposal of contaminated materials must be handled with the same level of care as the chemical itself.

  • Contaminated Gloves, Wipes, and other Solid Waste:

    • All solid waste, including used gloves, absorbent materials from minor spills, and contaminated weighing paper, must be placed in a clearly labeled, sealed hazardous waste container.

    • The container should be designated for "Flammable Solid Waste."

  • Contaminated Lab Coats and Clothing:

    • If a lab coat becomes contaminated, it should be removed immediately and placed in a sealed, labeled bag for professional laundering by a certified service or for disposal as hazardous waste. Do not take contaminated lab coats home.

  • Empty Chemical Containers:

    • Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The rinsate must be collected and disposed of as flammable liquid waste.

    • After rinsing, the container should be air-dried in the fume hood before being defaced and discarded or recycled according to your institution's policies.

  • Liquid Waste:

    • All liquid waste containing this compound must be collected in a compatible, properly labeled hazardous waste container designated for "Flammable Liquid Waste."

    • Never dispose of this chemical down the drain.

Adherence to these protocols is not merely a matter of compliance; it is a testament to our shared commitment to a safe and responsible research environment. By understanding the hazards and implementing these protective measures, we can continue our vital work with confidence and integrity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.